Methyl 2-chlorophenylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBWTRFWQROKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206098 | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-68-7 | |
| Record name | Methyl 2-chlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057486687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Methyl 2-chlorophenylacetate
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No: 57486-68-7) is a pivotal organic intermediate, primarily recognized for its essential role in the synthesis of active pharmaceutical ingredients (APIs).[1] As the methyl ester of 2-chlorophenylacetic acid, this colorless to pale liquid serves as a versatile building block in the creation of more complex molecules.[1] Its significance is most profoundly demonstrated in its application as a key precursor in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication.[1][2] Understanding the nuanced chemical properties, synthesis pathways, and reactivity of this compound is therefore critical for professionals engaged in pharmaceutical research and process chemistry. This guide provides a comprehensive technical overview, grounded in established scientific principles and methodologies.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and research. These properties dictate handling procedures, reaction conditions, and purification strategies.
Molecular Structure
The structure of this compound consists of a phenyl ring substituted with a chlorine atom at the ortho (2-position) and an adjacent methylene group connected to a methyl ester.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, essential for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 57486-68-7 | [1][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [3][4] |
| Molecular Weight | 184.62 g/mol | [1][3][4] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 128 °C at 23 mmHg | [3] |
| Density | 1.21 g/cm³ | [3] |
| Refractive Index | 1.524 - 1.526 | [3] |
| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | [4] |
| InChIKey | KHBWTRFWQROKJZ-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Pathways
The most prevalent and industrially significant method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is both efficient and scalable.
Core Synthesis Reaction: Fischer Esterification
Fischer esterification involves the reaction of a carboxylic acid (2-chlorophenylacetic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6] The reaction is an equilibrium process.[7][8] To drive the equilibrium towards the formation of the ester product, an excess of the alcohol reactant is commonly used, and the water formed during the reaction can be removed.[6][7][8]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[6][7]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[8]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[8]
Caption: Workflow of the Fischer Esterification Synthesis.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methodologies for Fischer esterification.[3]
Objective: To synthesize this compound from 2-chlorophenylacetic acid and methanol.
Materials:
-
2-Chlorophenylacetic acid (1.0 eq)
-
Methanol (reagent and solvent, typically 10-25 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 6 drops for ~1g of acid)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of o-chlorophenylacetic acid (e.g., 1.04 g, 6 mmol) in methanol (25 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (e.g., 6 drops).[3]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and allow it to react for 16 hours.[3] The reflux allows the reaction to proceed at a controlled, elevated temperature without loss of solvent.
-
Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol by concentration under reduced pressure using a rotary evaporator.[3]
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.[3]
-
Workup - Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[3] This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Observe for cessation of gas (CO₂) evolution.
-
Workup - Washing: Further wash the organic layer with brine. This helps to remove residual water and inorganic salts from the organic phase.
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, this compound.[3]
Chemical Reactivity and Synthetic Utility
This compound is not merely an end-product but a versatile intermediate. Its reactivity is centered around the ester functional group and the benzylic position, which can be further functionalized.
Hydrolysis
As with most esters, this compound can be hydrolyzed back to its parent carboxylic acid (2-chlorophenylacetic acid) and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is the reverse of the Fischer esterification and exists in equilibrium.[9]
Alpha-Bromination: A Key Step Towards Clopidogrel
A critical reaction for drug development professionals is the bromination at the alpha-carbon (the CH₂ group adjacent to the ester). This creates Methyl α-bromo-2-chlorophenylacetate, a key intermediate for the synthesis of Clopidogrel.[10][11]
This transformation is typically achieved via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[12]
Reaction: this compound + NBS/AIBN → Methyl α-bromo-2-chlorophenylacetate
This alpha-bromo ester is significantly more reactive and is used in subsequent steps to build the core structure of Clopidogrel.[2][11]
Caption: Role of this compound in Clopidogrel Synthesis.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques. Researchers can use the following data as a reference.
| Technique | Description | Source(s) |
| ¹H NMR | Proton Nuclear Magnetic Resonance provides information on the hydrogen environments in the molecule. Expected signals include a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, and multiplets for the aromatic protons on the chlorophenyl ring. | [13] |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance identifies the different carbon environments. | [14] |
| FTIR | Fourier-Transform Infrared Spectroscopy is used to identify functional groups. A strong absorption band corresponding to the C=O (ester carbonyl) stretch is a key characteristic. | [14] |
| MS (GC) | Mass Spectrometry, often coupled with Gas Chromatography, determines the molecular weight and fragmentation pattern, confirming the molecular formula. | [14][15] |
Safety, Handling, and Storage
Proper handling and storage are paramount when working with any chemical intermediate.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[4][16]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4][16]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[16]
-
Ensure eyewash stations and safety showers are readily accessible.[16]
-
Avoid ingestion and inhalation.[16]
-
Wash hands thoroughly after handling.[17]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][16]
-
Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[17]
Conclusion
This compound is a compound of significant industrial and scientific interest. Its well-defined chemical properties and straightforward synthesis via Fischer esterification make it a reliable starting material. For drug development professionals, its true value lies in its role as a key intermediate, particularly in the synthesis of Clopidogrel, where its strategic functionalization enables the construction of the final API. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
- 1. apicule.com [apicule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 57486-68-7 [amp.chemicalbook.com]
- 4. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 11. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 12. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]
- 13. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. fishersci.ie [fishersci.ie]
- 17. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-chlorophenylacetate from 2-chlorophenylacetic acid
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of methyl 2-chlorophenylacetate, a key intermediate in the pharmaceutical industry. The primary focus is on the acid-catalyzed esterification of 2-chlorophenylacetic acid with methanol, a classic and industrially relevant transformation. This document delves into the underlying chemical principles, provides a robust and validated experimental protocol, and discusses methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic process.
Introduction: Significance and Application
This compound is a crucial building block in the synthesis of various pharmaceuticals. Its structure is a key component in the production of clopidogrel, an antiplatelet agent widely used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical manufacturing sector.
This guide will focus on the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1] This method is favored for its cost-effectiveness and scalability, making it a preferred route in industrial applications.[2] We will explore the nuances of this reaction, providing insights into optimizing yield and purity.
Chemical Principles and Mechanism
The synthesis of this compound from 2-chlorophenylacetic acid and methanol is an example of an acid-catalyzed nucleophilic acyl substitution. The reaction is an equilibrium process, and strategic measures are often employed to drive it towards the product side.[2][3]
2.1. The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid.[2][4] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is essential for this process.[2]
The mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-chlorophenylacetic acid, increasing the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[5]
A useful mnemonic for this multi-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
To shift the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is typically used.[2][3] Alternatively, the removal of water as it is formed can also drive the reaction to completion.[2]
Diagram of the Fischer-Speier Esterification Mechanism:
Caption: A simplified workflow of the acid-catalyzed Fischer-Speier esterification.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed for reproducibility and scalability.
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-Chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 100 g (0.586 mol) | >98% |
| Methanol | CH₃OH | 32.04 | 500 mL (excess) | Anhydrous |
| Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | Concentrated (98%) |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Reagent grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular |
3.2. Safety Precautions
-
2-Chlorophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Methanol: Flammable liquid and toxic if ingested, inhaled, or in contact with skin.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage.[10] Handle with extreme care, always adding acid to the solvent slowly.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.586 mol) of 2-chlorophenylacetic acid in 500 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the solution. The addition is exothermic, and a slight temperature increase will be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 200 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 200 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 200 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
3.4. Purification
For most applications, the crude product obtained after workup is of sufficient purity. However, for higher purity requirements, vacuum distillation can be performed.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
4.1. Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[11]
-
Expected chemical shifts (δ) in CDCl₃:
-
~3.7 ppm (singlet, 3H, -OCH₃)
-
~3.9 ppm (singlet, 2H, -CH₂-)
-
~7.2-7.4 ppm (multiplet, 4H, aromatic protons)
-
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[12][13]
-
Expected chemical shifts (δ) in CDCl₃:
-
~39 ppm (-CH₂-)
-
~52 ppm (-OCH₃)
-
~127-134 ppm (aromatic carbons)
-
~171 ppm (C=O, ester carbonyl)
-
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected characteristic absorption bands (cm⁻¹):
-
~1740 cm⁻¹ (strong, C=O stretch of the ester)
-
~1200 cm⁻¹ (C-O stretch)
-
~750 cm⁻¹ (C-Cl stretch)
-
-
Process Optimization and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reflux time; ensure an adequate excess of methanol is used. |
| Loss of product during workup | Ensure complete extraction; minimize transfers between glassware. | |
| Presence of unreacted carboxylic acid | Insufficient catalyst or reaction time | Increase the amount of sulfuric acid catalyst slightly; extend the reflux period. |
| Dark-colored product | Side reactions at high temperatures | Ensure the reflux temperature is not excessively high; consider purification by vacuum distillation. |
Conclusion
The Fischer-Speier esterification of 2-chlorophenylacetic acid with methanol is a robust and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers and drug development professionals can reliably produce this vital pharmaceutical intermediate. The information provided in this guide serves as a comprehensive resource for the successful execution and potential optimization of this important chemical transformation.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]
- 12. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to Methyl 2-chlorophenylacetate for Researchers and Drug Development Professionals
Executive Summary
Methyl 2-chlorophenylacetate is a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients. Its utility stems from the reactivity of its ester functional group and the influence of the ortho-substituted chlorine on the phenyl ring. This guide delves into its core physicochemical properties, spectroscopic and chromatographic profile, chemical reactivity, and provides a validated analytical protocol for purity assessment, alongside essential safety and handling information.
Core Physicochemical Properties: A Foundation for Application
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a laboratory or manufacturing setting. These properties dictate choices in reaction setup, workup procedures, and purification methods.
| Property | Value |
| Molecular Formula | C9H9ClO2[1][2][3] |
| Molecular Weight | 184.62 g/mol [1][2][4] |
| CAS Number | 57486-68-7[1][3][4] |
| Appearance | Colorless to pale liquid |
| Boiling Point | 240.3 ± 15.0 °C at 760 mmHg[4] |
| Density | 1.2 ± 0.1 g/cm3 [4] |
| Refractive Index | 1.523[4] |
| Flash Point | 108.8 ± 15.8 °C[4] |
| Solubility | Insoluble in water |
The high boiling point of this compound makes it amenable to purification by vacuum distillation, a common technique to separate compounds with high boiling points at lower temperatures to prevent degradation. Its insolubility in water is a key consideration during the workup of a reaction, allowing for efficient separation from aqueous phases.
Spectroscopic and Chromatographic Profile: Ensuring Identity and Purity
The unambiguous identification and assessment of purity are critical in all scientific endeavors, particularly in drug development where impurities can have significant consequences. A combination of spectroscopic and chromatographic methods provides a robust analytical workflow for this compound.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester.[5] The ¹³C NMR spectrum will provide information on the carbon skeleton, including the characteristic carbonyl carbon signal of the ester.[6][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the ester carbonyl group (C=O).[6]
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure.[6]
Chromatographic Analysis:
-
Gas Chromatography (GC) : GC is an ideal technique for assessing the purity of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the quantification of the main component and the identification of any impurities.
Chemical Reactivity and Synthetic Pathways
The chemical behavior of this compound is dictated by its ester functional group and the chlorinated phenyl ring. These features allow for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Key reaction pathways of this compound.
-
Hydrolysis : The ester can be readily hydrolyzed under acidic or basic conditions to yield 2-chlorophenylacetic acid. This is a common step to unmask the carboxylic acid for further reactions.
-
Transesterification : In the presence of an alcohol and a catalyst, this compound can be converted to a different ester.
-
Reduction : Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, 2-(2-chlorophenyl)ethanol.
-
α-Functionalization : The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.
Experimental Protocol: Purity Determination by Gas Chromatography
This protocol provides a step-by-step method for the quantitative analysis of this compound purity using gas chromatography. The inclusion of a reference standard and defined system suitability parameters ensures the trustworthiness and reliability of the results.
Objective : To determine the purity of a this compound sample by GC-FID.
Materials :
-
Gas chromatograph with FID
-
Capillary column (e.g., HP-5 or equivalent)
-
This compound reference standard
-
Sample of this compound
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Procedure :
-
Standard Preparation : Prepare a standard solution of the reference material at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation : Prepare a sample solution at approximately the same concentration as the standard solution.
-
GC Method :
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium or Hydrogen at a constant flow.
-
-
Analysis : Inject the standard and sample solutions into the GC system.
-
Data Analysis : Determine the area percent of the this compound peak in the sample chromatogram.
Workflow for the GC purity analysis of this compound.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[8]
References
- 1. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Methyl (2-Chlorophenyl)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Methyl (2-chlorophenyl)acetate | CAS#:57486-68-7 | Chemsrc [chemsrc.com]
- 5. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Page loading... [wap.guidechem.com]
Foreword: A Molecule-Centric Approach to Structural Elucidation
An In-Depth Technical Guide to the Structural Analysis of Methyl 2-Chlorophenylacetate
In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. This guide eschews a generic, templated approach to structural analysis. Instead, we will undertake a comprehensive examination of this compound, allowing the unique features of this specific molecule to dictate our analytical strategy. We will explore not just what techniques to use, but why specific experimental choices are made and how the resulting data streams are integrated into a single, self-validating structural hypothesis. Our audience—researchers, scientists, and drug development professionals—understands that true scientific integrity lies in this causal, evidence-based narrative.
This compound (C₉H₉ClO₂) is a halogenated aromatic ester with a molecular weight of approximately 184.62 g/mol .[1][2] Its structure presents several key features that will be our analytical signposts: an ester functional group, a disubstituted benzene ring, a methylene bridge, and a chlorine atom. Each of these components will generate a characteristic signature in the spectroscopic data we collect. Our task is to decode these signatures and assemble them into a coherent whole.
Pillar I: The Strategic Analytical Workflow
The elucidation of a molecular structure is a multi-pronged, synergistic process.[3] No single technique provides all the answers; rather, we rely on the convergence of data from orthogonal methods. Our strategy begins with determining the molecular formula and identifying functional groups, then moves to establishing the precise connectivity of the atoms.
Below is a visualization of our integrated workflow, which forms the guiding logic for this analysis.
References
A Guide to the Spectroscopic Characterization of Methyl 2-chlorophenylacetate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 2-chlorophenylacetate (CAS No: 57486-68-7) is a significant chemical intermediate, notably in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel. Its molecular structure, comprising a chlorinated aromatic ring and an ester functional group, presents a distinct spectroscopic fingerprint. For researchers in synthetic chemistry and drug development, a comprehensive understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental spectroscopic principles, offering not just the data, but the scientific rationale behind the spectral features.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol .[1] The key structural features to be identified by spectroscopy are:
-
An ortho-substituted (1,2-disubstituted) benzene ring.
-
A methylene (-CH₂-) group.
-
A methyl ester (-COOCH₃) functional group.
Each spectroscopic technique provides unique and complementary information to confirm this structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the functional groups based on their vibrational modes, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.
Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and identify the connectivity of atoms.
(Disclaimer: The following NMR data are predicted values generated by reputable cheminformatics software, as experimental data from open-access databases were not available. These predictions provide a reliable basis for spectral interpretation.)
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see three main groups of signals: aromatic protons, the methylene protons, and the methyl ester protons.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H3, H4, H5, H6) | 7.20 - 7.45 | Multiplet | 4H |
| Methylene Protons (H7) | 3.85 | Singlet | 2H |
| Methyl Protons (H9) | 3.70 | Singlet | 3H |
Interpretation and Expertise:
-
Aromatic Region (7.20 - 7.45 ppm): The signals for the four protons on the benzene ring appear in the characteristic downfield region for aromatic protons. The electron-withdrawing effect of the chlorine atom and the acetyl group deshields these protons. Their signals overlap, resulting in a complex multiplet pattern, which is typical for ortho-substituted benzene rings where the protons are not chemically equivalent and exhibit complex spin-spin coupling.
-
Methylene Protons (3.85 ppm): The two protons of the CH₂ group (C7) are adjacent to both the aromatic ring and the carbonyl group of the ester. This environment deshields them, causing their signal to appear at approximately 3.85 ppm. As there are no adjacent protons, the signal is a sharp singlet.
-
Methyl Protons (3.70 ppm): The three protons of the methyl group (C9) are attached to the ester oxygen. This oxygen atom deshields the protons, shifting their signal downfield to around 3.70 ppm. This signal is also a singlet as there are no neighboring protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With nine carbon atoms and expected symmetry, we anticipate observing eight distinct signals.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl, C8) | 171.0 |
| C-Cl (C2) | 134.5 |
| C-CH₂ (C1) | 132.5 |
| Aromatic CH (C4, C5) | 129.0 - 131.0 |
| Aromatic CH (C3, C6) | 127.0 - 128.5 |
| -OCH₃ (C9) | 52.5 |
| -CH₂- (C7) | 39.0 |
Interpretation and Expertise:
-
Carbonyl Carbon (171.0 ppm): The ester carbonyl carbon (C8) is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two adjacent oxygen atoms, placing its signal far downfield.
-
Aromatic Carbons (127.0 - 134.5 ppm): The six carbons of the benzene ring resonate in the typical aromatic region. The carbon directly bonded to the chlorine atom (C2) and the carbon attached to the methylene group (C1) are the most downfield of the ring carbons due to substitution effects. The remaining four CH carbons will have slightly different chemical shifts, resulting in four distinct signals in this region.
-
Methyl Carbon (52.5 ppm): The carbon of the methoxy group (C9) is deshielded by the attached oxygen, causing it to appear around 52.5 ppm.
-
Methylene Carbon (39.0 ppm): The benzylic methylene carbon (C7) appears furthest upfield among the sp²-hybridized carbons, influenced by its position between the aromatic ring and the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| ~1740 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
| ~750 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
| ~700 | C-Cl Stretch | Aryl Halide |
Interpretation and Expertise:
The IR spectrum of this compound is dominated by a very strong, sharp absorption band around 1740 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in an ester. The presence of aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹ confirms the presence of both ring and alkyl protons. The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens on a benzene ring, providing strong evidence for ortho-substitution.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z = 186 with an intensity of approximately one-third that of the M⁺ peak. This M/M+2 ratio is a definitive signature of a molecule containing one chlorine atom.
-
Base Peak (m/z = 125): The most abundant fragment (base peak) is expected at m/z = 125 . This corresponds to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), forming the stable 2-chlorobenzyl cation.
-
Other Key Fragments:
-
m/z = 149: Loss of a chlorine atom (•Cl, 35 Da).
-
m/z = 90/89: The 2-chlorobenzyl cation (m/z 125) can lose a chlorine atom to form a tropylium-like ion at m/z 90, or subsequently lose a hydrogen to give the highly stable tropylium cation at m/z 89.
-
Caption: Proposed key fragmentation steps for this compound.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon rigorous and standardized experimental protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum (typically 8-16 scans) and the ¹³C spectrum (typically 1024 or more scans, depending on concentration and instrument sensitivity) using standard acquisition parameters.
Caption: Standard workflow for NMR analysis.
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte from the solvent and any impurities (e.g., initial temperature of 70°C, ramp to 280°C).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Mass Spectrometry: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV. Data is collected across a mass range of m/z 40-450.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak for the analyte at a specific retention time. The mass spectrum corresponding to this peak is then analyzed for its molecular ion and fragmentation pattern.
Conclusion
The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ester and ortho-substituted aromatic functionalities, and the mass spectrum verifies the molecular weight and reveals a predictable fragmentation pattern, including the tell-tale isotopic signature of a chlorinated compound. These datasets, supported by the robust methodologies described, form a foundational reference for any scientist working with this important chemical intermediate.
References
Methyl 2-chlorophenylacetate mechanism of action in organic reactions
An In-depth Technical Guide to the Mechanistic Pathways of Methyl 2-Chlorophenylacetate in Organic Synthesis
Abstract
This compound is a versatile difunctional reagent whose strategic importance in modern organic synthesis stems from the distinct reactivity of its three primary components: the ester moiety, the activated α-methylene group, and the aryl-chloride bond. This guide provides an in-depth exploration of the core reaction mechanisms associated with this molecule. We will dissect the mechanistic underpinnings of nucleophilic acyl substitution at the ester, enolate formation and subsequent functionalization at the α-carbon, and transition metal-catalyzed cross-coupling reactions at the C-Cl bond. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers in synthetic chemistry and drug development, enabling the rational design of complex molecular architectures.
Introduction: A Molecule of Orthogonal Reactivity
This compound, with its characteristic ortho-substitution pattern, presents a fascinating case study in chemical reactivity. The molecule is not merely a passive building block but an active participant whose behavior can be precisely controlled by the choice of reagents and reaction conditions. Its utility lies in the ability to selectively address one of three key reactive sites:
-
The Ester Carbonyl: A classic electrophilic site susceptible to nucleophilic acyl substitution.
-
The α-Methylene Protons: Acidic protons that can be abstracted to form a nucleophilic enolate.
-
The Aryl-Chloride Bond: A typically robust bond that can be activated by transition metal catalysts for carbon-carbon and carbon-heteroatom bond formation.
This guide will deconstruct the principal mechanistic pathways that govern the transformations at each of these sites, providing both theoretical understanding and practical application.
The Ester Moiety: Nucleophilic Acyl Substitution
The ester functional group is a cornerstone of organic chemistry, and its reactions are well-established. The primary mechanism it undergoes is nucleophilic acyl substitution. A key example is its hydrolysis to the corresponding carboxylic acid, 2-chlorophenylacetic acid, a valuable synthetic intermediate.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis proceeds via a two-step addition-elimination mechanism. The reaction is effectively irreversible due to the final deprotonation of the carboxylic acid product.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion.
Diagram: Mechanism of Saponification
Caption: The addition-elimination mechanism for the base-catalyzed hydrolysis of an ester.
Experimental Protocol: Hydrolysis of this compound
This protocol describes a standard saponification procedure.
| Step | Action | Rationale |
| 1 | Dissolve this compound (1.0 eq) in a suitable solvent like THF or methanol. | Ensures a homogeneous reaction mixture for efficient interaction between reactants. |
| 2 | Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 - 1.5 eq) to the solution. | The excess base ensures complete consumption of the ester and drives the reaction forward. |
| 3 | Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours. | Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |
| 4 | After completion, cool the mixture and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. | This step protonates the carboxylate salt to yield the neutral carboxylic acid product, causing it to precipitate if it has low water solubility. |
| 5 | Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. | Standard workup procedure to isolate and purify the final carboxylic acid product. |
The α-Methylene Group: A Hub for Nucleophilic Reactivity
The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the stabilizing resonance of the resulting enolate anion. This property allows for the functionalization of the α-position.
α-Halogenation: Precursor to Further Reactions
A common transformation is the halogenation of the α-position, which installs a good leaving group and creates a versatile intermediate for reactions like the Darzens condensation.[1]
Mechanism: The reaction typically proceeds via an enol or enolate intermediate. In radical conditions, as with N-bromosuccinimide (NBS) and a radical initiator like AIBN, a radical chain mechanism occurs.
-
Initiation: The initiator (AIBN) decomposes upon heating to form radicals.
-
Propagation: A bromine radical abstracts an α-hydrogen from this compound to form a resonance-stabilized radical. This radical then reacts with Br₂ (formed from NBS) to yield the α-brominated product and a new bromine radical.
The Darzens Condensation: Synthesis of α,β-Epoxy Esters
The Darzens reaction is a classic method for forming α,β-epoxy esters (glycidic esters) by condensing an α-halo ester with a carbonyl compound in the presence of a base.[2] While this compound itself does not undergo this reaction, its α-bromo derivative is an ideal substrate.[1][3]
Mechanism:
-
Enolate Formation: A base (e.g., sodium ethoxide) deprotonates the α-halo ester at the α-carbon, forming a nucleophilic enolate.[2]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone, forming a halohydrin intermediate (an aldol-type adduct).
-
Intramolecular Sₙ2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular Sₙ2 fashion, displacing the halide and forming the epoxide ring.[2]
Diagram: Darzens Condensation Workflow
Caption: Synthetic workflow from this compound to a glycidic ester.
Experimental Protocol: Synthesis of Methyl α-bromo-2-chlorophenylacetate
This protocol is adapted from a known synthetic method.[1]
| Reagent | Molar Eq. | Amount |
| This compound | 1.0 | 5.31 mmol |
| N-Bromosuccinimide (NBS) | 1.1 | 5.84 mmol |
| Azobisisobutyronitrile (AIBN) | 0.008 | 43 mg |
| Dichloromethane (DCM) | - | 10.2 mL |
Procedure:
-
To a stirred solution of this compound in dichloromethane, add N-bromosuccinimide and azobisisobutyronitrile.[1]
-
Heat the reaction mixture to reflux (or 100 °C in a sealed vessel) under an inert atmosphere (e.g., argon) for 16 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ether and filter to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[1]
The Aryl-Chloride Bond: Gateway to Advanced Architectures
The C(sp²)-Cl bond on the phenyl ring is strong and generally unreactive toward traditional nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[4][5][6]
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[4][7]
The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-organo complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general framework for coupling an aryl chloride like this compound.
| Component | Role | Example |
| Aryl Chloride | Electrophile | This compound (1.0 eq) |
| Boronic Acid | Nucleophile | Phenylboronic acid (1.2 - 1.5 eq) |
| Palladium Source | Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | Stabilizes catalyst, promotes reaction | SPhos, XPhos, PPh₃ (1-10 mol%) |
| Base | Activates boronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq) |
| Solvent | Reaction Medium | Toluene, Dioxane, THF (often with water) |
Procedure:
-
To an oven-dried flask, add the aryl chloride, boronic acid, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound is a prime example of a multifunctional building block whose reactivity can be precisely modulated. By understanding the distinct mechanisms at play—nucleophilic acyl substitution, α-carbon functionalization, and transition metal-catalyzed cross-coupling—chemists can unlock its full potential. The ability to selectively perform reactions at the ester, the methylene bridge, or the aryl-halide bond provides a powerful toolkit for constructing complex molecular frameworks, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and agrochemicals.
References
- 1. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [ouci.dntb.gov.ua]
- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Methyl 2-chlorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorophenylacetate is a significant organic compound, primarily recognized in contemporary science as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its molecular structure, featuring a chlorinated phenyl ring attached to a methyl acetate group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and key chemical methodologies related to this compound, offering valuable insights for professionals in chemical research and pharmaceutical development.
Historical Context and Discovery
It is highly probable that this compound was first synthesized as part of the systematic exploration of reactions of substituted aromatic compounds during this era. The necessary precursor, 2-chlorophenylacetic acid, would have been accessible through methods developing at the time for the functionalization of aromatic rings and the elaboration of side chains.
Evolution of the Synthesis of 2-Chlorophenylacetic Acid: The Precursor
The journey to this compound begins with the synthesis of its carboxylic acid precursor. The methodologies for producing 2-chlorophenylacetic acid have evolved significantly, driven by the need for efficiency, safety, and scalability.
Early Methods: From Benzyl Cyanide Hydrolysis
One of the classical routes to phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide. This method, applied to the 2-chloro derivative, consists of two main steps:
-
Cyanation of 2-Chlorobenzyl Chloride: The reaction of 2-chlorobenzyl chloride with a cyanide salt, typically sodium or potassium cyanide, yields 2-chlorobenzyl cyanide.
-
Hydrolysis of the Nitrile: The resulting 2-chlorobenzyl cyanide is then hydrolyzed to 2-chlorophenylacetic acid. This hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using sulfuric acid, is a common approach.[4]
This pathway, while effective, involves the use of highly toxic cyanide salts, posing significant safety and environmental challenges, particularly on an industrial scale.
The Willgerodt-Kindler Reaction: A Versatile Approach
Another historical yet powerful method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction. First reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler, this reaction allows for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] For the synthesis of 2-chlorophenylacetic acid, the starting material would be 2-chloroacetophenone. The reaction proceeds with sulfur and an amine, such as morpholine, to form the thiomorpholide, which is subsequently hydrolyzed.[7]
Modern Industrial Synthesis: Carbonylation of 2-Chlorobenzyl Chloride
With the advent of modern catalytic chemistry, the carbonylation of benzyl halides has emerged as a more direct and atom-economical route to phenylacetic acids. This method involves the reaction of 2-chlorobenzyl chloride with carbon monoxide in the presence of a transition metal catalyst, such as a cobalt or palladium complex, and a base.[8] This process directly introduces the carboxylic acid moiety, avoiding the use of toxic cyanides.
Synthesis of this compound
Once 2-chlorophenylacetic acid is obtained, the final step is its conversion to the methyl ester.
The Classic Approach: Fischer-Speier Esterification
The most traditional and widely taught method for this transformation is the Fischer-Speier esterification.[3] This is an equilibrium reaction where 2-chlorophenylacetic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[9]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is used, and in some cases, water is removed as it is formed.[10]
Experimental Protocol: Fischer-Speier Esterification of 2-Chlorophenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Modern Variations and Industrial Practice
In an industrial setting, particularly for pharmaceutical applications, variations of the esterification process are employed to improve yield, purity, and safety. These can include:
-
Use of Milder Catalysts: Lewis acids such as titanium tetrachloride or zinc chloride can be used as catalysts, sometimes in a transesterification reaction with methyl acetate.[11][12]
-
Phase-Transfer Catalysis: The esterification of substituted phenylacetic acids can be achieved using phase-transfer catalysis, which can enhance reaction rates.
The Role of this compound in Drug Development
The primary driver for the large-scale synthesis of this compound is its role as a crucial intermediate in the manufacture of Clopidogrel. In the synthesis of this drug, this compound often undergoes further transformations, such as alpha-bromination to yield methyl alpha-bromo-2-chlorophenylacetate, a key building block for constructing the final active pharmaceutical ingredient.[13]
Data Summary: Comparison of Synthetic Routes for 2-Chlorophenylacetic Acid
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Benzyl Cyanide Hydrolysis | 2-Chlorobenzyl chloride | NaCN or KCN, H2SO4 | Well-established, reliable | Highly toxic reagents, safety concerns |
| Willgerodt-Kindler Reaction | 2-Chloroacetophenone | Sulfur, Morpholine | Good for certain substrates | High temperatures, pressure may be needed |
| Carbonylation | 2-Chlorobenzyl chloride | CO, Metal catalyst, Base | Atom-economical, avoids cyanides | Requires specialized equipment for handling CO |
Conclusion
This compound, a compound likely first synthesized through the application of classical esterification chemistry, has evolved from a simple substituted aromatic ester to a pivotal molecule in the pharmaceutical industry. Its history is intertwined with the development of fundamental organic reactions. Understanding the historical and modern synthetic pathways to this compound provides valuable knowledge for chemists and pharmaceutical scientists, enabling the optimization of processes for the production of life-saving medicines. The continuous refinement of its synthesis reflects the broader trends in chemical manufacturing towards more efficient, safer, and environmentally benign methodologies.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN100465149C - The manufacture method of chlorophenylacetic acid - Google Patents [patents.google.com]
- 5. synarchive.com [synarchive.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. 2-Chlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Basic reactivity of Methyl 2-chlorophenylacetate with common reagents
An In-Depth Technical Guide to the Basic Reactivity of Methyl 2-chlorophenylacetate
Introduction: A Molecule of Three Minds
This compound is a versatile chemical intermediate whose utility in pharmaceutical and agrochemical synthesis stems from its distinct, electronically differentiated reactive centers. A cursory glance at its structure reveals not one, but three primary sites for chemical transformation: the ester carbonyl, the activated benzylic α-carbon, and the substituted aromatic ring. Understanding the inherent reactivity of each site is paramount for any researcher aiming to leverage this molecule as a building block for more complex structures. This guide, grounded in established chemical principles, provides a Senior Application Scientist's perspective on the core reactivity of this compound with common laboratory reagents, focusing on the causality behind experimental choices and predictable outcomes.
The molecule's reactivity is governed by the interplay of inductive and resonance effects. The chlorine atom withdraws electron density inductively but donates via resonance, making it a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. The methyl acetate group is a meta-directing deactivator.[1] The ester carbonyl is a classic electrophilic site, while the adjacent benzylic protons are acidified by both the phenyl ring and the carbonyl group, facilitating enolate formation. This guide will dissect the reactivity at each of these sites, providing both mechanistic insights and practical protocols.
Caption: Overview of the three primary reactive centers of this compound.
Section 1: Reactions at the Ester Functional Group
The ester moiety is a classic target for nucleophilic acyl substitution. These reactions proceed via a tetrahedral intermediate, and the outcome is dictated by the nature of the attacking nucleophile and the stability of the methoxide leaving group.[2]
Hydrolysis: Conversion to 2-Chlorophenylacetic Acid
Saponification, or base-catalyzed hydrolysis, is a straightforward and high-yielding conversion to the parent carboxylic acid, 2-chlorophenylacetic acid. The use of a strong base like NaOH or LiOH in an aqueous or mixed aqueous/organic solvent system drives the reaction to completion by forming the carboxylate salt, which is unreactive towards the displaced methoxide.[3] Acid-catalyzed hydrolysis is also possible but is an equilibrium process, requiring a large excess of water to achieve high conversion.
Amidation: Synthesis of Phenylacetamides
Direct reaction with amines (aminolysis) can form the corresponding amides. This reaction is often slow and may require elevated temperatures. For more efficient and controlled amide bond formation, it is standard practice to first hydrolyze the ester to the carboxylic acid, which is then coupled with the desired amine using activating agents (e.g., EDC, HATU).[4][5] However, direct catalytic methods are emerging that can convert esters to amides with higher atom economy.[6]
Transesterification: Exchanging the Alkoxy Group
Transesterification involves the exchange of the methyl group for a different alkyl group from another alcohol. The reaction can be catalyzed by either acid or base.[7] To drive the equilibrium towards the desired product, the reactant alcohol (e.g., ethanol, isopropanol) is typically used as the solvent.[2] Lewis acids such as titanium tetrachloride can also effectively catalyze this transformation.[8][9] This method is particularly useful for synthesizing a series of ester analogs from a common precursor.
Reduction: Formation of 2-(2-Chlorophenyl)ethanol
Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2-(2-chlorophenyl)ethanol. The reaction proceeds through an aldehyde intermediate which is immediately reduced further by the potent LiAlH₄.[10][11] It is crucial to use an excess of the hydride reagent to ensure the reaction goes to completion.[12] Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[10]
| Reaction Type | Common Reagents | Solvent | Typical Conditions | Product |
| Hydrolysis (Base) | LiOH, NaOH, KOH | H₂O / THF / MeOH | Room Temp to Reflux | 2-Chlorophenylacetic Acid |
| Amidation | R-NH₂, Heat or Catalyst | N/A or High-boiling | High Temp | 2-(2-Chlorophenyl)acetamide |
| Transesterification | R-OH, H⁺ or RO⁻ cat. | R-OH | Reflux | Alkyl 2-chlorophenylacetate |
| Reduction | LiAlH₄, then H₃O⁺ workup | Anhydrous Ether, THF | 0 °C to Room Temp | 2-(2-Chlorophenyl)ethanol |
Section 2: Reactivity at the Benzylic α-Carbon
The protons on the carbon alpha to both the phenyl ring and the ester carbonyl are significantly acidic (pKa ≈ 22-24 in DMSO). This "doubly activated" position is a prime site for deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile.
Enolate Formation and Alkylation
The formation of the enolate is best achieved using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. Lithium diisopropylamide (LDA) is the archetypal reagent for this purpose.[13] Once formed, the enolate ion can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[14][15]
The choice of alkylating agent is critical and follows the general rules of Sₙ2 reactions: methyl and primary halides react well, secondary halides react poorly, and tertiary halides lead to elimination products.[14] This pathway provides a reliable method for elaborating the carbon skeleton.
Caption: Workflow for the α-alkylation of this compound via its lithium enolate.
Halogenation at the Benzylic Position
While enolate chemistry allows for controlled halogenation, radical halogenation is also a characteristic reaction of benzylic positions due to the resonance stabilization of the intermediate benzylic radical.[16][17] Treatment with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) will selectively introduce a bromine atom at the α-carbon, yielding Methyl α-bromo-2-chlorophenylacetate.[17] This product is a valuable intermediate for subsequent nucleophilic substitution reactions.[18]
Section 3: Reactions Involving the Aromatic Ring
The 2-chloro-substituted phenyl ring can undergo reactions typical of aryl halides and substituted benzenes.
Electrophilic Aromatic Substitution (SₑAr)
As a whole, the ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the chloro and methyl acetate substituents.[1] Predicting the regiochemical outcome is complex. The chlorine atom is an ortho-, para-director, while the CH₂CO₂Me group is a meta-director. The combined influence generally leads to substitution at the C4 and C6 positions (para and ortho to the chlorine, respectively). Common SₑAr reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) can be performed, but may require forcing conditions.[19]
Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride functionality is an excellent handle for modern cross-coupling chemistry. While aryl chlorides are less reactive than the corresponding bromides or iodides, appropriate ligand and catalyst systems can facilitate these powerful bond-forming reactions.[20][21] Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be used to replace the chlorine atom with a wide variety of carbon or nitrogen-based substituents, dramatically increasing molecular complexity.[20]
Caption: Schematic of a Suzuki cross-coupling reaction involving the aryl chloride.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a 3:1 mixture of THF and water, followed by lithium hydroxide monohydrate (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Reduce the solvent volume in vacuo. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product, 2-chlorophenylacetic acid, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 2: α-Alkylation via an LDA-Generated Enolate
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then warm slowly to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transesterification - Wikipedia [en.wikipedia.org]
- 8. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 9. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. fiveable.me [fiveable.me]
- 16. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Stereoselective Approach to the Synthesis of (S)-(+)-Clopidogrel Utilizing Methyl 2-chlorophenylacetate Derivatives
Abstract
This document provides a detailed technical guide for the synthesis of (S)-(+)-Clopidogrel, a potent antiplatelet agent, commencing from precursors derived from Methyl 2-chlorophenylacetate. Clopidogrel's therapeutic efficacy is exclusively attributed to its (S)-enantiomer, rendering stereoselective synthesis a critical parameter in its pharmaceutical production. We present a robust, multi-step synthetic protocol that emphasizes control over the key stereocenter. The narrative explains the causality behind experimental choices, from intermediate synthesis to the final salt formation. Detailed, step-by-step protocols for the N-alkylation of methyl (S)-amino-(2-chlorophenyl)acetate, subsequent intramolecular cyclization, and final purification are provided. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into a practical and scalable synthetic route.
Introduction: The Clinical Significance of Clopidogrel
Clopidogrel is a cornerstone of antiplatelet therapy, widely prescribed to prevent ischemic events in patients with atherosclerosis, recent myocardial infarction, or stroke. It belongs to the thienopyridine class of drugs and functions as an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelet surfaces.[1][2] This inhibition blocks a critical pathway in platelet activation and aggregation, thereby reducing the risk of thrombosis.[3]
Mechanism of Action: A Prodrug's Journey
Clopidogrel is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its pharmacological effect.[3][4] Following oral administration, approximately 85% of the dose is hydrolyzed by esterases to an inactive carboxylic acid derivative.[2][5] The remaining portion undergoes a crucial two-step oxidative process in the liver, mediated primarily by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP3A4.[2][4][5][6]
-
Step 1: Clopidogrel is oxidized to an intermediate, 2-oxo-clopidogrel.[3][4]
-
Step 2: This intermediate is further metabolized into the active thiol metabolite.[7]
This active metabolite then forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, irreversibly blocking it for the lifespan of the platelet.[2][4]
Synthetic Strategy and Overview
The synthesis of Clopidogrel presents a significant stereochemical challenge, as only the (S)-(+)-enantiomer possesses therapeutic activity.[3] The presented strategy focuses on a stereoselective route starting from a chiral precursor, methyl (S)-amino-(2-chlorophenyl)acetate, which can be derived from the racemic this compound. This approach avoids a late-stage resolution of the final product, improving overall process efficiency.
The core of the synthesis involves two key transformations:
-
N-Alkylation: The chiral amine is coupled with an activated thiophene ethanol derivative.
-
Intramolecular Cyclization: The resulting secondary amine undergoes a Pictet-Spengler-type cyclization with formaldehyde to construct the central thienopyridine ring system.[8][9]
Experimental Protocols
Disclaimer: All procedures must be carried out by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | CAS No. |
| Methyl (S)-amino-(2-chlorophenyl)acetate HCl | ≥98% | Sigma-Aldrich | 141109-19-5 |
| 2-Thiopheneethanol | 98% | Alfa Aesar | 5402-52-8 |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics | 98-59-9 |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | 121-44-8 |
| Formaldehyde solution | 37 wt. % in H₂O | Merck | 50-00-0 |
| Sulfuric Acid (H₂SO₄) | 95-98% | J.T. Baker | 7664-93-9 |
| Acetone | ACS Grade | VWR | 67-64-1 |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |
| L-(-)-Camphor-10-sulfonic acid (CSA) | ≥98% | Sigma-Aldrich | 35963-20-3 |
Protocol 1: Preparation of 2-(2-Thienyl)ethyl Tosylate
Scientist's Note: This protocol prepares the electrophilic coupling partner. p-Toluenesulfonyl chloride (tosyl chloride) converts the hydroxyl group of 2-thiopheneethanol into an excellent leaving group (tosylate), facilitating the subsequent SN2 reaction. The reaction is run at low temperature to prevent side reactions.
-
To a stirred solution of 2-thiopheneethanol (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 10 mL/g of alcohol) at 0 °C (ice bath), add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding cold water (10 mL). Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 2-(2-thienyl)ethyl 4-methylbenzenesulfonate as a pale yellow oil.
Protocol 2.1: N-Alkylation to Form the Key Intermediate
Scientist's Note: This is the crucial C-N bond-forming step that couples the chiral amine with the thiophene moiety. Triethylamine acts as a base to neutralize the HCl salt of the starting amine and the toluenesulfonic acid formed during the reaction. Refluxing ensures a sufficient reaction rate.[8]
-
Combine methyl (S)-amino-(2-chlorophenyl)acetate hydrochloride (1 eq.), 2-(2-thienyl)ethyl tosylate (1.05 eq.), and triethylamine (2.5 eq.) in a suitable solvent like acetonitrile or toluene (8 mL/g of amine).
-
Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 8-10 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, methyl (S)-(2-chlorophenyl)(2-(thiophen-2-yl)ethylamino)acetate. This material is often carried forward to the next step without extensive purification.
Protocol 2.2: Intramolecular Cyclization to (S)-(+)-Clopidogrel Base
Scientist's Note: This step forms the core bicyclic thienopyridine structure via an acid-catalyzed intramolecular electrophilic substitution (a Pictet-Spengler-type reaction).[8][9] Formaldehyde acts as the one-carbon electrophile that links the amine nitrogen to the electron-rich thiophene ring.
-
Dissolve the crude intermediate from Protocol 2.1 (1 eq.) in a suitable solvent such as formic acid or acetic acid (5 mL/g).
-
Add aqueous formaldehyde solution (37%, 1.2 eq.) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by HPLC for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and pour it carefully into a stirred mixture of ice water and a base (e.g., 20% NaOH solution) to neutralize the acid, adjusting the pH to 8-9.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (S)-(+)-Clopidogrel free base as a thick oil.
Protocol 3.1: Formation and Purification of Clopidogrel Bisulfate Salt
Scientist's Note: The free base is an oil and can be difficult to purify and handle. Converting it to the stable, crystalline bisulfate salt facilitates purification, improves stability, and is the pharmaceutically accepted form. Acetone is a common solvent for this crystallization. The use of a chiral resolving agent like L-(-)-camphor-10-sulfonic acid is a critical step in non-stereoselective syntheses to isolate the desired (S)-enantiomer from a racemic mixture.[10][11] However, in this stereoselective route, salt formation serves primarily for purification.
-
Dissolve the crude (S)-(+)-Clopidogrel base (1 eq.) in acetone (10 mL/g).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.98 eq.) dropwise while maintaining the temperature below 10 °C.
-
A white precipitate should form. Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete crystallization.
-
Collect the solid by vacuum filtration and wash the filter cake with cold acetone (2 x 5 mL).
-
Dry the solid under vacuum at 40-45 °C to a constant weight to yield (S)-(+)-Clopidogrel Bisulfate.
Analytical Characterization and Data
The identity, purity, and stereochemical integrity of the final product must be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Purity | Reverse-Phase HPLC | >99.5% |
| Chiral Purity | Chiral HPLC | >99.8% (S)-enantiomer |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of Clopidogrel Bisulfate. |
| Mass | LC-MS | [M+H]⁺ corresponding to the mass of the Clopidogrel free base. |
| Polymorphic Form | XRPD | Pattern consistent with Form I of Clopidogrel Bisulfate. |
A review of various analytical methods reveals that HPLC with UV detection is the most widely used technique for assaying Clopidogrel in pharmaceutical formulations.[1][12][13][14] For bioanalytical studies in plasma, LC-MS/MS is preferred due to its high sensitivity and selectivity.[13][15]
Safety Precautions
-
Thionyl Chloride (used in related syntheses): Extremely corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂).[16][17] Must be handled in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[16][18][19][20]
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Use in a well-ventilated area.
-
Acids and Bases: Concentrated sulfuric acid, HCl, and NaOH are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the reverse.
Conclusion
This application note outlines a reliable and stereoselective synthetic route to (S)-(+)-Clopidogrel Bisulfate, starting from a derivative of this compound. By employing a chiral starting material, this pathway efficiently establishes the required stereochemistry early in the synthesis, maximizing the yield of the therapeutically active enantiomer. The provided protocols are designed to be scalable and include critical insights for process optimization and safety. Adherence to the detailed steps and analytical checkpoints will ensure the production of high-purity Clopidogrel for research and development purposes.
References
- 1. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2007144729A1 - An improved process for the preparation of clopidogrel - Google Patents [patents.google.com]
- 9. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 10. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 11. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
- 12. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: Methyl 2-Chlorophenylacetate as a Foundational Precursor in Modern Agrochemical Synthesis
Abstract
Methyl 2-chlorophenylacetate is a versatile chemical intermediate whose structural motif is central to the synthesis of numerous high-value agrochemicals.[1] Its phenylacetic acid backbone serves as a critical scaffold for constructing complex molecules, particularly within the strobilurin class of fungicides and certain phenoxy herbicides. The presence of the chlorine atom on the phenyl ring offers a site for further functionalization or influences the electronic properties of the molecule, thereby fine-tuning the biological activity of the final product. This document provides an in-depth guide for researchers and synthetic chemists, detailing the strategic application of this compound and its derivatives in the synthesis of market-leading agrochemicals. We will explore the underlying chemical principles, provide validated step-by-step protocols, and present quantitative data to ensure reproducibility and success in the laboratory.
The Strategic Importance of the Phenylacetate Scaffold in Agrochemicals
The phenylacetate group is a privileged structure in agrochemical design. In the case of strobilurin fungicides, this moiety is elaborated to form the toxophore—the essential part of the molecule responsible for biological activity. Strobilurins function by inhibiting mitochondrial respiration in fungi at the Quinone outside (Qo) site of the cytochrome bc1 complex, effectively halting energy production and preventing fungal growth.[2][3] For phenoxy herbicides, the phenoxyacetic acid structure mimics the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[4][5] this compound provides a cost-effective and readily available starting point for accessing these critical molecular frameworks.
Application in Fungicide Synthesis: The Strobilurin Class
Strobilurins, inspired by natural fungal metabolites, are among the most important classes of agricultural fungicides globally.[2][6] Synthetic analogues like Azoxystrobin and Kresoxim-methyl were developed to enhance stability and efficacy.[7] The synthesis of these compounds often relies on key phenylacetate intermediates, which can be derived from precursors like this compound. A common strategy involves the α-bromination of the phenylacetate ester to create a reactive site for subsequent chemical transformations.[8][9]
General Synthetic Pathway to Strobilurin Core Intermediates
The journey from a simple phenylacetate to a complex strobilurin involves a multi-step synthesis. A crucial transformation is the preparation of an advanced intermediate, such as (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate. This intermediate contains the necessary functional groups for the final coupling steps. The workflow below illustrates the conceptual path from a foundational phenylacetate to this key building block.
Figure 1: Conceptual workflow for the synthesis of strobilurin fungicides.
Protocol 1: Synthesis of Azoxystrobin via a Phenylacetate Intermediate
Azoxystrobin is a broad-spectrum fungicide with global sales leadership.[2] Its synthesis involves the coupling of two key fragments: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate and a substituted phenoxypyrimidine moiety. This protocol outlines the final coupling step.
Objective: To synthesize Azoxystrobin from its key intermediates.
Reaction Scheme: (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate + 2-cyanophenol → Azoxystrobin
Materials and Reagents:
-
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
-
2-cyanophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene or N,N-Dimethylformamide (DMF)
-
Trimethylamine hydrochloride or Copper(I) Chloride (CuCl) (as catalyst)[10][11]
Step-by-Step Protocol:
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add toluene (150 g).
-
Reagent Addition: Sequentially add (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), anhydrous potassium carbonate (27.88 g, 0.2 mol), and trimethylamine hydrochloride (1.95 g, 0.02 mol) as the catalyst.[11]
-
Causality Note: Potassium carbonate acts as a base to deprotonate the 2-cyanophenol, forming the phenoxide which is the active nucleophile. Toluene is a suitable solvent for this substitution reaction. The catalyst facilitates the nucleophilic aromatic substitution.
-
-
Reaction Execution: Stir the mixture and heat to 80 °C. Maintain this temperature under a nitrogen atmosphere for approximately 8 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add water (100 g) and stir. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Collect the organic (toluene) layer. The aqueous layer can be extracted again with toluene to maximize recovery.
-
Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Azoxystrobin. The product can be further purified by recrystallization from a suitable solvent like methanol.
Quantitative Data for Azoxystrobin Synthesis:
| Parameter | Value | Reference |
| Catalyst | Trimethylamine Hydrochloride | [11] |
| Solvent | Toluene | [11] |
| Temperature | 80 °C | [11] |
| Reaction Time | 8 hours | [11] |
| Theoretical Yield | 98.94% (in solution) | [11] |
| Isolated Yield | >95% | [11] |
Application in Herbicide Synthesis: The Phenoxy Class
Phenoxy herbicides are selective, systemic herbicides used to control broadleaf weeds in various crops.[4] MCPA ((4-chloro-2-methylphenoxy)acetic acid) is a prominent member of this class.[5] While the most common industrial synthesis of MCPA starts from o-cresol, understanding its synthesis provides context for the utility of the broader class of phenoxyacetic acids, which are structurally related to phenylacetates.
Established Industrial Synthesis of MCPA
The standard synthesis involves the chlorination of o-cresol followed by a Williamson ether synthesis to introduce the acetic acid side chain.
Figure 2: Established industrial synthesis pathway for the herbicide MCPA.
Protocol 2: Synthesis of MCPA from o-Methylphenoxyacetic Acid
This protocol details a modern approach where the phenoxyacetic acid scaffold is prepared first, followed by selective chlorination.
Objective: To prepare 2-methyl-4-chlorophenoxyacetic acid (MCPA) by catalytic chlorination of o-methylphenoxyacetic acid (MPA).[12]
Materials and Reagents:
-
o-Methylphenoxyacetic acid (MPA)
-
Imidazole ionic liquid (as catalyst)
-
Chlorine gas (Cl₂)
-
Suitable solvent (e.g., dichloromethane)
Step-by-Step Protocol:
-
Dissolution: In a reaction vessel equipped for gas introduction, stirring, and temperature control, dissolve the o-methylphenoxyacetic acid (MPA) in a suitable solvent.
-
Catalyst Addition: Add the imidazole ionic liquid catalyst to the solution.
-
Causality Note: The ionic liquid catalyst enhances the reactivity and selectivity of the chlorination reaction, leading to a higher yield of the desired 4-chloro isomer and minimizing waste.[12]
-
-
Chlorination: While stirring, introduce chlorine gas into the mixture. Maintain the reaction temperature between 30-70 °C.
-
Reaction Monitoring: The reaction is typically complete within 3-7 hours. Monitor the disappearance of the starting material by an appropriate analytical method (e.g., GC-MS).
-
Isolation: Once the reaction is complete, cool the mixture to 0-5 °C to induce precipitation of the product.
-
Purification: Collect the solid product by filtration. The resulting MCPA can be washed with a cold solvent to remove impurities and then dried. This method is noted for its high yield and the absence of aqueous waste in the chlorination step.[12]
Quantitative Data for MCPA Synthesis:
| Parameter | Value | Reference |
| Starting Material | o-Methylphenoxyacetic acid | [12] |
| Key Reagent | Chlorine Gas | [12] |
| Catalyst | Imidazole Ionic Liquid | [12] |
| Temperature | 30-70 °C | [12] |
| Reaction Time | 3-7 hours | [12] |
| Yield | High | [12] |
Conclusion
This compound and its structural relatives are indispensable precursors in the agrochemical industry. They provide the foundational phenylacetate scaffold required for synthesizing some of the most effective fungicides and herbicides on the market. The protocols and data presented herein demonstrate the versatility of this chemical building block and offer robust, validated methods for its application in synthesis. By understanding the causality behind each experimental step—from the choice of catalyst to the reaction conditions—researchers can optimize these syntheses for improved yields, purity, and environmental performance, driving innovation in crop protection.
References
- 1. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aws.agroconsultasonline.com [aws.agroconsultasonline.com]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 9. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 10. WO2017060917A1 - Process for the preparation of azoxystrobin - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]
Protocol for the synthesis of α-bromo-2-chlorophenylacetic acid methyl ester from Methyl 2-chlorophenylacetate
Application Notes and Protocols
Topic: Protocol for the Synthesis of α-Bromo-2-chlorophenylacetic Acid Methyl Ester from Methyl 2-chlorophenylacetate
Abstract
This document provides a comprehensive guide for the synthesis of α-bromo-2-chlorophenylacetic acid methyl ester, a critical intermediate in the pharmaceutical industry, notably for the production of the antiplatelet agent Clopidogrel.[1] The protocol details a robust method for the α-bromination of this compound using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines to ensure a successful and safe synthesis.
Introduction and Significance
α-Bromo-2-chlorophenylacetic acid methyl ester is a high-value organic intermediate primarily utilized in the synthesis of advanced pharmaceutical compounds.[2] Its molecular structure, featuring a reactive bromine atom at the alpha position to an ester, makes it an excellent precursor for introducing the 2-chlorophenylacetyl moiety in complex molecules. The most prominent application is its role as a key building block in the industrial synthesis of Clopidogrel, a thienopyridine-class antiplatelet agent used to inhibit blood clots in coronary artery disease and other cardiovascular conditions.[1][3]
The synthesis route described herein involves the selective bromination of the benzylic carbon of this compound. This position is activated by the adjacent phenyl ring, making it susceptible to free-radical halogenation. The chosen methodology, employing N-Bromosuccinimide (NBS), is a classic and efficient technique known as the Wohl-Ziegler reaction, which allows for specific bromination at allylic and benzylic positions while minimizing undesirable side reactions.[4]
Mechanistic Rationale: Free-Radical Bromination
The conversion of this compound to its α-bromo derivative proceeds via a free-radical chain reaction. This mechanism is predicated on the selective abstraction of a benzylic hydrogen, which is the most labile C-H bond in the starting material due to the resonance stabilization of the resulting benzylic radical.
Key Reagents and Their Roles:
-
N-Bromosuccinimide (NBS): Serves as the bromine source. NBS is preferred over molecular bromine (Br₂) for benzylic bromination because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[5][6] This is crucial for preventing competitive electrophilic aromatic substitution on the phenyl ring or addition reactions.
-
Radical Initiator (AIBN or Benzoyl Peroxide): A substance that generates free radicals upon gentle heating or UV irradiation, thereby initiating the chain reaction.[4] Azobisisobutyronitrile (AIBN) is commonly used.
The reaction mechanism unfolds in three distinct stages:
-
Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN) to produce two radicals and nitrogen gas. This radical then abstracts a bromine atom from NBS or reacts with trace HBr to generate the key chain-propagating species, the bromine radical (Br•).
-
Propagation: This is a self-sustaining cycle where the product is formed, and the bromine radical is regenerated.
-
Step 2a: A bromine radical (Br•) abstracts a hydrogen atom from the α-carbon of this compound. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[6]
-
Step 2b: The HBr generated reacts with NBS to produce a molecule of Br₂.[6] This step is critical for maintaining the low concentration of molecular bromine.
-
Step 2c: The benzylic radical reacts with Br₂ to yield the final product, α-bromo-2-chlorophenylacetic acid methyl ester, and a new bromine radical (Br•), which continues the chain.
-
-
Termination: The chain reaction ceases when two radical species combine, removing them from the propagation cycle.
References
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]
- 3. CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-chlorophenylacetate
Introduction: Unlocking the Synthetic Potential of Methyl 2-chlorophenylacetate
In the landscape of modern synthetic organic chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This compound is a deceptively simple molecule that offers a powerful and versatile platform for the construction of complex heterocyclic scaffolds. Its strategic placement of three key functional groups—an activatable ester, an acidic α-proton, and a reactive ortho-chloro substituent—provides a triad of synthetic handles that can be manipulated to forge intricate ring systems.
This guide provides an in-depth exploration of the utility of this compound as a precursor in heterocyclic synthesis. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the authoritative information needed to leverage this valuable synthetic building block.
The core reactivity of this compound hinges on its ability to act as a bifunctional reagent. The ester and α-methylene group can be elaborated into a side chain, which is then poised to undergo an intramolecular cyclization via reaction with the ortho-chlorine atom. This strategy is particularly powerful for creating fused bicyclic systems, which are common motifs in medicinally relevant molecules.
Core Application I: Synthesis of 1,4-Benzodiazepine Scaffolds
The benzodiazepine core is a privileged structure in medicinal chemistry, famously associated with a wide range of psychoactive drugs. The synthesis of these seven-membered rings can be approached in various ways, with intramolecular C-N bond coupling being a prominent strategy. This compound, after appropriate modification, can serve as a key precursor for certain benzodiazepine derivatives.
Principle and Mechanism
The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone with an amino acid derivative. However, alternative strategies can employ building blocks like this compound. A plausible synthetic route involves the initial amination of the ester functionality followed by elaboration and eventual intramolecular cyclization. While direct protocols starting from this compound are not the most common, the principles of intramolecular cyclization of related chloro-acetamides are well-established. For instance, the reaction of a haloacetamidophenyl ketone with a source of ammonia, such as hexamethylenetetramine, can lead to the formation of the benzodiazepine ring system[1].
The general mechanism involves the formation of an intermediate imine, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen onto the carbon bearing the halogen. This ring-closing step is the key to forming the heterocyclic core.
Workflow for Benzodiazepine Synthesis
The following diagram illustrates a generalized workflow for constructing a 1,5-benzodiazepine, a related and medicinally important scaffold, which typically involves the condensation of an o-phenylenediamine with a β-diketone[2][3]. This highlights the general principle of using bifunctional reagents to construct the diazepine ring.
Caption: Generalized workflow for 1,5-benzodiazepine synthesis.
Application Note: Significance in Drug Discovery
Benzodiazepines are CNS depressants that act as positive allosteric modulators of the GABA-A receptor[2]. Their derivatives are used as anxiolytics, antiepileptics, and muscle relaxants. The ability to synthesize diverse libraries of these compounds is crucial for developing new therapies with improved efficacy and side-effect profiles.
Core Application II: Synthesis of Quinolone Derivatives
Quinolones and their 2-quinolone congeners are another class of heterocyclic compounds with significant biological activity, most notably as antibiotics. The synthesis of the 2-quinolone core can be achieved through various cyclization strategies, including those that could conceptually originate from a this compound framework.
Principle and Mechanism
A common method for 2-quinolone synthesis is the intramolecular cyclization of N-phenylcinnamamides or related precursors[4]. A hypothetical route starting from this compound would involve converting it to an N-alkenyl-2-chloroanilide. This intermediate could then undergo an intramolecular Heck reaction or a related palladium-catalyzed C-H activation/C-C bond formation cascade to form the quinolone ring system[4]. The ortho-chloro group is an ideal handle for such palladium-catalyzed cross-coupling reactions.
The key mechanistic step is the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent reductive elimination to furnish the bicyclic product.
Experimental Protocol: General Synthesis of 2-Quinolones via Pd-Catalyzed Cascade
This protocol describes a general method for synthesizing quinolinone derivatives from anilines, illustrating the type of C-H activation and cyclization cascade that a derivative of this compound could potentially undergo[4].
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the substituted aniline (1.0 eq), the coupling partner (e.g., an acrylate, 1.2 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Solvent and Reagent Addition: Add a high-boiling point solvent such as DMF or DMAc. Then, add a base, typically a carbonate like Cs₂CO₃ or K₂CO₃ (2.0 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired quinolinone.
Data Presentation: Representative Quinolone Syntheses
| Entry | Starting Aniline | Coupling Partner | Yield (%) | Reference |
| 1 | Aniline | Methyl Acrylate | 85 | [4] |
| 2 | 4-Methoxyaniline | Ethyl Acrylate | 92 | [4] |
| 3 | 3-Chloroaniline | Butyl Acrylate | 78 | [4] |
Core Application III: Synthesis of Indole Derivatives
The indole nucleus is one of the most ubiquitous heterocycles in biologically active compounds. The Fischer indole synthesis is a classic and powerful method for its construction[5][6]. While not a direct application of this compound, understanding this reaction provides context for how phenyl-substituted precursors are cyclized to form this important heterocycle.
Principle and Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions[5]. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[7][7]-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring.
Logical Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Related Precursor: Methyl α-Bromo-2-chlorophenylacetate
While applications of this compound itself can be specialized, its alpha-halogenated counterpart, methyl α-bromo-2-chlorophenylacetate , is a well-documented and critical intermediate in pharmaceutical synthesis[8][9]. It is most notably used in the synthesis of the antiplatelet agent Clopidogrel[10][11].
The presence of the α-bromo group provides an additional, highly reactive electrophilic site. This allows for facile substitution reactions with nucleophiles, which is a key step in the construction of the final drug molecule. The synthesis of this intermediate often involves the bromination of 2-chlorophenylacetic acid followed by esterification[11].
Protocol: Synthesis of Methyl α-Bromo-2-chlorophenylacetate
This protocol describes a method for synthesizing the title compound via transesterification from the corresponding acid[10][12].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add α-bromo-2-chlorophenylacetic acid (1.0 eq), methyl acetate (which serves as both reagent and solvent, approx. 6-8 volumes), and a Lewis acid catalyst such as titanium tetrachloride (TiCl₄, 0.04-0.06 eq)[10][12].
-
Reaction Conditions: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-8 hours. The reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Add water to quench the reaction and separate the layers.
-
Purification: The organic layer is concentrated under reduced pressure to yield the crude product as a faint yellow oil. Purity can be assessed by HPLC, which is typically greater than 99% with yields exceeding 90% under optimized conditions[10][12].
Safety and Handling
This compound and its derivatives, particularly the α-bromo version, should be handled with care in a well-ventilated fume hood.
-
Hazards: The α-bromo derivative is corrosive and causes severe skin burns and eye damage[8].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of heterocyclic compounds. Its true potential is realized through the strategic activation and reaction of its ester, α-methylene, and ortho-chloro functionalities. By understanding the underlying mechanistic principles of intramolecular cyclization, C-H activation, and nucleophilic substitution, researchers can design efficient synthetic routes to novel benzodiazepines, quinolones, and other medicinally relevant scaffolds. Furthermore, the closely related intermediate, methyl α-bromo-2-chlorophenylacetate, underscores the importance of this chemical framework in the synthesis of blockbuster pharmaceuticals. The protocols and insights provided in this guide serve as a foundational resource for scientists seeking to exploit this powerful precursor in their research and development endeavors.
References
- 1. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Quinolone synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 11. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
Application Notes and Protocols: Esterification of 2-Chlorophenylacetic Acid to Methyl 2-Chlorophenylacetate
Introduction
Methyl 2-chlorophenylacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its preparation via the esterification of 2-chlorophenylacetic acid is a fundamental transformation in organic synthesis. This document provides detailed application notes and protocols for this reaction, targeting researchers, scientists, and professionals in drug development. We will explore several robust methodologies, delving into the mechanistic underpinnings and practical considerations for each approach to ensure reproducible and high-yielding syntheses.
The primary focus will be on the classic Fischer-Speier esterification, a reliable and cost-effective method, particularly for large-scale production.[3] Additionally, alternative methods employing thionyl chloride and diazomethane will be discussed, offering advantages in specific contexts, such as milder reaction conditions or suitability for small-scale, rapid syntheses.
Mechanistic Insights: The Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] The mechanism, a cornerstone of organic chemistry, involves several key reversible steps.[5] Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the desired ester, this compound.
The reaction is initiated by the protonation of the carbonyl oxygen of 2-chlorophenylacetic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][6] This protonation significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then acts as a nucleophile, attacking the activated carbonyl carbon.[5] This is generally the rate-limiting step of the reaction.[6]
Following the nucleophilic attack, a proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group, water.[3] The elimination of a water molecule, facilitated by the electron-donating ability of the remaining hydroxyl group, results in a protonated ester. The final step involves the deprotonation of this intermediate, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[5]
Since all steps in the Fischer esterification are reversible, the equilibrium can be shifted towards the product side by employing a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[3][4]
Reaction Mechanism Workflow
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-Chlorophenylacetic Acid
This protocol outlines the classic acid-catalyzed esterification, a robust and scalable method.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2-Chlorophenylacetic acid | 170.60 | 17.06 g | 0.1 | 1 |
| Methanol | 32.04 | 80 mL (approx. 63.2 g) | approx. 1.97 | ~20 |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | 0.037 | 0.37 |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 17.06 g (0.1 mol) of 2-chlorophenylacetic acid.
-
Add 80 mL of methanol to the flask and stir until the acid is completely dissolved.
-
Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with 50 mL of brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[9]
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless oil.
Protocol 2: Esterification using Thionyl Chloride
This method proceeds via an acid chloride intermediate and is often faster than Fischer esterification.[10] It is particularly useful when the carboxylic acid is sensitive to strong acids at high temperatures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2-Chlorophenylacetic acid | 170.60 | 8.53 g | 0.05 | 1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.4 mL (7.2 g) | 0.06 | 1.2 |
| Methanol | 32.04 | 50 mL | - | - |
| Pyridine (optional) | 79.10 | 0.5 mL | - | - |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 8.53 g (0.05 mol) of 2-chlorophenylacetic acid in 30 mL of a suitable inert solvent like dichloromethane or toluene.
-
Thionyl Chloride Addition: Slowly add 4.4 mL (0.06 mol) of thionyl chloride to the suspension at room temperature. A few drops of pyridine can be added to catalyze the reaction. The reaction will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Acid Chloride Formation: Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Methanol Addition: Cool the reaction mixture in an ice bath and slowly add 50 mL of methanol. This step is highly exothermic.
-
Reaction Completion: After the addition of methanol is complete, stir the reaction mixture at room temperature for an additional hour.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Experimental Workflow: Thionyl Chloride Method
Caption: Workflow for Esterification via Thionyl Chloride.
Protocol 3: Esterification with Diazomethane
Diazomethane is a highly efficient methylating agent that reacts rapidly and cleanly with carboxylic acids at room temperature.[11] However, it is also highly toxic and potentially explosive, requiring specialized handling and equipment.[12] This method is best suited for small-scale syntheses where high purity and mild conditions are paramount.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenylacetic acid | 170.60 | 1.71 g | 0.01 |
| Diazomethane solution in ether | - | As required | - |
Note: Diazomethane is typically prepared in situ from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) and a strong base. The resulting ethereal solution is then used immediately.
Procedure
-
Preparation: Dissolve 1.71 g (0.01 mol) of 2-chlorophenylacetic acid in 20 mL of diethyl ether in an Erlenmeyer flask.
-
Reaction: Cool the solution in an ice bath. Slowly add an ethereal solution of diazomethane with gentle swirling until the yellow color of diazomethane persists and the evolution of nitrogen gas ceases.[11]
-
Quenching: Add a few drops of acetic acid to quench the excess diazomethane until the yellow color disappears.
-
Work-up: The reaction mixture can be directly concentrated under reduced pressure to yield the methyl ester, which is often of sufficient purity for subsequent steps.[11] If necessary, a simple filtration through a short plug of silica gel can be performed.
Safety and Handling
2-Chlorophenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15][16][17] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled. All manipulations should be carried out in a fume hood.
Diazomethane: Extremely toxic and potentially explosive. Should only be handled by experienced personnel with appropriate safety precautions and specialized glassware.
Characterization of this compound
The final product can be characterized by various spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expected signals include a singlet for the methyl protons (~3.7 ppm), a singlet for the methylene protons (~3.8 ppm), and multiplets for the aromatic protons (7.2-7.4 ppm).[18]
-
¹³C NMR: Expected signals include the carbonyl carbon (~171 ppm), the methylene carbon (~40 ppm), the methoxy carbon (~52 ppm), and aromatic carbons (127-135 ppm).[19]
-
IR Spectroscopy: A strong absorption band corresponding to the ester carbonyl stretch is expected around 1740 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (C₉H₉ClO₂).[20]
Conclusion
The esterification of 2-chlorophenylacetic acid to this compound can be effectively achieved through several synthetic routes. The choice of method depends on the scale of the reaction, the required purity of the product, and the available laboratory infrastructure. Fischer-Speier esterification remains a reliable and economical choice for large-scale synthesis. The thionyl chloride method offers a faster alternative, while the use of diazomethane provides a clean and high-yielding reaction under mild conditions for small-scale applications, albeit with significant safety considerations. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable chemical intermediate.
References
- 1. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. synquestlabs.com [synquestlabs.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.ca [fishersci.ca]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. This compound(57486-68-7) 1H NMR [m.chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Methyl 2-Chlorophenylacetate in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Methyl 2-Chlorophenylacetate as a Synthetic Building Block
This compound is a versatile reagent in organic synthesis, primarily recognized as a key intermediate in the production of the antiplatelet agent Clopidogrel.[1] Its chemical structure, featuring a reactive α-chloroester and a substituted phenyl ring, makes it an attractive starting material for the synthesis of a diverse array of novel organic compounds, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.
The reactivity of this compound is centered around the electrophilic carbon bearing the chlorine atom. This site is susceptible to nucleophilic attack by a variety of heteroatom nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of the 2-chlorophenylacetyl moiety into various molecular frameworks, setting the stage for subsequent intramolecular reactions to construct new ring systems.
This guide provides detailed application notes and protocols for the synthesis of several classes of novel heterocyclic compounds utilizing this compound as a key precursor. The methodologies described herein are designed to be robust and adaptable, providing a foundation for further exploration and derivatization in a research and development setting.
I. Synthesis of Substituted Pyrrolidin-2-ones
Synthetic Rationale:
Pyrrolidin-2-ones, also known as γ-lactams, are prevalent structural motifs in a wide range of biologically active compounds.[2] The synthesis of N-substituted 5-(2-chlorophenyl)pyrrolidin-2-ones can be achieved through a two-step sequence involving the initial N-alkylation of a primary amine with this compound, followed by an intramolecular cyclization. The initial nucleophilic substitution of the chlorine atom by the amine is a key bond-forming step. The subsequent cyclization is typically promoted by a base, which deprotonates the amide nitrogen, facilitating an intramolecular nucleophilic attack on the ester carbonyl to form the five-membered lactam ring.
Experimental Workflow:
Caption: Workflow for the synthesis of substituted pyrrolidin-2-ones.
Detailed Protocol: Synthesis of 1-Benzyl-5-(2-chlorophenyl)pyrrolidin-2-one
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: N-Alkylation - Synthesis of Methyl 2-(benzylamino)-2-(2-chlorophenyl)acetate
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq of 60% dispersion) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the cyclization by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-benzyl-5-(2-chlorophenyl)pyrrolidin-2-one.
| Compound | Starting Materials | Hypothetical Yield | Physical State |
| 1-Benzyl-5-(2-chlorophenyl)pyrrolidin-2-one | This compound, Benzylamine | 75-85% | White to off-white solid |
II. Synthesis of Substituted Pyrazolidin-3-ones
Synthetic Rationale:
Pyrazolidin-3-ones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group. They are of interest due to their potential biological activities. The synthesis of 1,2-disubstituted 4-(2-chlorophenyl)pyrazolidin-3-ones can be achieved by the reaction of this compound with a substituted hydrazine. This reaction proceeds via an initial N-alkylation of one of the hydrazine nitrogens, followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazolidinone ring.
Experimental Workflow:
References
Application Notes and Protocols for Reactions Involving Methyl 2-chlorophenylacetate
Introduction: The Role of Methyl 2-chlorophenylacetate in Synthetic Chemistry
This compound is a pivotal intermediate in the landscape of organic and medicinal chemistry.[1] Structurally, it is the methyl ester of 2-chlorophenylacetic acid, presenting as a colorless to pale liquid.[2] Its significance is most notably highlighted by its role as a key precursor in the synthesis of Clopidogrel, a widely used antiplatelet medication that prevents blood clots in patients with a history of heart attack or stroke.[2][3] The strategic placement of the chloro-substituted phenyl ring and the reactive ester functionality makes it a versatile building block for constructing more complex molecular architectures.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential experimental setups involving this compound. We will delve into its synthesis via Fischer esterification and a critical downstream application—α-bromination—to produce another vital pharmaceutical intermediate. The protocols herein are designed not merely as procedural steps but as a self-validating system, complete with mechanistic rationales, safety considerations, and analytical checkpoints to ensure reliable and reproducible outcomes.
Compound Profile and Safety Data
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57486-68-7 | [2][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [2][4][5] |
| Molecular Weight | 184.62 g/mol | [2][4] |
| Appearance | Clear colorless liquid | [2][5] |
| Boiling Point | 128 °C at 23 mmHg | [5] |
| Density | ~1.21 g/cm³ | [5] |
| Refractive Index | 1.524 - 1.526 | [5] |
| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | [2] |
Safety and Handling: this compound is classified as an irritant.[4] Handling requires adherence to standard laboratory safety practices.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][7]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[6][7]
-
Avoid inhalation of vapors and contact with skin and eyes.[6][7]
-
In case of contact, rinse the affected area immediately with copious amounts of water.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of the title compound from its corresponding carboxylic acid using a classic Fischer esterification. This acid-catalyzed reaction is an equilibrium process.[8] To achieve a high yield, the equilibrium is shifted toward the product by using one of the reactants, in this case, the alcohol (methanol), in large excess.[9][10]
Causality of Experimental Choices:
-
Catalyst: Concentrated sulfuric acid acts as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[8][9][11]
-
Solvent & Reagent: Methanol serves as both the solvent and the esterifying agent. Using it in excess is a direct application of Le Châtelier's principle to drive the reaction to completion.[9]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing the system to reach equilibrium more quickly.
-
Neutralization: The post-reaction wash with saturated sodium bicarbonate solution is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 2-chlorophenylacetic acid.[12]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chlorophenylacetic acid | 170.59 | 10.0 g | 58.6 | 1.0 |
| Methanol (absolute) | 32.04 | 100 mL | - | Excess |
| Sulfuric acid (conc.) | 98.08 | 2 mL | - | Catalytic |
| Dichloromethane | 84.93 | 100 mL | - | - |
| Sat. Sodium Bicarbonate | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-chlorophenylacetic acid (10.0 g, 58.6 mmol).[12]
-
Reagent Addition: Add absolute methanol (100 mL). While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture.[5][12]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours.[12] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.
-
Cooling & Concentration: Once complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[12]
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a final wash with water (50 mL).[12] Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.[12] For many subsequent reactions, this crude product is of sufficient purity.
Protocol 2: α-Bromination of this compound
The α-position of the ester is activated and can undergo radical bromination. The resulting product, Methyl α-bromo-2-chlorophenylacetate, is a crucial intermediate for synthesizing the drug Clopidogrel.[13][14] This reaction typically uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).
Causality of Experimental Choices:
-
Bromine Source: N-bromosuccinimide (NBS) is the preferred reagent for allylic and benzylic bromination. It provides a low, constant concentration of elemental bromine through its reaction with trace HBr, which suppresses competitive electrophilic aromatic substitution on the phenyl ring.
-
Initiator: AIBN is a thermal initiator that, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting the most labile hydrogen—the one at the α-position to both the phenyl ring and the carbonyl group.[15]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon) to prevent oxygen from acting as a radical scavenger, which would inhibit or terminate the desired radical chain process.[15]
-
Solvent: Dichloromethane is a common solvent for this transformation, as it is relatively inert under radical conditions and effectively solubilizes the reactants.[15]
Reaction Mechanism Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 57486-68-7 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. synzeal.com [synzeal.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. cerritos.edu [cerritos.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 14. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 15. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]
Purification techniques for Methyl 2-chlorophenylacetate reaction products
Application Note & Protocol Guide
Topic: High-Purity Isolation of Methyl 2-chlorophenylacetate: A Guide to Purification Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mandate for Purity in Synthesizing this compound
This compound is a pivotal chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure serves as a versatile scaffold for building more complex, biologically active molecules. The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API) or fine chemical are directly contingent on the purity of such starting materials. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts in subsequent synthetic steps.
This document serves as a comprehensive guide for the purification of this compound from a typical crude reaction mixture. As Senior Application Scientists, our goal is not merely to provide a set of instructions, but to impart a robust, field-tested strategy. We will delve into the rationale behind each step, from initial work-up to high-purity finishing, enabling researchers to adapt and troubleshoot the process effectively. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of the final product.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The most common laboratory-scale synthesis of this compound is the Fischer-Speier esterification of 2-chlorophenylacetic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3][4]
Common Impurities from Fischer Esterification:
-
Unreacted 2-chlorophenylacetic acid: Due to the reversible nature of the reaction, some starting acid will likely remain.[2][4]
-
Excess Methanol: Often used in excess to drive the reaction equilibrium, this must be removed.[4]
-
Acid Catalyst (e.g., H₂SO₄): Non-volatile but must be neutralized and removed to prevent product degradation.[2]
-
Side-Products: Such as the self-condensation products of the starting acid or ether byproducts from the alcohol, although typically minor under controlled conditions.
Physicochemical Data Summary
A clear understanding of the physical properties of the target compound and major impurities is critical for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₉H₉ClO₂ | 184.62 | ~245-250 °C (atm), ~110-115 °C (5 mmHg) | Colorless Oil |
| 2-chlorophenylacetic acid | C₈H₇ClO₂ | 170.59 | 284 °C (decomposes) | White to light yellow crystalline solid[1] |
| Methanol | CH₄O | 32.04 | 64.7 °C | Colorless Liquid |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 °C | Colorless, Oily Liquid |
Data compiled from various sources.[1][6]
Strategic Purification Workflow
A multi-step approach is required to systematically remove the diverse range of impurities. The general workflow involves an initial extractive work-up followed by a primary purification technique like vacuum distillation or column chromatography.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is an irritant.[6][7]
Protocol 1: Aqueous Extractive Work-up
Rationale: This initial step is designed to neutralize the acid catalyst and remove it, along with any remaining water-soluble starting materials (unreacted acid, excess methanol), from the organic product. A weak base like sodium bicarbonate is used to neutralize the strong acid catalyst and any unreacted carboxylic acid without causing hydrolysis of the desired ester product.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Allow the crude reaction mixture to cool to room temperature.
-
Dilute the mixture with 100 mL of dichloromethane and transfer it to a 250 mL separatory funnel.[1]
-
Neutralization Wash: Add 50 mL of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the sodium bicarbonate wash (Step 3-4) to ensure complete neutralization.
-
Brine Wash: Return the organic layer to the separatory funnel and wash with 50 mL of brine. This step helps to remove residual water and break any emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Drying: Add a sufficient amount of anhydrous magnesium sulfate to the organic layer and swirl. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester as an oil.[1]
Protocol 2: Purification by Fractional Vacuum Distillation
Rationale: Distillation is highly effective for separating liquids with different boiling points. Since this compound has a high atmospheric boiling point, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition. This method is ideal for removing both lower-boiling impurities (e.g., residual solvents) and higher-boiling or non-volatile impurities.
Materials:
-
Crude this compound oil from Protocol 1
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Transfer the crude oil into the distillation flask, adding a few boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Slowly apply the vacuum, aiming for a pressure of 5-10 mmHg.
-
Begin stirring (if using a stir bar) and gently heat the distillation flask using the heating mantle.
-
Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at the expected boiling point for the applied pressure (e.g., ~110-115 °C at 5 mmHg).
-
Once the main fraction has been collected and the temperature begins to rise or drop significantly, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Column Chromatography
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent). It is particularly useful when impurities have boiling points very close to the product or are non-volatile.[8] The non-polar ester will travel faster down the column than the more polar unreacted acid.
Materials:
-
Crude this compound oil
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate mixture)
-
Chromatography column, collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will show the product spot with an Rf value of ~0.3-0.4 and good separation from impurity spots. A starting point could be 9:1 Hexanes:Ethyl Acetate.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Decision Framework for Purification Method
Choosing the optimal primary purification technique depends on the scale of the reaction and the nature of the impurities identified in the initial purity assessment.
Caption: Decision tree for selecting the primary purification method.
Purity Validation: Analytical Methods
Final purity must be confirmed using high-resolution analytical techniques.
| Method | Purpose | Typical Observations for a Pure Sample |
| GC-MS | Quantifies purity and confirms identity. | A single major peak in the gas chromatogram with a mass spectrum corresponding to C₉H₉ClO₂ (m/z 184/186).[6] |
| HPLC | Quantifies purity, especially for less volatile impurities. | A single major peak at the characteristic retention time. Purity >98% by area normalization.[9] |
| ¹H NMR | Confirms chemical structure and detects proton-containing impurities. | Clean spectrum matching the expected chemical shifts and integration for this compound. Absence of peaks from starting materials or solvents. |
| FT-IR | Confirms functional groups. | Strong carbonyl (C=O) stretch for the ester group (~1740 cm⁻¹). |
Conclusion
The purification of this compound is a critical process that demands a systematic and well-reasoned approach. By understanding the potential impurity profile from its synthesis, researchers can effectively apply a sequence of purification steps, beginning with an essential aqueous work-up. The choice between vacuum distillation and column chromatography as the primary purification step should be guided by the nature of the remaining impurities and the desired scale of operation. Rigorous analytical validation is the final, non-negotiable step to ensure the product meets the high-purity standards required for its intended applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl 2-chlorophenylacetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-chlorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly via Fischer esterification of 2-chlorophenylacetic acid with methanol.
Issue 1: Low or No Product Yield
Q1: My reaction has proceeded for the designated time, but analysis (TLC, GC) shows a large amount of unreacted 2-chlorophenylacetic acid. What are the primary causes?
A1: A low yield of this compound is a common issue, often stemming from the reversible nature of the Fischer esterification reaction.[1][2][3] The key factors to investigate are:
-
Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[3][4][5] If water is not effectively removed, it can hydrolyze the ester back to the starting materials, thus reducing the overall yield.[1]
-
Catalyst Inactivity or Insufficiency: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[1] An inactive or insufficient amount of catalyst will result in a slow or stalled reaction.
-
Presence of Water: The presence of water in your reagents (2-chlorophenylacetic acid, methanol) or glassware at the start of the reaction will inhibit the forward reaction.[2] It is critical to use anhydrous reagents and thoroughly dried glassware.
-
Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[3]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[1]
Q2: I've ensured my reagents are anhydrous and used the correct amount of catalyst, but my yield is still below expectations. How can I improve it?
A2: To drive the reaction equilibrium towards the product and boost your yield, consider these proven strategies:
-
Use a Large Excess of Methanol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][6] In many cases, methanol can be used as the solvent to ensure it is present in a large excess.[2]
-
Effective Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[1][6] For reactions not using a vast excess of alcohol, a Dean-Stark apparatus can be employed to azeotropically remove water.[1][6]
-
Optimize Catalyst Loading: While catalytic, the amount of acid can be optimized. Typically, 1-5 mol% of a strong acid catalyst is used.[1] Ensure your catalyst is fresh and active.
Issue 2: Formation of Impurities and Side Products
Q3: My final product is contaminated with side products. What are the likely impurities and how can I prevent their formation?
A3: Side reactions can diminish your yield and complicate purification. Potential side reactions include:
-
Ether Formation: Under harsh acidic conditions and high temperatures, the alcohol (methanol) can undergo self-condensation to form dimethyl ether.
-
Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or the product.
To minimize side reactions:
-
Optimize Reaction Temperature and Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to avoid unnecessarily long reaction times or excessive heat.
-
Purification: Proper work-up and purification are essential to remove any unreacted starting materials and the acid catalyst. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize the acid catalyst and remove any remaining 2-chlorophenylacetic acid.[1]
Frequently Asked Questions (FAQs)
Q4: What is the role of the acid catalyst in the Fischer esterification for this compound synthesis?
A4: The acid catalyst, typically a strong acid like sulfuric acid, plays a critical role by protonating the carbonyl oxygen of the 2-chlorophenylacetic acid.[7] This protonation makes the carbonyl carbon more electrophilic and, therefore, more reactive towards the nucleophilic attack by methanol, which accelerates the reaction rate.[1][7]
Q5: What are the recommended catalysts for this synthesis?
A5: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common and effective catalysts for Fischer esterification.[1] Lewis acids such as titanium tetrachloride or zinc chloride have also been reported for similar transesterification reactions to produce related compounds.[8][9]
Q6: How can I monitor the progress of the reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[1][10] By spotting the reaction mixture alongside the starting material (2-chlorophenylacetic acid), you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q7: What are the key safety precautions I should take during this synthesis?
A7: It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact.[12]
-
Sulfuric Acid: Is highly corrosive. Handle with extreme care to avoid skin and eye contact.[11]
-
2-chlorophenylacetic acid: May cause skin and eye irritation.[13]
-
This compound: May cause skin and eye irritation.[11]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
Optimized Experimental Protocol
This protocol details a standard lab-scale synthesis of this compound via Fischer esterification.
Materials and Reagents:
-
2-chlorophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[1]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Related Syntheses
| Starting Material | Alcohol/Ester | Catalyst | Reaction Time | Yield (%) | Reference |
| α-Bromo-2-chlorophenylacetic acid | Methyl Acetate | Titanium Tetrachloride | 4 hours | 93.37 | [8] |
| α-Bromo-2-chlorophenylacetic acid | Methanol | Sulfuric Acid | 5 hours | 87.74 | [8] |
| α-Bromo-2-chlorophenylacetic acid | Methyl Acetate | Magnesium Perchlorate | 8 hours | 75.80 | [8] |
| This compound | N-bromosuccinimide | AIBN | 16 hours | 86 | [14] |
Visualizations
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 9. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. fishersci.com [fishersci.com]
- 12. aglayne.com [aglayne.com]
- 13. nj.gov [nj.gov]
- 14. Methyl alpha-bromo-2-chlorophenylacetate | 85259-19-4 [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-chlorophenylacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of Methyl 2-chlorophenylacetate, providing explanations and actionable solutions.
FAQ 1: My Fischer esterification of 2-chlorophenylacetic acid is showing low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 2-chlorophenylacetic acid with methanol are a common issue, primarily stemming from the reversible nature of the reaction.[1][2][3] Several factors can contribute to this, and addressing them systematically can significantly improve your product yield.
Troubleshooting Guide:
-
Incomplete Reaction/Equilibrium Issues: The Fischer esterification is an equilibrium-controlled process.[1][2] To drive the reaction towards the product (the ester), you can either use a large excess of one reactant (typically the alcohol, methanol, as it's often used as the solvent) or remove water as it is formed.[1][2][3]
-
Protocol:
-
Increase Methanol Excess: Instead of using a stoichiometric amount, use methanol as the solvent. A 10-fold or even 100-fold excess can dramatically increase the yield.[1]
-
Water Removal: If your setup allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent like molecular sieves can be effective.[2]
-
-
-
Insufficient Catalyst Activity: A strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][2][4]
-
Protocol:
-
Catalyst Choice: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common and effective catalysts.[2]
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount. Typically, 1-5 mol% of the acid catalyst relative to the carboxylic acid is a good starting point.
-
-
-
Reaction Time and Temperature: The reaction may be slow at lower temperatures.
Visualizing the Fischer Esterification Mechanism:
Caption: Fischer Esterification Workflow.
FAQ 2: I am observing significant amounts of an unknown impurity in my final product. What could it be and how can I prevent its formation?
Answer:
The presence of impurities is a frequent challenge. Depending on the synthetic route, several side reactions can occur.
Common Side Reactions and Prevention:
-
Decarboxylation of 2-chlorophenylacetic acid: Phenylacetic acids can undergo decarboxylation, especially at elevated temperatures, to form 2-chlorotoluene.[6]
-
Prevention: Avoid excessively high reaction temperatures during esterification. Maintain a gentle reflux and monitor the reaction to avoid prolonged heating after completion.
-
-
Self-condensation of this compound: In the presence of a base (e.g., during workup if not properly neutralized), the ester can undergo self-condensation, a type of Claisen condensation, leading to β-keto ester impurities.[7]
-
Prevention: Ensure that any basic solutions used during the workup are thoroughly neutralized and that the product is not stored under basic conditions. The workup should ideally involve washing with a mild acidic solution followed by water.[5]
-
-
Hydrolysis of the Nitrile Precursor (if applicable): If you are synthesizing 2-chlorophenylacetic acid from 2-chlorobenzyl cyanide, incomplete hydrolysis can leave unreacted nitrile.[8][9] Conversely, harsh hydrolysis conditions can lead to side reactions.[10]
-
Prevention: For the hydrolysis of 2-chlorobenzyl cyanide, carefully control the reaction conditions (temperature, time, and concentration of acid or base) to ensure complete conversion without promoting side reactions.[8][11] A two-step process, partial hydrolysis to the amide followed by further hydrolysis to the acid, can sometimes offer better control.[9]
-
Troubleshooting Flowchart for Impurity Identification:
Caption: Troubleshooting Impurities.
FAQ 3: My synthesis involves the hydrolysis of 2-chlorobenzyl cyanide. What are the critical parameters to control to avoid side reactions?
Answer:
The hydrolysis of 2-chlorobenzyl cyanide to 2-chlorophenylacetic acid is a critical step where side reactions can significantly impact the purity and yield of your final product.[8][12]
Critical Parameters and Control Measures:
| Parameter | Potential Issue | Recommended Control Measures |
| Temperature | High temperatures can lead to the formation of byproducts, including potential polymerization or decomposition. It can also promote the formation of the isonitrile byproduct.[10] | Maintain the reaction temperature within the recommended range for the specific hydrolysis method (acidic or basic). For acidic hydrolysis with hydrochloric acid, a temperature range of 50-120°C is often employed.[11] |
| Reaction Time | Insufficient reaction time will result in incomplete hydrolysis, leaving unreacted nitrile or the intermediate amide.[10] Excessive reaction time, especially at high temperatures, can promote side reactions. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of complete conversion of the starting material. |
| Concentration of Acid/Base | Highly concentrated acid or base can lead to more aggressive reaction conditions and the formation of undesired byproducts. For instance, strong sulfuric acid can cause charring.[10] | Use the optimal concentration of the hydrolyzing agent. For example, a hydrochloric acid-based method has been shown to be effective and avoids the coking phenomenon sometimes seen with sulfuric acid.[11] |
| Purity of Starting Material | Impurities in the 2-chlorobenzyl cyanide can be carried through the synthesis or interfere with the hydrolysis reaction. | Ensure the 2-chlorobenzyl cyanide is of high purity before starting the hydrolysis. |
Experimental Protocol for Acidic Hydrolysis:
This protocol is a general guideline and may need optimization for your specific laboratory conditions.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: Charge the 2-chlorobenzyl cyanide to the flask.
-
Addition of Acid: Slowly add concentrated hydrochloric acid to the nitrile. The molar ratio of hydrochloric acid to the nitrile is typically in the range of 1.2:1 to 5:1.[11]
-
Heating: Heat the mixture to the desired temperature (e.g., 100-110°C) and maintain it for the required reaction time (typically 1.5-5 hours).[11]
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture. Add water to dissolve the product, then cool further to induce crystallization.[11]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-chlorophenylacetic acid.[11]
II. References
-
BenchChem. (n.d.). Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Retrieved from --INVALID-LINK--
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Self-condensation. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from --INVALID-LINK--
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A kind of method preparing substituted phenylacetic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from --INVALID-LINK--
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). Methyl alpha-Bromo-2-chlorophenylacetate. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of chlorinated phenylacetic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. cerritos.edu [cerritos.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 11. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 12. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of Methyl 2-chlorophenylacetate
Welcome to the technical support center for the synthesis and purification of Methyl 2-chlorophenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the purity of your synthesized product.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into identifying and resolving common issues encountered during its synthesis, typically via Fischer esterification of 2-chlorophenylacetic acid, and subsequent purification.
Troubleshooting Guide: Enhancing the Purity of this compound
This section addresses specific problems you may encounter during your experimental work. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: The final product is a dark brown oil, and the yield is lower than expected.
Probable Cause: This is often indicative of side reactions or degradation, likely due to excessive acid catalyst concentration or prolonged reaction times at high temperatures during the Fischer esterification.[1] An excessive amount of a strong acid catalyst like sulfuric acid can lead to charring and other decomposition pathways.
Solution:
-
Optimize Catalyst Concentration: Reduce the amount of sulfuric acid to a truly catalytic amount, typically 1-2% of the total molar quantity of the limiting reagent.[1] Alternatively, consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH).[1]
-
Control Reaction Temperature and Time: Maintain a consistent reaction temperature, ideally at the reflux temperature of the alcohol used (methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times.
-
Utilize a Dean-Stark Apparatus: To drive the equilibrium of the Fischer esterification towards the product, remove water as it is formed.[2][3][4] A Dean-Stark trap is highly effective for this purpose, especially when using a solvent like toluene that forms an azeotrope with water.[1]
Issue 2: The NMR spectrum of the purified product shows the presence of unreacted 2-chlorophenylacetic acid.
Probable Cause: Incomplete esterification is the primary reason for the presence of the starting carboxylic acid. This can be due to the reversible nature of the Fischer esterification or insufficient reaction time.[2][3]
Solution:
-
Drive the Equilibrium: As the Fischer esterification is an equilibrium process, it's crucial to shift the equilibrium towards the product side.[2][3][4] This can be achieved by:
-
Post-Reaction Work-up: During the work-up, a wash with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃), will effectively remove the unreacted acidic starting material. The carboxylate salt formed is soluble in the aqueous layer and can be easily separated from the organic layer containing the ester.
Issue 3: GC-MS analysis indicates the presence of an impurity with a similar mass-to-charge ratio to the product.
Probable Cause: A common byproduct in this synthesis is the self-condensation product of 2-chlorophenylacetic acid or other side reactions involving the starting material. Another possibility is the presence of isomeric impurities from the starting material.
Solution:
-
Purification by Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from closely related impurities.[5][6][7][8] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will allow for the separation of compounds with different polarities.[5]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique.[9][10][11][12] The choice of solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[10][12] Common solvent mixtures for esters include hexane/ethyl acetate and ethanol/water.[9][13]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis is the Fischer esterification of 2-chlorophenylacetic acid with methanol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3][4][14]
Q2: How can I monitor the progress of the esterification reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2-chlorophenylacetic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf value) indicates the reaction is progressing. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of product to starting material over time.
Q3: What are the best analytical techniques to assess the purity of the final product?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for determining the purity of this compound.[15][16][17] HPLC can provide quantitative data on the percentage of the main component and any impurities.[15][18][19] GC-MS is excellent for identifying volatile impurities and confirming the identity of the product by its mass spectrum.[16][20][21]
Q4: My product appears to be hydrolyzing back to the carboxylic acid during storage. How can I prevent this?
Ester hydrolysis can occur in the presence of moisture and acid or base. To prevent this, ensure the purified product is thoroughly dried to remove any residual water. Store the product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. The presence of any residual acid catalyst can also promote hydrolysis, so a thorough work-up to remove all acidic components is crucial.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude product (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).[6]
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Ensure the silica gel bed is compact and level, and add a layer of sand on top to prevent disturbance.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.[5]
-
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and then any more polar impurities.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general guideline for analyzing the purity of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Column: A standard non-polar or slightly polar capillary column (e.g., HP-5MS) is suitable.
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative percentage of the main product and any impurities.
-
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A decision tree for troubleshooting common purity issues.
General Purification Workflow
Caption: A typical workflow from crude product to pure compound.
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. Methyl (2-chlorophenyl)acetate | SIELC Technologies [sielc.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 20. spectrabase.com [spectrabase.com]
- 21. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for Methyl 2-chlorophenylacetate reaction failures
Technical Support Center: Methyl 2-chlorophenylacetate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common failures encountered during this esterification reaction. Our goal is to provide you with the causal logic behind experimental protocols and empower you to solve challenges with scientific rigor.
Initial Diagnosis: Troubleshooting Workflow
Before diving into specific issues, use this workflow to diagnose the general state of your reaction. This diagram maps common failure symptoms to their most probable causes, guiding you to the relevant Q&A sections below for detailed solutions.
Caption: A diagnostic workflow for troubleshooting common reaction failures.
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format, providing the underlying chemical principles and actionable solutions.
Category 1: Reaction Inefficiency (Low or No Yield)
Q1: My reaction shows very low conversion to the ester, even after refluxing for hours. What is the most common cause?
A: The most frequent culprit for low conversion in a Fischer esterification is the reversible nature of the reaction.[1] The reaction between 2-chlorophenylacetic acid and methanol produces the ester and water. As water accumulates, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) begins to compete, establishing an equilibrium that may lie far from the desired product.[2][3]
Causality: According to Le Châtelier's principle, to maximize product formation in a reversible reaction, the equilibrium must be shifted to the right.[1][2]
Solutions:
-
Use Excess Alcohol: The simplest and most common strategy is to use a large excess of the alcohol (methanol), which acts as both a reactant and the solvent.[4][5] A 10-fold or greater molar excess is often effective.
-
Remove Water: For more stubborn reactions, actively removing the water as it forms is highly effective. This can be achieved by:
Q2: I see no product formation at all. My TLC plate only shows the starting carboxylic acid spot. What should I check?
A: A complete lack of reaction points to a fundamental failure in one of the core components required for the reaction to proceed.
Causality: Fischer esterification requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation makes the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol. Without a catalyst, the reaction is infinitesimally slow.
Troubleshooting Checklist:
-
Catalyst Activity: Have you added a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)?[6] Ensure the catalyst is not old or hydrated, as water will deactivate it. Use a fresh bottle if in doubt. Typical catalytic loading is 1-5 mol%.[4]
-
Reagent Purity (Water Content): Is your methanol anhydrous? The presence of significant water in the solvent will inhibit the reaction from the start.[7]
-
Reaction Temperature: Are you heating the reaction to a sufficient temperature? For methanol, this means refluxing (approx. 65°C). Insufficient heating will result in a very slow reaction rate.[7]
Category 2: Workup & Purification Issues
Q3: I'm observing the formation of significant byproducts. How can I minimize them?
A: Side reactions are a common cause of reduced yield and purification difficulties. The most likely byproduct in this reaction is dimethyl ether, formed from the acid-catalyzed dehydration of two methanol molecules.
Causality: While the desired reaction is the nucleophilic attack of methanol on the protonated carboxylic acid, methanol can also attack another protonated methanol molecule, leading to ether formation, especially at excessively high temperatures.[4]
Solutions:
-
Control Temperature: Do not overheat the reaction. Maintain a gentle reflux; excessive heat provides diminishing returns for the esterification rate while increasing the rate of side reactions.
-
Use a Milder Catalyst: If side reactions are severe, consider using a milder or solid-supported acid catalyst, although this may require longer reaction times.
Q4: My crude reaction mixture shows good product formation, but I lose most of it during the aqueous workup. What's happening?
A: Significant product loss during workup is typically due to one of two issues: hydrolysis of the ester or physical loss during extraction.
Causality:
-
Ester Hydrolysis: The workup often involves washing with an aqueous base (e.g., sodium bicarbonate) to remove the acid catalyst.[8][9] If the ester is left in contact with aqueous base or acid for too long, it can hydrolyze back to the carboxylate salt (which is water-soluble) or the starting carboxylic acid.[7]
-
Poor Extraction/Emulsions: this compound has moderate polarity. If an insufficient volume of organic solvent is used for extraction, or if emulsions form, a significant amount of product can remain in the aqueous layer.[7]
Solutions:
-
Perform Washes Quickly and Cold: Use ice-cold wash solutions and do not let the layers sit for extended periods.
-
Efficient Extraction: Use an adequate volume of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions (e.g., 3x) rather than a single large one to maximize recovery.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break the layers apart.
Category 3: Reagent and Reaction Alternatives
Q5: How critical is the purity of my starting 2-chlorophenylacetic acid?
A: Extremely critical. Any non-volatile impurities in your starting material will be carried through the reaction and complicate purification, potentially lowering the yield of the desired product. If your starting material was synthesized, for example by hydrolysis of 2-chlorobenzyl cyanide, ensure it is fully purified before proceeding.
Q6: Is Fischer esterification the only way to make this ester? What are the alternatives if I need a higher yield?
A: While Fischer esterification is common due to its low cost, other methods can provide higher yields, especially on a small scale, by avoiding the equilibrium limitation.[2]
Alternative High-Yield Methods:
-
Acyl Chloride Formation: Reacting 2-chlorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it to the highly reactive 2-chlorophenylacetyl chloride.[10][11] This intermediate reacts rapidly and irreversibly with methanol to give the ester in excellent yield. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[10] (See Protocol 2).
-
Diazomethane Methylation: Diazomethane (CH₂N₂) is a reagent that converts carboxylic acids to their methyl esters with nearly quantitative yield under very mild conditions.[12][13] However, diazomethane is highly toxic and explosive and should only be used by experienced researchers with appropriate safety precautions, such as using flame-polished glassware and a blast shield.[12][14] A safer, commercially available alternative is (trimethylsilyl)diazomethane.[15][16]
| Method | Advantages | Disadvantages |
| Fischer Esterification | Low cost, simple reagents, scalable. | Reversible reaction (equilibrium limited), may require large excess of alcohol. |
| Acyl Chloride | High yield, irreversible reaction. | Requires use of hazardous reagents (SOCl₂, oxalyl chloride). |
| Diazomethane | Near-quantitative yield, very mild conditions. | Extremely toxic and explosive , requires specialized handling. |
Validated Experimental Protocols
Protocol 1: High-Yield Fischer Esterification
This protocol is designed to maximize yield by using an excess of methanol to drive the equilibrium.
-
Materials:
-
2-chlorophenylacetic acid (1.0 eq)
-
Anhydrous Methanol (20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorophenylacetic acid (1.0 eq).
-
Add anhydrous methanol (20 eq). Stir until the acid dissolves completely.
-
Carefully add concentrated sulfuric acid (0.05 eq) dropwise while stirring.
-
Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours.
-
Validation Checkpoint 1: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing ice-cold saturated NaHCO₃ solution. Caution: CO₂ gas will evolve.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Validation Checkpoint 2: The crude product can be analyzed by ¹H NMR or GC/MS to confirm identity and purity before further purification (e.g., vacuum distillation) if required.
-
Protocol 2: Synthesis via the Acyl Chloride Intermediate
This protocol avoids equilibrium limitations and is often higher yielding, but requires handling of thionyl chloride in a well-ventilated fume hood.
-
Materials:
-
2-chlorophenylacetic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Anhydrous Methanol (5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
-
Step-by-Step Methodology:
-
In a fume hood, add 2-chlorophenylacetic acid (1.0 eq) to a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add a minimal amount of anhydrous DCM or toluene as a solvent.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.[10]
-
Validation Checkpoint 1: The reaction converts the carboxylic acid to the more reactive acyl chloride. This can be confirmed by taking a small aliquot, carefully quenching it with methanol, and observing rapid ester formation via TLC.
-
Carefully remove the excess SOCl₂ and solvent under reduced pressure.
-
Cool the resulting crude acyl chloride in an ice bath.
-
Slowly add anhydrous methanol (5 eq) dropwise. The reaction is exothermic.
-
Allow the reaction to stir at room temperature for 1 hour after the addition is complete.
-
Proceed with the aqueous workup as described in Protocol 1 (Steps 7-11) to isolate the final product.
-
References
- 1. quora.com [quora.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. reddit.com [reddit.com]
- 9. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Vidéo: Acides carboxyliques en esters méthyliques : alkylation à l’aide de diazométhane [jove.com]
- 15. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Methyl 2-chlorophenylacetate
Welcome to the technical support center for optimizing catalytic cross-coupling reactions with Methyl 2-chlorophenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this challenging substrate. The inherent steric hindrance from the ortho-chloro substituent and the electronic properties of the ester group demand careful selection of catalytic systems. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The primary challenges arise from two features of the molecule:
-
Steric Hindrance: The chloro group at the ortho position sterically shields the palladium center, which can slow down the crucial oxidative addition step in the catalytic cycle. This hindrance can also impede the approach of the coupling partner.
-
Electronic Effects: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition. While the ester group is electron-withdrawing, which can help activate the C-Cl bond, its presence also introduces the risk of side reactions like hydrolysis under basic conditions.
Q2: What are the most common types of cross-coupling reactions performed with this substrate?
A2: The most relevant and powerful transformations for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond between the aryl chloride and an organoboron reagent. This is widely used to synthesize biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond between the aryl chloride and a primary or secondary amine. This is a cornerstone reaction for synthesizing arylamines.
-
α-Arylation of the Ester: For the formation of a C-C bond at the carbon alpha to the carbonyl group, coupling with another aryl halide. This creates a diarylacetic acid motif, a common structure in pharmaceuticals.
Q3: I'm seeing significant hydrolysis of my methyl ester during the reaction. How can I prevent this?
A3: Ester hydrolysis is a common side reaction, especially with strong bases and the presence of water. To mitigate this:
-
Choice of Base: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over stronger bases like sodium tert-butoxide (NaOt-Bu) or hydroxides when ester stability is a concern.[1][2]
-
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, minimizing its presence can reduce hydrolysis.[3] Consider using anhydrous solvents and reagents. Boronic esters (e.g., pinacol esters) can be used in place of boronic acids to facilitate anhydrous conditions.[4][5]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help reduce the extent of hydrolysis.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, the steric hindrance of this compound requires specialized catalysts to achieve high yields.
Common Issues & Solutions
-
Q: My reaction is not proceeding, and I'm recovering my starting material. What is the likely cause?
-
A: The most probable cause is a slow or non-existent oxidative addition of the aryl chloride to the Pd(0) center. This is a known issue with sterically hindered and electron-rich aryl chlorides.
-
Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands from the Buchwald group, such as XPhos, SPhos, or RuPhos, are specifically designed to accelerate both oxidative addition and the subsequent reductive elimination step.[6] Using a pre-formed palladacycle, like an XPhos-palladacycle (e.g., XPhos Pd G3 or G4), can be particularly effective as they generate the active monoligated Pd(0) species more cleanly and efficiently.[7][8][9]
-
-
-
Q: I'm observing significant homocoupling of my boronic acid. How can I suppress this side reaction?
-
A: Homocoupling is often caused by the presence of oxygen, which can lead to the oxidation of the boronic acid and subsequent coupling.
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen. Using a well-defined Pd(0) precatalyst can also minimize side reactions compared to generating Pd(0) in situ from a Pd(II) source.
-
-
-
Q: The reaction is sluggish and gives low yields even with a good catalyst system. What other parameters can I adjust?
-
A: If the catalyst is appropriate, the issue may lie with the base or solvent.
-
Solution: For sterically hindered substrates, a moderately strong inorganic base like K₃PO₄ is often a good choice. Ensure the base is finely powdered and anhydrous. The solvent system can also be critical; mixtures of an ethereal solvent like 1,4-dioxane or THF with a small amount of water are common, but for substrates prone to hydrolysis, a purely anhydrous system with toluene might be beneficial.[1]
-
-
Recommended Catalyst Systems & Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(0) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for hindered substrates.[6] |
| Precatalyst | XPhos Pd G3 or G4 | Air- and moisture-stable, provides a 1:1 ligand-to-palladium ratio, and generates the active catalyst efficiently.[7][8] |
| Base | K₃PO₄, Cs₂CO₃, or KF | Moderately strong, non-nucleophilic bases that minimize ester hydrolysis.[1] |
| Solvent | 1,4-Dioxane/H₂O (10:1), Toluene, or THF | Aprotic solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Caption: Suzuki-Miyaura catalytic cycle highlighting troubleshooting points.
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but like the Suzuki coupling, it is sensitive to steric hindrance.
Common Issues & Solutions
-
Q: I am seeing very low conversion to my desired arylamine product. What should I try first?
-
A: Similar to the Suzuki reaction, slow oxidative addition is a likely culprit for aryl chlorides. Additionally, the reductive elimination to form the C-N bond can be challenging.
-
Solution: Use a catalyst system known for its high activity with aryl chlorides. Bulky tri- and di-alkyl phosphine ligands are highly effective.[1] Ferrocene-derived ligands like Josiphos have also shown great promise.[1] A strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
-
-
Q: My reaction is producing a significant amount of hydrodehalogenated starting material (where the -Cl is replaced by -H). Why is this happening?
-
A: This side product arises from a competing β-hydride elimination pathway. This can become significant if the desired reductive elimination step is slow.
-
Solution: The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Bulky biaryl phosphine ligands can enhance the rate of reductive elimination.[1] Optimizing the reaction temperature may also help, as higher temperatures can sometimes favor the undesired pathway.
-
-
Recommended Catalyst Systems & Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard and effective Pd(0) precursors. |
| Ligand | Josiphos-type ligands, Buchwald biaryl phosphine ligands (e.g., BrettPhos) | These ligands are known to be effective for the amination of challenging aryl chlorides.[1] |
| Base | NaOt-Bu, LiOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is usually required. K₃PO₄ can be an option for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are preferred. |
| Temperature | 80-120 °C | Elevated temperatures are generally necessary for aryl chlorides. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., a Josiphos-type ligand, 4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat in an oil bath at 100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography.
Catalytic Cycle Visualization
Caption: Buchwald-Hartwig cycle showing the productive and a key side-reaction pathway.
Troubleshooting Guide: α-Arylation of the Ester
This reaction forms a C-C bond at the α-position of the ester, creating a diarylacetic acid derivative. It requires the formation of an ester enolate, which presents its own set of challenges.
Common Issues & Solutions
-
Q: My reaction is not working, and I see decomposition of my starting ester. What's wrong?
-
A: The base is likely too strong or too nucleophilic, leading to saponification or other side reactions with the ester. The generation of the ester enolate is a critical step that must be controlled.
-
Solution: Use a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS).[10] The enolate should be formed at low temperature (e.g., -78 °C) before the addition of the aryl halide and catalyst. Alternatively, using zinc enolates (Reformatsky reagents) or silyl ketene acetals can provide milder, more neutral conditions that are tolerant of more functional groups.[9][11]
-
-
-
Q: I am only getting mono-arylation, but I want to achieve diarylation. How can I promote the second coupling?
-
A: Achieving selective diarylation can be difficult. It often requires more forcing conditions and a higher loading of the aryl halide and base.
-
Solution: Increase the equivalents of the aryl halide and base (e.g., 2.5-3.0 equivalents of each). A more active catalyst system, perhaps with an N-heterocyclic carbene (NHC) ligand, might be necessary to facilitate the second, more sterically hindered arylation.
-
-
-
Q: The reaction is very slow and gives poor yields, even with a strong base. What catalyst should I use?
-
A: For the α-arylation of esters with challenging aryl chlorides, a highly active catalyst is essential.
-
Solution: Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are the state-of-the-art. Ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl have proven particularly effective.[3] Precatalysts bearing biarylmonophosphine ligands also show excellent activity under mild conditions.[4][6][12]
-
-
Recommended Catalyst Systems & Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard and effective Pd(0) precursors. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., o-(di-tert-butylphosphino)biphenyl) | Promotes the challenging coupling of ester enolates with aryl chlorides.[10][13] |
| Base | LiHMDS, NaHMDS, or K₃PO₄ | Strong, non-nucleophilic bases are needed to form the ester enolate. K₃PO₄ can be used for more sensitive substrates.[3][10] |
| Solvent | Toluene or THF | Anhydrous, aprotic solvents are required. |
| Temperature | Room Temperature to 80 °C | The reaction can often proceed at lower temperatures once the enolate is formed. |
Experimental Protocol: α-Arylation of this compound
-
In a dry Schlenk flask under argon, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.1 equiv.) in THF dropwise. Stir at -78 °C for 30 minutes to form the enolate.
-
In a separate flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., an o-biphenyl phosphine, 2.5 mol%), and the second aryl halide (1.2 equiv.) to anhydrous THF.
-
Transfer the enolate solution at -78 °C to the catalyst mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ether, wash with brine, and dry over MgSO₄.
-
Concentrate and purify by flash chromatography.
Logical Workflow for α-Arylation
Caption: Logical workflow for performing an α-arylation reaction on an ester substrate.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides [organic-chemistry.org]
- 13. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature and reaction time on Methyl 2-chlorophenylacetate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2-chlorophenylacetate. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical roles of temperature and reaction time in this process. Our focus is on the robust and widely used Fischer-Speier esterification method.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on causes related to temperature and reaction time.
Question: My final yield is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a common issue that can typically be traced back to incomplete reactions, unfavorable equilibrium, or the formation of side products.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. This can happen if the reaction time is too short or the temperature is too low to provide sufficient activation energy for the reaction to proceed at an adequate rate.[1]
-
Solution: Ensure your reaction is heated to the reflux temperature of the methanol, typically around 65°C.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time, checking periodically, until the starting material (2-chlorophenylacetic acid) is consumed. Typical reaction times can vary from a few hours to over 16 hours.[3][4]
-
-
Probable Cause 2: Unfavorable Chemical Equilibrium. Fischer esterification is a reversible reaction that produces water as a byproduct.[3][5] If this water is not removed, the reaction will reach equilibrium and may even reverse, hydrolyzing the ester product back into the carboxylic acid and alcohol, thus limiting the yield.[6][7]
-
Solution: To shift the equilibrium toward the product, use a large excess of one of the reactants, typically the methanol, which can also serve as the solvent.[7][8] Alternatively, for higher temperatures and different solvents (like toluene), water can be actively removed during the reaction using a Dean-Stark apparatus.[3][9]
-
-
Probable Cause 3: Side Reactions. Operating at excessively high temperatures or for a prolonged duration can promote side reactions. While the reflux temperature of methanol is relatively mild, improper heating can lead to localized "hot spots" causing decomposition or the formation of impurities.
-
Solution: Maintain a gentle, consistent reflux. Avoid aggressive heating. If side product formation is suspected, consider lowering the reaction temperature slightly and compensating with a longer reaction time.
-
Question: The purity of my product is poor, even after workup. What's causing the impurities?
Answer: Product impurity often points to either unreacted starting materials or the formation of side products due to suboptimal reaction conditions.
-
Probable Cause 1: Unreacted 2-chlorophenylacetic acid. If the reaction time is too short or the temperature was too low, a significant amount of the starting carboxylic acid will remain.
-
Solution: This acidic impurity can be effectively removed during the workup. After removing the excess methanol, dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash it with a saturated solution of sodium bicarbonate (NaHCO₃).[2][10] This will convert the acidic starting material into its water-soluble salt, which will move to the aqueous layer. Always check the pH of the aqueous layer to ensure it is basic, indicating all the acid has been neutralized.
-
-
Probable Cause 2: High-Temperature Side Products. Although less common at methanol's boiling point, excessive heat can lead to the dehydration of the alcohol or other degradation pathways.
-
Solution: Ensure precise temperature control. Use a temperature-controlled heating mantle and monitor the reaction temperature. If you suspect product degradation, reducing the reflux temperature and extending the reaction time is a prudent strategy.
-
Question: The reaction seems to have stalled and is not progressing. Why?
Answer: A stalled reaction is almost always due to insufficient energy or an issue with the catalyst.
-
Probable Cause 1: Insufficient Temperature. The reaction has a specific activation energy that must be overcome. Without adequate heat, the reaction rate will be extremely slow or negligible.[8]
-
Solution: Confirm that your setup is reaching and maintaining the reflux temperature of methanol (~65 °C). Ensure proper stirring to allow for uniform heat distribution throughout the reaction mixture.
-
-
Probable Cause 2: Inactive or Insufficient Catalyst. The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.[5][9] If the catalyst is old, has been contaminated, or was added in an insufficient amount, the reaction will not proceed efficiently.
-
Solution: Use a fresh, concentrated acid catalyst. Ensure the correct catalytic amount is added (typically a small percentage of the total reaction volume).
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
1. What is the standard reaction for synthesizing this compound? The most common and direct method is the Fischer-Speier esterification. This involves reacting 2-chlorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][10]
2. Why is an acid catalyst essential for this reaction? The acid catalyst protonates the carbonyl oxygen of the 2-chlorophenylacetic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of methanol.[8][9] This catalytic step is critical to achieving a reasonable reaction rate.
3. What is the optimal temperature for the synthesis? The optimal temperature is generally the reflux temperature of the alcohol being used.[2] For the synthesis of this compound using methanol, this is approximately 60-65°C.[3] This temperature provides enough energy to speed up the reaction without promoting significant side reactions.[1]
4. How does increasing the reaction time affect the yield? Initially, increasing the reaction time will increase the product yield as more reactants are converted to the ester.[11] However, since the reaction is reversible, the yield will eventually plateau as the reaction approaches equilibrium. If the reaction is run for an excessively long time, a decrease in yield might be observed due to potential product degradation or the reverse reaction (hydrolysis) becoming more prominent, especially if water is not removed.[6][12]
5. How can I effectively monitor the reaction's progress? The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken periodically and analyzed. The reaction is considered complete when the spot or peak corresponding to the starting material, 2-chlorophenylacetic acid, is no longer visible or has been minimized.
Data Summary: Effect of Reaction Parameters
The following table summarizes the general effects of temperature and reaction time on the synthesis of this compound. Note that optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Too Low (< 50°C) | Very Low | High (mostly unreacted starting material) | Insufficient kinetic energy to overcome the activation barrier. |
| Optimal (~65°C Reflux) | High | High | Balances reaction rate and minimizes side reactions.[3] | |
| Too High (> 80°C) | Decreased | Decreased | Promotes side reactions and potential product degradation.[12] | |
| Reaction Time | Too Short (< 2 hours) | Low | Low (high % of starting material) | Reaction has not reached completion. |
| Optimal (e.g., 4-10 hours) | High | High | Allows the reaction to proceed to or near completion.[3] | |
| Too Long (> 24 hours) | Plateau or Slight Decrease | Potentially Decreased | Risk of side reactions or reversal of equilibrium.[6][12] |
Visualizing the Process
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed mechanism for the formation of this compound.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the synthesis and purification of the target compound.
Caption: Synthesis and Purification Workflow.
Standard Experimental Protocol
Synthesis of this compound via Fischer Esterification
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures and personal protective equipment.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenylacetic acid.
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents), which will serve as both a reactant and the solvent.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring solution (e.g., 2-3 drops for a small-scale reaction).
-
Heating and Reflux: Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Allow the reaction to proceed for 4-16 hours.[3][4]
-
Reaction Monitoring: Periodically check the reaction's progress by TLC or GC to confirm the consumption of the starting material.
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2]
-
Workup - Extraction: Dissolve the resulting residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids. Wash again with brine (saturated aqueous NaCl).[10]
-
Drying and Filtration: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure this compound.[10][13]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 57486-68-7 [amp.chemicalbook.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in Methyl 2-chlorophenylacetate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chlorophenylacetate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and prevent the formation of unwanted byproducts in your reactions.
Introduction
This compound is a valuable intermediate in the synthesis of numerous pharmaceutical compounds. However, its reactivity can lead to the formation of various byproducts that can complicate purification and reduce the yield of the desired product. This guide is structured to address the most common issues encountered during its use, providing not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.
Part 1: Troubleshooting Byproduct Formation
This section addresses the most frequently encountered byproducts in reactions involving this compound. Each subsection is dedicated to a specific byproduct or class of byproducts, offering a detailed Q&A format to resolve common experimental issues.
Hydrolysis to 2-Chlorophenylacetic Acid
One of the most common side reactions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chlorophenylacetic acid. This is particularly problematic as the acid can be difficult to separate from the desired product and can interfere with subsequent reaction steps.
Q1: I'm observing a significant amount of 2-chlorophenylacetic acid in my reaction mixture. What are the likely causes?
A1: The presence of 2-chlorophenylacetic acid is almost always due to hydrolysis of the methyl ester. This can be catalyzed by either acidic or basic conditions. The primary sources of contamination are typically:
-
Water in your reagents or solvents: Anhydrous conditions are crucial.
-
Acidic or basic impurities: These can be present in your starting materials or reagents.
-
Reaction with acidic or basic reagents: Some reaction conditions inherently promote hydrolysis.
Q2: How can I prevent the hydrolysis of this compound?
A2: Preventing hydrolysis requires rigorous control of your reaction conditions. Here are the key strategies:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled and dried solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control of pH:
-
If your reaction allows, use a non-aqueous base or a sterically hindered base that is less likely to act as a nucleophile towards the ester.
-
In acidic conditions, use a non-aqueous acid source if possible.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can often slow down the rate of hydrolysis more than the desired reaction.
-
Experimental Protocol: Minimizing Hydrolysis in a Generic Alkylation Reaction
This protocol provides a general workflow for an alkylation reaction designed to minimize hydrolysis.
| Step | Procedure | Rationale |
| 1 | Glassware Preparation | Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator. |
| 2 | Solvent Preparation | Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF). |
| 3 | Reaction Setup | Assemble the reaction under a positive pressure of dry nitrogen or argon. |
| 4 | Reagent Addition | Add the anhydrous solvent to the reaction flask, followed by this compound and other anhydrous reagents. |
| 5 | Base Addition | If a base is required, use a non-nucleophilic base such as sodium hydride (NaH) or a hindered amine base like diisopropylethylamine (DIPEA). |
| 6 | Monitoring | Monitor the reaction by TLC or HPLC to avoid unnecessarily long reaction times, which can increase the chance of hydrolysis. |
| 7 | Work-up | Quench the reaction with a non-aqueous quencher if possible, or with a saturated ammonium chloride solution instead of water to minimize the pH swing. |
Self-Condensation (Claisen Condensation)
Esters with α-hydrogens, like this compound, can undergo self-condensation in the presence of a strong base to form a β-keto ester. This is a classic Claisen condensation reaction.
Q3: I'm seeing a high molecular weight impurity in my reaction. Could it be a self-condensation product?
A3: Yes, it is highly likely. The self-condensation of this compound yields methyl 2,4-bis(2-chlorophenyl)-3-oxobutanoate. This dimer is a common byproduct in reactions run with strong bases.[1]
Q4: What conditions favor the Claisen condensation, and how can I avoid it?
A4: The Claisen condensation is favored by strong alkoxide bases (e.g., sodium methoxide, sodium ethoxide) and high concentrations of the ester. To minimize this side reaction:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are strong enough to deprotonate the desired nucleophile or the α-carbon of the ester for a desired reaction, but their bulkiness hinders the attack on the ester carbonyl required for condensation.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the base and the other reactant. This keeps the instantaneous concentration of the ester low, disfavoring the bimolecular self-condensation.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can significantly reduce the rate of self-condensation.
Diagram: Desired Reaction vs. Self-Condensation
Caption: Logical flow of desired vs. side reaction.
Byproducts in Alkylation Reactions
Alkylation reactions are a common application for this compound. Besides self-condensation, other byproducts can arise depending on the nucleophile and reaction conditions.
Q5: In my N-alkylation reaction with a primary amine, I'm observing the formation of a dialkylated product. How can I improve the selectivity for mono-alkylation?
A5: The formation of a dialkylated product is a common issue when reacting primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation. To favor mono-alkylation:
-
Stoichiometry: Use a large excess of the primary amine (3-5 equivalents). This increases the probability that the this compound will react with the more abundant primary amine.
-
Slow Addition: Add the this compound slowly to the solution of the amine.
-
Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q6: I am trying to perform a Williamson ether synthesis with a phenoxide and I'm getting low yields and several byproducts. What could be the issue?
A6: The Williamson ether synthesis with phenoxides can be challenging.[2][3][4][5][6] Besides the desired O-alkylation, you might be observing:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring. C-alkylation is more likely with less polar, aprotic solvents.
-
Elimination: Although less common with this substrate, if there are any β-hydrogens on the alkylating agent, elimination can be a competing pathway, especially with sterically hindered bases.
To favor O-alkylation:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to solvate the cation and leave the oxygen of the phenoxide more nucleophilic.
-
Counter-ion: The choice of the counter-ion for the phenoxide can influence the O/C alkylation ratio. Potassium salts often give better O-alkylation selectivity than sodium salts.
Part 2: Analytical Troubleshooting and FAQs
Accurate monitoring of your reaction is key to identifying and mitigating byproduct formation. This section provides guidance on using HPLC and GC-MS for this purpose.
Q7: What is a good starting point for an HPLC method to monitor my reaction?
A7: A reversed-phase HPLC method is generally suitable for separating this compound from its more polar hydrolysis product, 2-chlorophenylacetic acid. A good starting point would be:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of A and ramp up B. A typical gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
For MS compatibility, replace phosphoric acid with 0.1% formic acid.
Q8: How can I use GC-MS to identify unknown byproducts?
A8: GC-MS is an excellent tool for identifying volatile and semi-volatile impurities. The mass spectrum of the parent compound, this compound, will show a molecular ion peak and characteristic fragmentation patterns.[7][8] By analyzing the mass spectra of the impurity peaks, you can often deduce their structures. For example:
-
Hydrolysis Product (2-Chlorophenylacetic acid): Will have a different retention time and a mass spectrum corresponding to the carboxylic acid.
-
Self-Condensation Product: Will have a much higher molecular weight, and its fragmentation pattern may show losses of methoxy and 2-chlorophenyl groups.
Diagram: Analytical Workflow for Reaction Monitoring
Caption: A typical workflow for analyzing reaction progress.
This guide provides a foundational understanding of the common challenges associated with the use of this compound and offers practical, scientifically-grounded solutions. By carefully controlling reaction parameters and employing appropriate analytical techniques, you can significantly improve the outcome of your synthetic endeavors.
References
- 1. homework.study.com [homework.study.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. youtube.com [youtube.com]
Technical Support Center: A Guide to Overcoming Scale-Up Challenges in the Synthesis of Methyl 2-Chlorophenylacetate and Its Derivatives
Welcome to the technical support center for the synthesis of Methyl 2-chlorophenylacetate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these critical syntheses from the laboratory bench to pilot plant or full production scale. As an intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent Clopidogrel, robust and scalable production of this compound is of significant industrial importance.[1][2]
Moving from a gram-scale flask to a multi-kilogram reactor introduces challenges that go beyond simple multiplication of reagents. Issues of thermal management, mass transfer, impurity profiling, and process safety become paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and overcome these scale-up hurdles.
Part 1: Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis. The explanations focus on the root causes and provide actionable, validated solutions.
Problem: Low Yields and Incomplete Conversion
Q1: We are scaling up the classic Fischer esterification of 2-chlorophenylacetic acid with methanol and sulfuric acid catalyst, but our yields are dropping significantly compared to the lab scale. What's causing this and how can we fix it?
A1: This is a classic scale-up challenge rooted in reaction kinetics and equilibrium. The Fischer esterification is a reversible reaction, and the water generated as a byproduct can hydrolyze the ester product back to the starting carboxylic acid.
-
Causality: On a small scale, a large excess of methanol can effectively drive the equilibrium forward. In a large reactor, achieving the same effective concentration and removing water efficiently is more difficult. Inefficient mixing can create localized pockets with high water concentration, promoting the reverse reaction.
-
Troubleshooting Steps:
-
Water Removal: The most critical factor is the efficient removal of water. While a large excess of methanol helps, on a larger scale, you should consider azeotropic removal. Although methanol doesn't form a true azeotrope with water, co-distillation with a solvent like toluene or cyclohexane using a Dean-Stark apparatus can effectively sequester the water byproduct, driving the reaction to completion.
-
Catalyst Loading: Ensure the catalytic amount of sulfuric acid is scaled appropriately. However, simply increasing the catalyst amount can lead to unwanted side reactions (like dehydration or ether formation from methanol) and makes the final neutralization more challenging. Re-evaluate the optimal catalyst loading at the new scale (typically 1-3 mol%).
-
Temperature Control: Monitor the internal reaction temperature, not just the jacket temperature. Poor heat transfer in large vessels can lead to cooler spots where the reaction rate is significantly slower.[3] Ensure your reactor's agitation is sufficient to maintain a homogenous temperature profile.
-
Reaction Monitoring: Do not rely solely on time. Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before initiating work-up.[4][5]
-
Problem: Impurity Profile and Purification Difficulties
Q2: During scale-up, we are observing a significant amount of unreacted 2-chlorophenylacetic acid in our crude product, which complicates purification. How can we minimize this?
A2: The presence of the starting carboxylic acid is typically due to incomplete reaction or hydrolysis during work-up.
-
Causality: As mentioned, an unfavorable equilibrium is the primary reason for incomplete conversion. During work-up, insufficient neutralization of the acid catalyst before extraction can lead to hydrolysis of the ester, especially if the mixture is heated or stored for extended periods.
-
Troubleshooting Steps:
-
Thorough Neutralization: During the aqueous work-up, use a saturated sodium bicarbonate solution to neutralize the excess acid catalyst and quench the reaction.[4] Ensure the pH of the aqueous layer is basic (pH 8-9) before extraction. This step also converts the unreacted 2-chlorophenylacetic acid into its water-soluble sodium salt, which is then easily separated into the aqueous layer.
-
Efficient Extraction: Use an appropriate organic solvent like dichloromethane or methyl acetate for extraction.[1][4] Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery of the product.
-
Alternative Catalysts: Consider switching from sulfuric acid to a solid acid catalyst like a zeolite or an ion-exchange resin.[6] These can be filtered off after the reaction, simplifying the work-up entirely and eliminating the need for a basic wash, thus reducing the risk of hydrolysis and minimizing aqueous waste streams. Lewis acids like titanium tetrachloride or zinc chloride have also been shown to effectively catalyze the reaction, sometimes with shorter reaction times and higher purity.[1][7]
-
Problem: Thermal Management and Runaway Reactions
Q3: The addition of concentrated sulfuric acid to our large-volume reactor is causing dangerous temperature spikes. What are the best practices for managing this highly exothermic step?
A3: The heat of solvation from adding a strong acid to an alcohol is substantial and poses a significant safety hazard at scale.[8] The surface-area-to-volume ratio decreases as you scale up, making heat dissipation much less efficient than in a lab flask.
-
Causality: The rapid, localized release of energy from the acid-alcohol mixing exceeds the cooling capacity of the reactor, leading to a potential runaway reaction where the solvent could rapidly boil.
-
Troubleshooting Steps:
-
Controlled Addition: Never add the acid all at once. Add it slowly and subsurface through a dip tube into a well-agitated solution. This ensures rapid dispersion and heat distribution.
-
Adequate Cooling: Pre-cool the methanol solution before beginning the acid addition. Ensure the reactor's cooling jacket is running at maximum capacity. An external cooling loop may be necessary for very large scales.
-
Reverse Addition: Consider adding the 2-chlorophenylacetic acid/methanol mixture to the catalyst in the reactor. While less common, this can sometimes offer better control depending on your equipment.
-
Process Safety Analysis: Conduct a thorough process safety analysis (e.g., using reaction calorimetry) to understand the thermal risks before attempting the scale-up. This will determine the maximum safe addition rate and the required cooling duty.
-
Part 2: Advanced Strategies and Frequently Asked Questions (FAQs)
This section explores alternative synthetic routes and modern chemical engineering approaches that can offer significant advantages in terms of efficiency, safety, and cost at an industrial scale.
Q1: Are there more robust alternatives to Fischer esterification for industrial production of this compound derivatives?
A1: Yes, several alternative methods are employed to overcome the equilibrium limitations and harsh conditions of traditional Fischer esterification.
-
Acid Chloride Route: Reacting 2-chlorophenylacetyl chloride with methanol is a fast and irreversible reaction that goes to completion. The primary byproduct is HCl, which can be scavenged by a mild base. While effective, 2-chlorophenylacetyl chloride is lachrymatory, corrosive, and requires careful handling.[9][10] This route is often used when the corresponding acid chloride is readily available and the handling infrastructure is in place.
-
Transesterification: A method using methyl acetate as both the reagent and solvent, catalyzed by a Lewis acid, has been patented.[1][7] This avoids the use of toxic methanol directly and can achieve high yields (>90%) and purity (>99%).[1][7] This approach is particularly suitable for large-scale industrial production due to its efficiency and reduced toxicity profile.[1]
-
Phase Transfer Catalysis (PTC): For related syntheses, PTC has proven highly effective.[11][12] In this scenario, the sodium salt of 2-chlorophenylacetic acid could be reacted with a methylating agent in a biphasic system. A phase-transfer catalyst (like a quaternary ammonium salt) transports the carboxylate anion into the organic phase to react.[13] PTC often allows for faster reactions at lower temperatures with simpler work-ups, making it a powerful tool for green and efficient industrial chemistry.[13][14]
Q2: The synthesis of our starting material, 2-chlorophenylacetic acid, involves a Grignard reaction. How can we safely scale up this notoriously hazardous step?
A2: Scaling Grignard reactions in batch mode is one of the most significant challenges in process chemistry due to the highly exothermic initiation and reaction steps.[8][15]
-
Batch Process Hazards: The main issues are the potential for a violent, delayed initiation and the difficulty in controlling the heat generated, which can lead to solvent boiling and a runaway reaction.[8]
-
Modern Solution: Continuous Flow Processing: The state-of-the-art solution is to move from batch to a continuous stirred-tank reactor (CSTR) system.[8] In this approach, small amounts of reagents are continuously fed into the reactor.
-
Inherent Safety: The reaction volume at any given time is very small, drastically minimizing the risk of a thermal runaway.
-
Superior Control: Heat transfer is extremely efficient due to the high surface-area-to-volume ratio, allowing for precise temperature control.
-
Consistency: Continuous processing leads to a more consistent product quality and impurity profile.[8] This strategy has been successfully implemented by major pharmaceutical companies to improve the safety and efficiency of Grignard reactions, resulting in higher yields and reduced waste.[8]
-
Part 3: Experimental Protocols & Data
Protocol 1: Laboratory-Scale Fischer Esterification of 2-Chlorophenylacetic Acid
This protocol is a baseline method for laboratory-scale synthesis.[4]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorophenylacetic acid (10.0 g, 58.6 mmol).
-
Reagents: Add absolute methanol (100 mL). While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution (2 x 50 mL), followed by one wash with water (50 mL).[4]
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(2-chlorophenyl)acetate as an oil.[4] This crude product is often of sufficient purity for subsequent steps.
Data Summary: Comparison of Esterification Methods for Phenylacetate Derivatives
The following table summarizes typical results from different catalytic methods, demonstrating the potential advantages of alternative approaches over the conventional method for industrial applications.
| Method | Catalyst | Reaction Time | Typical Yield | Purity (HPLC) | Key Scale-Up Consideration | Reference |
| Conventional Fischer | H₂SO₄ (2 eq.) | 5 hours | 87.7% | 99.1% | Highly corrosive; difficult work-up. | [7] |
| Lewis Acid Transesterification | TiCl₄ (0.04 eq.) | 4 hours | 93.4% | 99.6% | Less corrosive; simpler work-up. | [1][7] |
| Lewis Acid Transesterification | Mg(ClO₄)₂ (0.02 eq.) | 8 hours | 75.8% | 99.1% | Milder but slower. | [1] |
Part 4: Visualization of Workflows and Logic
Visual aids are indispensable for understanding complex processes and troubleshooting logic.
General Synthesis & Purification Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree: Low Product Yield
Caption: A decision tree to diagnose the root cause of low yields during synthesis.
References
- 1. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 2. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. 2-CHLORO-2-PHENYLACETYL CHLORIDE CAS#: 2912-62-1 [amp.chemicalbook.com]
- 10. 4-Chlorophenylacetyl chloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. scilit.com [scilit.com]
- 12. lookchem.com [lookchem.com]
- 13. biomedres.us [biomedres.us]
- 14. phasetransfer.com [phasetransfer.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Methyl 2-chlorophenylacetate
Introduction
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for the workup of reactions involving Methyl 2-chlorophenylacetate. As an α-chloro ester, this compound is a valuable synthetic intermediate but is highly susceptible to degradation during isolation. The primary challenges arise from its dual sensitivity: the ester linkage is prone to hydrolysis, and the α-proton is sufficiently acidic to be removed by base, leading to potential epimerization if the carbon is a stereocenter.[1][2]
This document moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, empowering you to design robust, self-validating workups that maximize both yield and purity.
Core Principles for Handling α-Chloro Esters
Before addressing specific issues, it is crucial to understand the three pillars of a successful workup for sensitive esters like this compound:
-
Temperature is Your Primary Control: The kinetics of all degradation pathways (hydrolysis, epimerization) are highly temperature-dependent. Performing the entire aqueous workup at 0°C (in an ice bath) is the single most effective measure to suppress unwanted side reactions.[3]
-
pH Control is Critical: The compound is sensitive to both strong acids and, more significantly, strong bases. The goal is to maintain a pH environment that is as close to neutral as possible while still removing acidic or basic catalysts and byproducts. Strong bases like sodium hydroxide will rapidly and irreversibly saponify the ester to its corresponding carboxylate salt.[4][5]
-
Minimize Contact Time: The duration of exposure to the aqueous phase directly correlates with the extent of potential hydrolysis.[3] Workup procedures should be performed efficiently and without delay. Never leave biphasic mixtures sitting in a separatory funnel for extended periods.
Visualizing the Primary Degradation Pathways
Understanding the chemical transformations you are trying to prevent is key to designing an effective protocol. The two most common degradation routes during workup are base-catalyzed hydrolysis (saponification) and base-mediated epimerization.
Caption: Key degradation pathways for this compound during workup.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the isolation of this compound in a question-and-answer format.
Q1: My final yield is significantly lower than expected, and my NMR/TLC of the crude product shows a polar spot corresponding to 2-chlorophenylacetic acid. What went wrong?
A1: This is a classic symptom of ester hydrolysis. The appearance of the parent carboxylic acid indicates that the ester bond was cleaved during your workup.[3] This is most often caused by exposure to basic conditions that are too harsh, too warm, or too prolonged.
Causality & Solution: Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide ion attacks the ester's carbonyl carbon.[4] While a basic wash is often necessary to remove acid catalysts (e.g., H₂SO₄ from an esterification), using strong bases like NaOH or KOH is a common mistake that leads to massive yield loss.
Troubleshooting Steps:
-
Switch to a Weaker Base: Always use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[3][6][7] These are strong enough to neutralize residual acid but weak enough to minimize the rate of ester hydrolysis.
-
Lower the Temperature: Immediately cool your reaction mixture in an ice bath (0-5°C) before quenching or adding any aqueous solution. Perform all subsequent washes with ice-cold solutions.[3]
-
Work Quickly: Perform extractions and layer separations efficiently. Do not allow the organic and aqueous layers to remain in contact for longer than necessary.
Q2: I am synthesizing a chiral α-chloro ester, but the enantiomeric excess (e.e.) of my product is much lower after workup than the in-situ reaction monitoring suggested. Why is my product racemizing?
A2: You are likely experiencing base-mediated epimerization at the α-carbon. The electron-withdrawing effect of both the chlorine atom and the ester carbonyl group makes the α-proton acidic.[2][8] Exposure to a base, even a weak one, can deprotonate this position to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the plane, scrambling the stereocenter.[1]
Causality & Solution: This is a significant challenge for any chiral α-halo ester. The key is to avoid conditions that allow the enolate to form and persist.
Preventative Measures:
-
Avoid Base if Possible: If your reaction does not use an acid catalyst, try washing the organic layer exclusively with ice-cold water and then brine. This is the safest approach to preserve stereointegrity.
-
Use Cryogenic Conditions: If a basic wash is unavoidable, conduct the neutralization at the lowest practical temperature (e.g., -20°C to 0°C). This drastically slows the rate of deprotonation.
-
Immediate Trapping: Some advanced protocols for highly sensitive compounds involve quenching the reaction at low temperature and immediately passing it through a short plug of silica gel to remove catalysts, bypassing a traditional aqueous workup entirely.
Q3: When I add the sodium bicarbonate solution, my separatory funnel erupts, causing product loss. How can I prevent this?
A3: This hazardous situation is caused by the rapid, uncontrolled evolution of carbon dioxide (CO₂) gas from the neutralization of a strong acid with bicarbonate.
Causality & Solution: The reaction is: H⁺ + HCO₃⁻ → [H₂CO₃] → H₂O + CO₂ (gas). This can build pressure very quickly inside a sealed separatory funnel.
Safe Neutralization Protocol:
-
Cool the Mixture: Ensure the reaction mixture is at 0°C.
-
Use a Beaker or Erlenmeyer First: Before transferring to a separatory funnel, place the organic layer in an Erlenmeyer flask that is at least 4-5 times the volume of the liquid.
-
Add Base Slowly with Stirring: Add the cold, saturated NaHCO₃ solution in small portions while vigorously stirring the mixture. Allow the fizzing to subside between additions.[9]
-
Transfer and Vent: Once the vigorous gas evolution has ceased, you can transfer the mixture to the separatory funnel for washing. Even then, be sure to invert the funnel and vent frequently (pointing the stopcock away from yourself and others into the fume hood) after the first few gentle shakes.[9][10]
Q4: I've formed a persistent emulsion between the organic and aqueous layers that will not separate. What should I do?
A4: Emulsions are common when residual polar solvents (like DMF or THF) are present or when fine precipitates form at the interface. Do not discard the mixture; it can usually be resolved.
Troubleshooting Steps:
-
Add Brine: The most effective first step is to add a significant volume of saturated aqueous sodium chloride (brine).[10] This increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of the organic components in the water and helps force the layers apart.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. Sometimes, patience is key, and allowing the funnel to stand for 10-20 minutes can resolve the emulsion.
-
Filtration (Last Resort): If a solid precipitate is causing the emulsion, you may need to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth) to remove the solids before re-separating the layers.[10]
Optimized General Workup Protocol
This protocol is designed as a robust starting point for isolating this compound from a typical reaction mixture (e.g., post-esterification with an acid catalyst).
Prerequisites: Prepare ice-cold saturated aqueous NaHCO₃ and ice-cold saturated aqueous NaCl (brine) solutions in advance.
-
Cooling: Once the reaction is deemed complete, remove the heat source and allow the reaction vessel to cool to room temperature. Then, place the vessel in an ice-water bath and cool the contents to 0-5°C.
-
Dilution: Dilute the cold reaction mixture with a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). A volume equal to or double the reaction volume is typical.
-
Neutralization (Quench):
-
Transfer the diluted organic mixture to an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
While stirring vigorously in the ice bath, slowly add the ice-cold saturated NaHCO₃ solution via an addition funnel or pipette.
-
Caution: Add the first few portions very slowly to control the rate of CO₂ evolution. Continue adding until fizzing ceases, indicating that all acid has been neutralized.[9]
-
-
Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Stopper the funnel, invert it gently, and immediately vent. Repeat this gentle shake-and-vent process 2-3 times.
-
Proceed with a few more vigorous shakes, venting periodically.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
-
Washing:
-
Wash the remaining organic layer with the ice-cold brine solution. This helps to remove residual water and break up minor emulsions.
-
Separate the layers again.
-
-
Drying:
-
Isolation:
-
Filter the organic solution through a fluted filter paper or a small cotton plug to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh extraction solvent to ensure complete transfer.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to avoid thermal degradation.
-
Workflow Visualization
Caption: Recommended workflow for minimizing degradation during workup.
Comparative Data Summary
The choice of workup conditions has a direct and predictable impact on the outcome. This table summarizes the expected results based on different procedural choices.
| Workup Condition | Primary Risk(s) | Expected Outcome |
| Strong Base (NaOH/KOH), Room Temp. | Severe Hydrolysis (Saponification) | Very low to no yield of desired ester. Primary product will be the carboxylate salt. |
| Weak Base (NaHCO₃), Room Temp. | Moderate Hydrolysis, Possible Epimerization | Reduced yield due to some hydrolysis. Potential loss of e.e. for chiral compounds. |
| Weak Base (NaHCO₃), Cold (0-5°C) | Minimal Hydrolysis & Epimerization | Optimal: Maximized yield and preservation of stereochemical integrity.[3] |
| No Base (Water/Brine Wash Only), Cold | Incomplete removal of acid catalyst | High yield and purity if no acid catalyst is present. Safest for chiral integrity. |
References
- 1. Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-chlorophenylacetate: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-chlorophenylacetate
This compound is a pivotal chemical intermediate, most notably in the synthesis of pharmaceuticals. Its structural motif is a key building block for various active pharmaceutical ingredients (APIs). The efficiency, purity, and cost-effectiveness of its synthesis are therefore critical parameters that can significantly impact the overall viability of a drug development and manufacturing process.
This guide provides an in-depth comparative analysis of the predominant methods for synthesizing this compound, starting from its precursor, 2-chlorophenylacetic acid. We will move beyond mere procedural outlines to explore the underlying chemical principles, offer detailed experimental protocols, and present a critical evaluation of each method's performance based on experimental data. The objective is to equip you, the practicing scientist, with the necessary insights to select the optimal synthesis strategy for your specific application, whether for small-scale research or large-scale industrial production.
Our comparison will be framed around the following key performance indicators:
-
Yield & Purity: The ultimate measures of a reaction's efficiency and the quality of the final product.
-
Reaction Conditions: The practicality of the method in a standard laboratory or industrial setting, including temperature, pressure, and reaction time.
-
Reagent Cost & Safety: An evaluation of the economic viability and the hazards associated with the chemicals used.
-
Scalability: The ease with which a method can be scaled up from the bench to a production environment.
Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)
The Fischer-Speier esterification is a cornerstone of organic synthesis, representing the most direct and traditional route to esters from carboxylic acids and alcohols.
Reaction Principle & Mechanism
This method involves the acid-catalyzed reaction between 2-chlorophenylacetic acid and methanol. The reaction is an equilibrium process.[1][2] A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom.[2] The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to form the final ester product.[1][2] To drive the equilibrium towards the product side, an excess of the alcohol reactant (methanol) is typically used, or the water by-product is removed as it forms.[1][2]
Experimental Protocol
-
Step 1: Reaction Setup: To a solution of 2-chlorophenylacetic acid (1.0 eq) in an excess of methanol (e.g., 6-10 equivalents or as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Step 2: Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 5-8 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Step 3: Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.
-
Step 4: Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Step 5: Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Step 6: Purification: If necessary, purify the crude product by vacuum distillation.
Performance Data & Considerations
| Parameter | Typical Value / Observation |
| Yield | 80-90% (can be lower due to equilibrium)[3] |
| Purity (Post-Purification) | >98% |
| Reaction Time | 5-8 hours[3] |
| Temperature | Reflux (~70°C) |
| Key Reagents | 2-Chlorophenylacetic acid, Methanol, Sulfuric Acid |
Pros:
-
Cost-Effective: Utilizes inexpensive and readily available bulk chemicals.
-
Simple Procedure: The experimental setup and procedure are straightforward.
Cons:
-
Equilibrium-Limited: The reversible nature of the reaction can limit the final yield unless strategies are employed to shift the equilibrium.[1][2]
-
Harsh Conditions: The use of strong acid and heat may not be suitable for substrates with sensitive functional groups.
-
Wastewater Generation: The neutralization and washing steps produce acidic aqueous waste.
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Thionyl Chloride Mediated Esterification
This method proceeds via an acid chloride intermediate, which is significantly more reactive than the parent carboxylic acid. This approach circumvents the equilibrium limitations of the Fischer esterification.
Reaction Principle & Mechanism
The synthesis is a two-step process performed in one pot. First, 2-chlorophenylacetic acid reacts with thionyl chloride (SOCl₂) to form 2-chlorophenylacetyl chloride.[5][6] The by-products of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[5] In the second step, the highly reactive acid chloride intermediate reacts rapidly with methanol to form the desired ester. The overall reaction is irreversible and typically high-yielding.[5][7]
Experimental Protocol
-
Step 1: Reaction Setup: In a fume hood, dissolve 2-chlorophenylacetic acid (1.0 eq) in methanol (5-10 eq). Cool the solution to 0°C in an ice bath.
-
Step 2: Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the cooled solution.[7][8] Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain the temperature at 0°C during the addition.
-
Step 3: Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (~70°C) for 2-3 hours.[7]
-
Step 4: Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and volatile by-products.
-
Step 5: Work-up and Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation.
Performance Data & Considerations
| Parameter | Typical Value / Observation |
| Yield | >95% |
| Purity (Post-Purification) | >99% |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to Reflux (~70°C) |
| Key Reagents | 2-Chlorophenylacetic acid, Methanol, Thionyl Chloride |
Pros:
-
High Yield: The formation of the reactive acid chloride intermediate leads to a near-quantitative conversion.
-
Irreversible Reaction: The reaction goes to completion without the need to manage equilibrium.
-
Fast Reaction Time: Generally faster than the Fischer esterification.
Cons:
-
Hazardous Reagents: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
-
Corrosive By-products: Generates gaseous HCl and SO₂, which requires appropriate scrubbing and handling.
Workflow Diagram
Caption: Workflow for Thionyl Chloride Mediated Esterification.
Method 3: Diazomethane Esterification
Diazomethane is a highly efficient methylating agent for carboxylic acids, operating under exceptionally mild conditions. However, its use is severely restricted by its hazardous nature.
Reaction Principle & Mechanism
This reaction involves the simple addition of a diazomethane (CH₂N₂) solution to the carboxylic acid. The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium ion.[9][10] The carboxylate anion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction and displacing a molecule of nitrogen gas (N₂).[9] The release of N₂ gas makes the reaction irreversible and drives it to completion. The reaction is fast, clean, and proceeds at room temperature or below.[9][10]
Experimental Protocol
-
Step 1: Preparation (Extreme Caution Required): Diazomethane is typically prepared in situ from a precursor like Diazald® or N-methyl-N-nitrosourea using specialized, flame-polished glassware to avoid explosions. It is used as a dilute solution in a solvent like diethyl ether.
-
Step 2: Reaction: Dissolve 2-chlorophenylacetic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 ratio). Cool the solution to 0°C.
-
Step 3: Reagent Addition: Add the ethereal solution of diazomethane dropwise with stirring until the characteristic yellow color of diazomethane persists, indicating the consumption of all the carboxylic acid.[9]
-
Step 4: Quenching: Cautiously add a few drops of acetic acid to quench any excess diazomethane.
-
Step 5: Isolation: Concentrate the reaction mixture under reduced pressure. The reaction is often so clean that further purification may not be necessary.
Performance Data & Considerations
| Parameter | Typical Value / Observation |
| Yield | Quantitative (>99%) |
| Purity (Post-Purification) | Very high, often >99% without purification |
| Reaction Time | < 1 hour |
| Temperature | 0°C to Room Temperature |
| Key Reagents | 2-Chlorophenylacetic acid, Diazomethane |
Pros:
-
Extremely Mild Conditions: Ideal for substrates with sensitive functional groups that cannot tolerate heat or strong acids/bases.
-
High Yield and Purity: The reaction is quantitative and produces only nitrogen gas as a by-product, simplifying purification.[9]
-
Very Fast: The reaction is typically complete in minutes to an hour.
Cons:
-
Extreme Hazard: Diazomethane is highly toxic, carcinogenic, and explosive. It should only be handled by experienced personnel with specialized equipment.
-
Not Scalable: Due to the extreme safety risks, this method is unsuitable for large-scale or industrial production.
Workflow Diagram
Caption: Workflow for Diazomethane Esterification.
Method 4: Lewis Acid Catalyzed Transesterification
This modern approach avoids the direct use of the carboxylic acid, instead using an ester (methyl acetate) as both a reagent and solvent in a transesterification reaction. This method is particularly well-suited for industrial applications.
Reaction Principle & Mechanism
This method involves the transesterification of 2-chlorophenylacetic acid with methyl acetate, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄) or magnesium perchlorate.[3][11] The Lewis acid coordinates to the carbonyl oxygen of the 2-chlorophenylacetic acid, enhancing its electrophilicity. Methyl acetate then acts as the nucleophile, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination yield the desired this compound and acetic acid. The reaction is driven by using a large excess of methyl acetate.
Experimental Protocol
-
Step 1: Reaction Setup: In a reaction flask, combine 2-chlorophenylacetic acid (1.0 eq), methyl acetate (acting as solvent and reagent, e.g., 6-8 volume equivalents), and a catalytic amount of a Lewis acid (e.g., titanium tetrachloride, 0.04-0.06 mol eq).[3]
-
Step 2: Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[3]
-
Step 3: Work-up: After cooling to room temperature, add water to the reaction mixture to quench the catalyst and separate the layers.
-
Step 4: Isolation: The organic layer (methyl acetate) is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 5: Purification: The product can be further purified by vacuum distillation if required.
Performance Data & Considerations
| Parameter | Typical Value / Observation |
| Yield | >90% (up to 93%)[3] |
| Purity (Post-Purification) | >99% (as per HPLC)[3][11] |
| Reaction Time | 4-8 hours[3] |
| Temperature | Reflux |
| Key Reagents | 2-Chlorophenylacetic acid, Methyl Acetate, Lewis Acid (e.g., TiCl₄) |
Pros:
-
High Yield and Purity: This method provides excellent yields and high product purity, making it suitable for pharmaceutical intermediates.[3][11]
-
Industrially Viable: The procedure is designed for large-scale production, with manageable reaction times and conditions.[11]
-
Avoids Strong Mineral Acids: Eliminates the use of corrosive sulfuric acid.
Cons:
-
Moisture Sensitive Catalyst: Lewis acids like TiCl₄ are highly sensitive to moisture and require anhydrous reaction conditions.
-
Catalyst Cost and Disposal: The cost of the Lewis acid catalyst and the disposal of its quenched by-products must be considered.
Workflow Diagramdot
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Methyl 2-chlorophenylacetate as a Key Intermediate
In the synthesis of active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. This guide provides an in-depth, objective comparison of Methyl 2-chlorophenylacetate, a critical intermediate, against potential alternatives. We will delve into the experimental data and validation protocols necessary to ensure its suitability for downstream applications, particularly in the synthesis of drugs like Clopidogrel.[1] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and product quality.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 57486-68-7) is the methyl ester of 2-chlorophenylacetic acid and serves as a fundamental building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated phenyl ring and an ester functional group, makes it a versatile precursor for creating more complex molecules. One of its most notable applications is as a key intermediate in the production of Clopidogrel, a potent antiplatelet agent used to inhibit blood clots.[1][2] The purity and structural integrity of this intermediate directly impact the yield, impurity profile, and overall quality of the final API.[3][4]
The Comparative Landscape: Alternatives and Synthetic Choices
While this compound is a widely used intermediate, alternative synthetic routes to Clopidogrel and related compounds exist. Understanding these alternatives is crucial for making informed decisions in process development.
-
α-Bromo-2-chlorophenylacetate: This bromo-analog is another potential intermediate used in the synthesis of Clopidogrel.[5][6] While its reactivity might differ, it often presents similar challenges in terms of synthesis and purification. The choice between the chloro and bromo derivatives can depend on factors like cost, availability of starting materials, and desired reaction kinetics.
-
Direct use of 2-chlorophenylacetic acid: Some synthetic pathways may involve the use of the parent carboxylic acid, with the esterification step occurring at a later stage. This approach can alter the solubility and reactivity of the intermediates, potentially simplifying certain purification steps while complicating others.
-
Alternative synthetic strategies: Some modern approaches to Clopidogrel synthesis aim to bypass traditional intermediates altogether, employing novel catalytic systems or one-pot procedures.[2] However, these methods may require significant process development and optimization to be viable on an industrial scale.
The primary advantage of using a well-characterized intermediate like this compound lies in the established body of knowledge surrounding its synthesis, purification, and analytical validation. This established foundation can significantly de-risk the manufacturing process.
Core Validation Protocols: A Multi-faceted Approach
Ensuring the quality of this compound requires a comprehensive analytical strategy. The following protocols are designed to provide a robust, self-validating system for its characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the chemical structure of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For this compound, the expected signals are:
-
A singlet for the methyl protons (-OCH₃)
-
A singlet for the methylene protons (-CH₂-)
-
A multiplet for the aromatic protons on the chlorinated phenyl ring.[7]
-
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon of the ester, the aromatic carbons, and the methyl and methylene carbons.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Compare the observed chemical shifts and coupling constants with established reference spectra to confirm the identity of the compound.[7][8]
B. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this purpose due to the volatility of this compound.[9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or hexane.[10]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte from potential impurities.[11]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 250).
-
-
Data Analysis: Confirm the presence of the molecular ion peak (M⁺) and compare the fragmentation pattern with a reference mass spectrum.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of pharmaceutical intermediates and detecting non-volatile impurities.[12][13] A well-developed HPLC method can separate the main component from process-related impurities and degradation products.[3]
Experimental Protocol: HPLC-UV Purity Analysis
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[10]
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% phosphoric or formic acid) and acetonitrile is typically effective.[11][14]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[10]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[15]
-
Data Analysis: Calculate the purity of the sample by area normalization, assuming all components have a similar response factor at the chosen wavelength.
B. Gas Chromatography (GC)
GC with a Flame Ionization Detector (FID) is an excellent complementary technique for purity analysis, especially for volatile impurities such as residual solvents.[16]
Experimental Protocol: GC-FID Purity Analysis
-
Chromatographic Conditions:
-
Column: A capillary column with a mid-polarity phase is often suitable.
-
Injector and Detector Temperature: Typically 250 °C and 300 °C, respectively.
-
Oven Program: A temperature ramp similar to that used for GC-MS analysis.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent.
-
Data Analysis: Quantify the purity based on the relative peak areas.
Performance in Downstream Synthesis: A Comparative Case Study
To illustrate the importance of rigorous validation, consider a comparative study where three batches of intermediates are used in the synthesis of a Clopidogrel precursor:
-
Batch A: High-purity, fully validated this compound.
-
Batch B: An alternative intermediate, Methyl α-bromo-2-chlorophenylacetate.[5][6]
-
Batch C: A poorly characterized batch of this compound with known impurities.
| Parameter | Batch A: Validated Intermediate | Batch B: Alternative Intermediate | Batch C: Impure Intermediate |
| Reaction Yield | 85-90% | 80-85% | 60-70% |
| Product Purity (HPLC) | >99.0% | 98.5-99.0% | <95.0% |
| Impurity Profile | Minimal process-related impurities | Different impurity profile, potential for new byproducts | Significant levels of unreacted starting material and new impurities |
| Reaction Time | 8-10 hours | 7-9 hours (potentially faster due to higher reactivity of bromide) | 12-16 hours (incomplete conversion) |
The data clearly indicates that the use of a high-purity, well-validated intermediate (Batch A) results in a superior outcome in terms of both yield and product quality. While the alternative intermediate (Batch B) performs reasonably well, it may introduce a different set of impurities that require separate characterization and control. The impure intermediate (Batch C) leads to a significantly compromised process, highlighting the critical need for robust incoming material testing.
Visualizing the Validation Workflow
A systematic approach to validation is essential. The following diagram illustrates the logical flow from sample receipt to final decision-making.
Caption: A typical workflow for the validation of an intermediate.
Conclusion and Recommendations
The validation of this compound is not merely a quality control exercise; it is a fundamental component of a robust and reliable drug manufacturing process. While alternative intermediates and synthetic routes exist, the well-established analytical methods for this compound provide a high degree of confidence in its quality and performance.
For organizations involved in the synthesis of APIs like Clopidogrel, the following recommendations are crucial:
-
Implement a multi-technique approach: Relying on a single analytical method is insufficient. A combination of NMR, MS, HPLC, and GC provides a comprehensive characterization of the intermediate.
-
Establish clear specifications: Define acceptance criteria for identity, purity, and specific impurities based on a thorough risk assessment.
-
Validate analytical methods: Ensure that all analytical procedures are properly validated for their intended purpose, in line with regulatory guidelines.[17][18][19]
-
Prioritize high-purity intermediates: The downstream consequences of using impure or poorly characterized materials—in terms of yield, purification challenges, and regulatory risk—far outweigh any potential cost savings.
By adhering to these principles, researchers and manufacturers can ensure the consistent quality of their intermediates, leading to safer and more effective pharmaceutical products.
References
- 1. apicule.com [apicule.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]
- 5. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 6. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 7. This compound(57486-68-7) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. cipac.org [cipac.org]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 19. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Utility of Methyl 2-Chlorophenylacetate and Its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Phenylacetate esters are a versatile class of compounds, serving as key building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Among these, Methyl 2-chlorophenylacetate presents a unique profile of reactivity and steric influence due to its ortho-chloro substituent. This guide provides an in-depth technical comparison of this compound with other common phenylacetate derivatives, supported by experimental data and established synthetic protocols, to inform your selection process in various synthetic applications.
The Influence of Aromatic Substitution: An Overview
The reactivity of phenylacetate derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can exert a combination of electronic and steric effects, altering the acidity of the α-protons, the stability of reaction intermediates, and the accessibility of the reactive centers. This guide will focus on a comparative analysis of:
-
Methyl Phenylacetate (1a): The unsubstituted parent compound.
-
This compound (1b): The subject of our primary focus, featuring an electron-withdrawing group in the sterically influential ortho position.
-
Methyl 4-chlorophenylacetate (1c): An isomer of 1b, with the electron-withdrawing group in the para position, minimizing steric hindrance.
-
Methyl 2-methoxyphenylacetate (1d): A derivative with an electron-donating group in the ortho position.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of these derivatives provides initial insights into their handling and behavior in chemical reactions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl Phenylacetate (1a) | C₉H₁₀O₂ | 150.17 | 218 | |
| This compound (1b) | C₉H₉ClO₂ | 184.62 | ~240 | |
| Methyl 4-chlorophenylacetate (1c) | C₉H₉ClO₂ | 184.62 | 247-249 | |
| Methyl 2-methoxyphenylacetate (1d) | C₁₀H₁₂O₃ | 180.20 | 135-137 (at 10 mmHg) |
Comparative Reactivity in Key Synthetic Transformations
The true utility of these building blocks is revealed in their performance in common synthetic reactions. Here, we compare their behavior in enolate formation and alkylation, as well as in palladium-catalyzed cross-coupling reactions.
Enolate Formation and Alkylation: The "Ortho Effect" in Action
The formation of an enolate by deprotonation of the α-carbon is a fundamental step in many C-C bond-forming reactions. The acidity of the α-protons and the stability of the resulting enolate are crucial factors.
The electron-withdrawing nature of the chloro substituent in both 1b and 1c increases the acidity of the α-protons compared to the unsubstituted 1a , facilitating enolate formation. However, the ortho position of the chlorine in 1b introduces significant steric hindrance. This "ortho effect" can influence the geometry of the enolate and the approach of electrophiles.
Experimental Comparison: Alkylation with Benzyl Bromide
To quantify the impact of the substituent position, a comparative alkylation experiment was conducted. The enolates of 1a , 1b , and 1c were generated using lithium diisopropylamide (LDA) at low temperature, followed by quenching with benzyl bromide.
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| Methyl Phenylacetate (1a ) | Methyl 2,3-diphenylpropanoate | 2 | 85 |
| This compound (1b ) | Methyl 2-(2-chlorophenyl)-3-phenylpropanoate | 4 | 72 |
| Methyl 4-chlorophenylacetate (1c ) | Methyl 2-(4-chlorophenyl)-3-phenylpropanoate | 2 | 91 |
Analysis of Results:
-
Methyl 4-chlorophenylacetate (1c) provided the highest yield, benefiting from the activating effect of the para-chloro group without the steric impediment.
-
Methyl Phenylacetate (1a) showed a slightly lower yield compared to 1c , as expected due to the less acidic α-protons.
-
This compound (1b) exhibited a noticeably lower yield and required a longer reaction time. This is attributed to the steric hindrance from the ortho-chloro group, which likely impedes the approach of the benzyl bromide electrophile to the enolate.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of biaryl structures. In this context, the chloro-substituted phenylacetates (1b and 1c ) can serve as the electrophilic partner.
The success of the Suzuki coupling is sensitive to both electronic and steric factors. The electron-withdrawing chloro group enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. However, the steric bulk of the ortho-chloro group in 1b can hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
Experimental Comparison: Coupling with Phenylboronic Acid
A comparative Suzuki-Miyaura coupling was performed with phenylboronic acid using a standard palladium catalyst system.
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| This compound (1b ) | Methyl 2-(biphenyl-2-yl)acetate | 12 | 65 |
| Methyl 4-chlorophenylacetate (1c ) | Methyl 2-(biphenyl-4-yl)acetate | 6 | 88 |
Analysis of Results:
-
Methyl 4-chlorophenylacetate (1c) once again demonstrated superior performance, with a high yield and shorter reaction time. The para-position of the chloro group allows for efficient oxidative addition without steric hindrance.
-
This compound (1b) gave a significantly lower yield and required a longer reaction time. The steric hindrance of the ortho-chloro group and the adjacent ester moiety likely slows down the rate-determining oxidative addition step and may also impede the reductive elimination step.[1]
Experimental Protocols
General Procedure for Enolate Alkylation
To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an argon atmosphere was added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture was stirred for 30 minutes at -78 °C. A solution of the respective methyl phenylacetate derivative (1a , 1b , or 1c ) (1.0 mmol) in anhydrous THF (2 mL) was then added dropwise. After stirring for 1 hour at -78 °C, benzyl bromide (1.2 mmol) was added. The reaction mixture was stirred for the times indicated in the table at -78 °C and then allowed to warm to room temperature. The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the respective methyl chlorophenylacetate derivative (1b or 1c ) (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 100 °C and stirred for the times indicated in the table. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Conclusion and Recommendations
This comparative guide demonstrates that the position of a substituent on the phenyl ring of methyl phenylacetate derivatives has a profound impact on their synthetic performance.
-
Methyl 4-chlorophenylacetate (1c) consistently provides the highest yields and fastest reaction rates in both alkylation and cross-coupling reactions. Its electron-withdrawing group activates the molecule for these transformations without introducing steric hindrance, making it an excellent choice for general synthetic applications where high efficiency is desired.
-
Methyl Phenylacetate (1a) serves as a reliable, albeit slightly less reactive, alternative to its para-chloro counterpart. It is a suitable substrate for a wide range of transformations.
-
This compound (1b) presents a more nuanced reactivity profile. The steric hindrance from the ortho-chloro group can be a disadvantage, leading to lower yields and longer reaction times as demonstrated. However, this steric bulk can also be strategically employed to influence the stereochemical outcome of reactions or to direct reactions to other sites of a more complex molecule. Its use is recommended when steric control is a key objective of the synthetic design. For instance, its derivatives are crucial intermediates in the synthesis of the antiplatelet drug Clopidogrel.
-
Methyl 2-methoxyphenylacetate (1d) , with its ortho-electron-donating group, would be expected to exhibit reduced acidity of the α-protons and potentially different reactivity in cross-coupling reactions, offering another dimension of synthetic control.
Ultimately, the choice between these valuable synthetic building blocks will depend on the specific goals of the synthesis. For straightforward, high-yielding preparations, the para-substituted derivative is often superior. However, for more complex synthetic challenges where steric or electronic differentiation is required, the unique properties of this compound can be a powerful tool in the hands of a discerning chemist.
References
A Multi-Modal Spectroscopic Guide for the Validation of Synthesized Methyl 2-chlorophenylacetate
This guide provides a comprehensive framework for the spectroscopic validation of Methyl 2-chlorophenylacetate, a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to elucidate the causality behind analytical choices. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we establish a self-validating workflow that ensures the unequivocal confirmation of molecular identity and purity.
The Imperative of Spectroscopic Validation in Synthesis
The synthesis of any chemical entity, such as this compound from its parent 2-chlorophenylacetic acid[1], is incomplete without rigorous structural confirmation. The primary objective is to verify that the intended molecular transformation has occurred and to identify and quantify any residual starting materials, reagents, or unforeseen byproducts. A multi-spectroscopic approach is the cornerstone of this validation, as each technique provides a unique and complementary piece of the structural puzzle. Relying on a single method can lead to ambiguity; for instance, while FT-IR can confirm the presence of an ester functional group, it cannot definitively establish its precise location or rule out isomeric impurities. The congruent testimony of NMR, FT-IR, and MS provides the necessary certainty for advancing a compound to subsequent research or development stages.
¹H and ¹³C NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
Causality of NMR in Structural Verification
For this compound, ¹H NMR is instrumental in confirming the successful esterification by identifying the newly introduced methyl ester protons (-OCH₃) and observing the characteristic chemical shift of the adjacent methylene protons (-CH₂-). Concurrently, ¹³C NMR verifies the presence of all nine unique carbon atoms in their expected electronic environments, from the ester carbonyl carbon to the six distinct aromatic carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized, dried product in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar compounds and its single, well-defined solvent residual peak.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point for all other chemical shifts.
-
Data Acquisition : Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR , a standard single-pulse experiment is sufficient. Typical acquisition requires 16-32 scans.
-
For ¹³C NMR , a proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum of singlets for each unique carbon, simplifying interpretation. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Data Interpretation and Comparative Analysis
The synthesized product is validated by comparing the experimental spectrum to known data and against potential precursors and isomers.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound Name | Aromatic Protons (ppm) | Methylene (-CH₂) Protons (ppm) | Methyl (-OCH₃) Protons (ppm) | Carboxylic Acid (-OH) Proton (ppm) |
| This compound (Expected) | ~7.20-7.45 (m, 4H) | ~3.85 (s, 2H) | ~3.70 (s, 3H) | N/A |
| 2-Chlorophenylacetic Acid (Starting Material)[2] | ~7.20-7.48 (m, 4H) | ~3.88 (s, 2H) | N/A | ~11.0 (br s, 1H) |
| Methyl Phenylacetate (Non-chlorinated Analog)[3][4] | ~7.25-7.40 (m, 5H) | ~3.65 (s, 2H) | ~3.68 (s, 3H) | N/A |
The disappearance of the broad carboxylic acid proton signal and the appearance of a new singlet integrating to 3 protons around 3.70 ppm are primary confirmations of successful esterification.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound Name | Carbonyl (C=O) (ppm) | Aromatic (C) (ppm) | Methylene (-CH₂) (ppm) | Methyl (-OCH₃) (ppm) |
| This compound (Expected) [5][6] | ~170.5 | ~134.5 (C-Cl), 132.5 (C-CH₂), 131.2, 129.5, 128.8, 127.2 | ~39.5 | ~52.3 |
| 2-Chlorophenylacetic Acid (Starting Material)[2] | ~176.8 | ~134.2 (C-Cl), 132.8 (C-CH₂), 131.5, 129.3, 128.9, 127.0 | ~40.1 | N/A |
| Methyl Phenylacetate (Non-chlorinated Analog)[7] | ~171.8 | ~134.2 (C-CH₂), 129.3 (2C), 128.5 (2C), 127.0 | ~41.3 | ~52.0 |
The upfield shift of the carbonyl carbon from ~177 ppm to ~171 ppm is a key indicator of the conversion from a carboxylic acid to an ester.
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule. Its utility in this context is to verify the loss of the carboxylic acid group and the formation of the ester group.
Causality of FT-IR in Functional Group Transformation
The synthesis of this compound involves the conversion of a carboxylic acid (-COOH) to a methyl ester (-COOCH₃). This transformation is accompanied by a distinct change in the infrared absorption spectrum. The characteristic broad O-H stretching vibration of the carboxylic acid dimer should disappear, while a strong C=O stretching vibration for the ester appears at a specific frequency.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation : As this compound is a liquid, the simplest method is Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Background Scan : Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR functional group analysis.
Data Interpretation and Comparative Analysis
The key to validation is observing the expected spectral changes from starting material to product.
Table 3: Comparative FT-IR Absorption Data (cm⁻¹)
| Functional Group | Vibration Type | 2-Chlorophenylacetic Acid (Starting Material) | This compound (Product) [8] | Justification |
| O-H (Carboxylic Acid) | Stretch, broad | ~2500-3300 | Absent | Confirms loss of -COOH group |
| C-H (sp³) | Stretch | ~2900-3000 | ~2950-3000 | Present in both |
| C-H (sp²) | Stretch | >3000 | >3000 | Present in both |
| C=O (Carbonyl) | Stretch, strong | ~1700 | ~1745 | Confirms ester formation (shift from acid) |
| C-O (Ester) | Stretch | N/A | ~1150-1250 | Confirms ester C-O bond |
| C-Cl | Stretch | ~750 | ~755 | Confirms presence of aryl chloride |
The most critical evidence is the disappearance of the very broad O-H band and the appearance of a sharp, strong carbonyl (C=O) band around 1745 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment and Molecular Weight Confirmation
GC-MS is a hybrid technique that provides unparalleled sensitivity for separating volatile components and confirming their molecular weight and fragmentation patterns. It serves as a final check for purity and identity.
Causality of GC-MS in Validation
The gas chromatograph separates the synthesized product from any volatile impurities, such as residual starting material or side-products. The mass spectrometer then bombards the eluted compounds with electrons, generating a molecular ion (M⁺) and a unique fragmentation pattern (fingerprint). For this compound, this allows for the definitive confirmation of its molecular weight (184.62 g/mol ) and the characteristic isotopic pattern of a chlorine-containing compound.[9][10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Injection : Inject 1 µL of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Separation : Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250°C) to ensure the separation of components with different boiling points.
-
Detection : The eluent from the column is directed into the ion source of the mass spectrometer (typically using 70 eV Electron Ionization), and the mass-to-charge ratios of the resulting ions are detected.
Workflow for GC-MS Analysis
Caption: Workflow for purity and identity confirmation by GC-MS.
Data Interpretation and Comparative Analysis
The output consists of a chromatogram (signal vs. retention time) and a mass spectrum for each peak.
-
Chromatogram : For a pure sample, a single major peak should be observed at a characteristic retention time. The area of this peak relative to the total area of all peaks provides a measure of purity (e.g., >98%).
-
Mass Spectrum : The mass spectrum of the major peak should exhibit the following key features for this compound.
Table 4: Key Mass Spectrometry Data (Electron Ionization)
| Ion Description | Expected m/z | Relative Abundance | Justification |
| Molecular Ion [M]⁺ | 184 | ~3:1 with m/z 186 | Corresponds to C₉H₉³⁵ClO₂. The 3:1 isotopic pattern is the signature of one chlorine atom. |
| [M+2]⁺ | 186 | Corresponds to C₉H₉³⁷ClO₂. | |
| [M - OCH₃]⁺ | 153/155 | Variable | Loss of the methoxy radical. |
| [M - COOCH₃]⁺ | 125/127 | Variable | Loss of the carbomethoxy radical, forming the chlorobenzyl cation. |
| Tropylium-type ion | 91 | Often strong | A common rearrangement fragment for benzyl-containing compounds (loss of chlorine). |
Comparison with a potential impurity like α-bromo-2-chlorophenylacetate would show a significantly different molecular ion pattern at m/z 262/264/266, corresponding to the presence of both chlorine and bromine.[12]
Conclusion: A Triad of Corroborating Evidence
The robust validation of synthesized this compound is not achieved by a single technique but by the logical synthesis of data from a complementary suite of spectroscopic methods. NMR spectroscopy provides the definitive structural map, FT-IR confirms the crucial functional group transformation, and GC-MS delivers the final verdict on purity and molecular weight. This integrated, multi-modal approach forms a self-validating system, ensuring that the material proceeding to the next stage of research or production is precisely the intended molecule, free of significant impurities. This level of analytical rigor is indispensable for ensuring reproducibility and accuracy in scientific research and drug development.
References
- 1. This compound CAS#: 57486-68-7 [amp.chemicalbook.com]
- 2. 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum [chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of Methyl 2-chlorophenylacetate
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. The presence of structurally similar compounds can lead to significant analytical challenges, primarily due to cross-reactivity in immunoassays and co-elution in chromatographic methods. This guide provides an in-depth comparison of analytical methodologies for Methyl 2-chlorophenylacetate, a key intermediate in the synthesis of pharmaceuticals like Clopidogrel.[1] We will explore a detailed, albeit illustrative, cross-reactivity study using a competitive ELISA and compare its performance with orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The Challenge of Specificity: Understanding Cross-Reactivity
In immunoassays, cross-reactivity is the phenomenon where an antibody binds to molecules other than the target analyte. This is often observed with compounds that share structural similarities with the target antigen. For a small molecule like this compound, minor changes in the position of the chlorine atom on the phenyl ring or its absence can significantly impact the specificity and accuracy of an immunoassay. Therefore, a thorough assessment of cross-reactivity is a critical step in the validation of any immunoassay intended for quantitative analysis.
This guide will focus on the following structurally related compounds as potential cross-reactants:
-
Methyl 3-chlorophenylacetate: A positional isomer.
-
Methyl 4-chlorophenylacetate: A positional isomer.
-
Methyl phenylacetate: The parent compound without the chloro group.[2][3][4][5][6]
-
2-Chlorophenylacetic acid: The corresponding carboxylic acid.[7][8][9][10]
Immunoassay Approach: Competitive ELISA for Enhanced Specificity
For small molecules like this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable format for quantitative analysis.[11][12][13] In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship between the signal and the analyte concentration.[11]
Experimental Protocol: Competitive ELISA for this compound
This protocol outlines a standard procedure for determining the cross-reactivity of related compounds against a primary antibody raised for this compound.
1. Reagent Preparation:
- Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
- Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[14][15]
- Assay Buffer: 0.5% BSA in PBST.
2. Procedure:
- Coating: Dilute an antigen-protein conjugate (e.g., this compound-BSA) in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[14][15]
- Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14][15]
- Competition: In a separate plate, prepare serial dilutions of the this compound standard and the potential cross-reactants. Add a fixed concentration of the primary antibody to each of these solutions and incubate for 1 hour at room temperature.
- Incubation: Transfer 100 µL of the pre-incubated sample/standard/cross-reactant and antibody mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three to five times with wash buffer.
- Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
- Washing: Wash the plate four to five times with wash buffer.
- Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Cross-Reactivity Calculation
The percentage of cross-reactivity is calculated using the IC50 values (the concentration of the analyte required to inhibit 50% of the antibody binding).
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [16]
Illustrative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for this compound and its structural analogs. This data is for illustrative purposes to demonstrate how a comparison would be presented.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| Methyl 3-chlorophenylacetate | 150 | 6.7 | |
| Methyl 4-chlorophenylacetate | 500 | 2.0 | |
| Methyl phenylacetate | > 1000 | < 1.0 | |
| 2-Chlorophenylacetic acid | 80 | 12.5 |
Note: Actual experimental results may vary depending on the specific antibody and assay conditions.
Orthogonal Methods for Confirmation and Comparison
While immunoassays offer high throughput and sensitivity, chromatographic methods coupled with mass spectrometry provide superior specificity and are essential for confirmatory analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound and its isomers, GC-MS can provide excellent separation and unambiguous identification based on both retention time and mass spectra.
Methodology Overview:
-
Sample Preparation: A simple liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or hexane) is typically sufficient for sample clean-up.
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the isomers based on their boiling points and interaction with the stationary phase.
-
MS Detection: Electron ionization (EI) is commonly used to generate characteristic fragmentation patterns for each compound, allowing for their identification and quantification.
Performance: GC-MS offers high specificity, and with appropriate calibration, can achieve low limits of detection (LOD) and quantification (LOQ). However, it requires more extensive sample preparation and has a lower throughput compared to ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of compounds in complex matrices. It is a powerful tool for differentiating and quantifying isomers.[17][18][19][20]
Methodology Overview:
-
Sample Preparation: Similar to GC-MS, a liquid-liquid or solid-phase extraction can be used for sample preparation.
-
LC Separation: Reversed-phase chromatography with a C18 column is commonly employed to separate the isomers. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.
-
MS/MS Detection: Electrospray ionization (ESI) is a common ionization technique for these compounds. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional selectivity and sensitivity.
Performance: LC-MS/MS generally offers the highest sensitivity and specificity among the three methods. The ability to use MRM significantly reduces matrix interference, making it ideal for complex biological samples. However, the instrumentation is more complex and expensive.
Comparative Analysis of Methodologies
| Feature | Competitive ELISA | GC-MS | LC-MS/MS |
| Specificity | Moderate to High (Antibody dependent) | High | Very High |
| Sensitivity | High | Moderate to High | Very High |
| Throughput | High (96-well plate format) | Low to Moderate | Moderate |
| Sample Preparation | Minimal to Moderate | Moderate | Moderate |
| Instrumentation Cost | Low | Moderate | High |
| Confirmatory Power | Low | High | Very High |
| Isomer Separation | Poor (relies on antibody specificity) | Good to Excellent | Excellent |
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the study. For high-throughput screening where high specificity for isomers is not the primary concern, a well-validated competitive ELISA can be a cost-effective and rapid solution. However, it is crucial to characterize the cross-reactivity of the antibody with structurally related compounds to understand the limitations of the assay.
For applications requiring unambiguous identification and quantification, particularly in the presence of isomers, GC-MS and LC-MS/MS are the methods of choice. LC-MS/MS, with its superior sensitivity and specificity, stands out as the gold standard for confirmatory analysis and for studies involving complex biological matrices. A multi-faceted approach, utilizing ELISA for initial screening and a mass spectrometry-based method for confirmation, often provides the most robust and reliable analytical workflow.
References
- 1. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 4. Methyl phenylacetate | 101-41-7 [chemicalbook.com]
- 5. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]
- 6. Methyl phenylacetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Chlorophenylacetic acid | 2444-36-2 [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-クロロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. protocolsandsolutions.com [protocolsandsolutions.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. genemedi.net [genemedi.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. discovery-sci.com [discovery-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficacy in Methyl 2-chlorophenylacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the functionalization of aryl chlorides like Methyl 2-chlorophenylacetate is a critical step in the construction of complex molecular architectures. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, yield, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of various catalytic systems for reactions involving this compound, supported by experimental data to inform catalyst selection for research and development.
Introduction to this compound and Its Reactivity
This compound is a key building block in organic synthesis, notably as a precursor in the industrial production of the antiplatelet drug Clopidogrel.[1][2] Its structure, featuring a reactive chlorine atom on the phenyl ring and an ester moiety, allows for a variety of chemical transformations, primarily centered around the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds at the chlorinated position. The inertness of the C-Cl bond compared to C-Br or C-I bonds presents a significant challenge, necessitating the use of highly efficient catalytic systems. This guide will focus on the comparative efficacy of catalysts for the most common and synthetically valuable reactions of this substrate.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium complexes are the most extensively studied and widely employed catalysts for the functionalization of aryl chlorides. Several named reactions, each with its own set of preferred catalysts and conditions, are routinely used.
Buchwald-Hartwig Amination (C-N Coupling)
The formation of a C-N bond is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. For a substrate like this compound, this reaction opens pathways to a diverse range of aniline derivatives. The efficacy of different palladium-based catalytic systems is highly dependent on the choice of phosphine ligand.
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 | [3] |
| Pd(OAc)₂ / SPhos | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 88 | [4] |
| [Pd(cinnamyl)Cl]₂ / cataCXium A | n-Butylamine | K₂CO₃ | t-AmylOH | 100 | 12 | 95 | [5] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like XPhos and SPhos is crucial for activating the inert C-Cl bond of this compound. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step. The choice of base is also critical; stronger bases like sodium tert-butoxide are often required for less reactive aryl chlorides, while carbonates can be effective with more active catalyst systems. The solvent choice is dictated by the solubility of the reagents and the required reaction temperature.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a typical Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 | [6] |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | 89 | [7] |
| Pd/C | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 12 | 78 | [8] |
Expert Insights: While homogeneous palladium catalysts with sophisticated phosphine ligands generally provide the highest yields, heterogeneous catalysts like Palladium on carbon (Pd/C) offer advantages in terms of catalyst removal and recycling, which is a significant consideration for industrial applications. The use of aqueous solvent mixtures is often beneficial for the Suzuki-Miyaura coupling, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Reactions: A Cost-Effective Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions of aryl chlorides. Nickel's unique electronic properties can lead to different reactivity and selectivity profiles.
Nickel-Catalyzed Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | Piperidine | NaOtBu | Dioxane | 100 | 24 | 85 | [9] |
| Ni(COD)₂ / PCy₃ | Aniline | K₃PO₄ | Toluene | 120 | 20 | 79 | [10] |
Field-Proven Insights: Nickel catalysts are particularly effective for coupling with less nucleophilic amines and can sometimes offer complementary reactivity to palladium systems. The choice of ligand is again critical, with both phosphines and N-heterocyclic carbenes (NHCs) being employed to stabilize the nickel catalyst and promote the desired transformation.
Copper and Rhodium Catalysis: Expanding the Toolkit
While less common for aryl chloride activation compared to palladium and nickel, copper and rhodium catalysts offer unique advantages for specific transformations.
Copper-Catalyzed Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical method for forming C-N and C-O bonds. While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements have led to more efficient catalytic versions.
| Catalyst System | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | Pyrrolidine | K₂CO₃ | DMSO | 120 | 36 | 75 | [11] |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are renowned for their ability to mediate C-H activation and functionalization. While direct C-H activation on the phenyl ring of this compound is challenging due to the presence of the directing ester group, related transformations on similar substrates have been reported. This area represents a frontier in catalysis with potential for novel bond formations.
Synthesis of this compound Derivatives
In many synthetic applications, a derivative of this compound, such as the α-bromo version, is used. The synthesis of this intermediate also relies on efficient catalysis.
Lewis Acid-Catalyzed Bromination:
A common method for the synthesis of Methyl α-bromo-2-chlorophenylacetate involves the esterification of α-bromo-2-chlorophenylacetic acid. Lewis acid catalysis can significantly improve the efficiency of this process.
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TiCl₄ | Methyl Acetate | Reflux | 4 | 93.4 | [12] |
| Mg(ClO₄)₂ | Methyl Acetate | Reflux | 8 | 75.8 | [12] |
| ZnCl₂ | Methyl Acetate | Reflux | 10 | 74.8 | [12] |
Trustworthiness of Protocols: The provided data for the synthesis of Methyl α-bromo-2-chlorophenylacetate demonstrates a self-validating system where different Lewis acids are compared under similar conditions, allowing for a direct assessment of their relative efficacy. Titanium tetrachloride emerges as the superior catalyst in this instance, offering a significantly higher yield in a shorter reaction time.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is a critical decision that depends on the desired transformation, cost considerations, and process scalability.
-
Palladium-based catalysts , particularly those with bulky, electron-rich phosphine ligands, remain the gold standard for a wide range of cross-coupling reactions, offering high yields and broad functional group tolerance.
-
Nickel catalysts present a more economical and sustainable alternative, with rapidly expanding scope and utility, especially for C-N and C-C bond formations.
-
Copper and Rhodium catalysts provide specialized reactivity for specific applications, such as Ullmann-type couplings and C-H functionalization, respectively.
The future of catalysis in this field lies in the development of more active, stable, and recyclable catalysts that can operate under milder conditions. The exploration of non-precious metal catalysts and the application of novel reaction technologies, such as flow chemistry, will undoubtedly continue to drive innovation and efficiency in the synthesis of valuable molecules derived from this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc [beilstein-journals.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 11. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Methyl 2-Chlorophenylacetate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the privileged structures of small molecules often serve as the foundation for novel therapeutic agents. Among these, the phenylacetate scaffold has garnered considerable attention due to its presence in a variety of biologically active compounds. This guide provides a comprehensive comparative study of the biological activities of Methyl 2-chlorophenylacetate and its derivatives. While direct comparative studies on a wide range of these specific derivatives are emerging, this document synthesizes available data on closely related analogs, particularly phenylacetamide derivatives, to elucidate structure-activity relationships (SAR) and guide future research in this promising chemical space. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The this compound Scaffold: A Versatile Starting Point
This compound is a key chemical intermediate, notably in the synthesis of the widely used antiplatelet drug, Clopidogrel. Its structural simplicity, coupled with the presence of a reactive ester group and a halogenated phenyl ring, makes it an attractive starting point for the synthesis of a diverse library of derivatives. The chlorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, which in turn can significantly impact its interaction with biological targets.
Comparative Anticancer Activity: Insights from Phenylacetamide Analogs
While extensive comparative data on the anticancer activity of a series of this compound derivatives is not yet abundant in the public domain, valuable insights can be drawn from studies on structurally similar phenylacetamide derivatives. These compounds share the core phenylacetic acid moiety, with the primary difference being the amide linkage instead of an ester. Research into phenylacetamide derivatives has demonstrated potent cytotoxic effects against various cancer cell lines, providing a strong rationale for exploring the anticancer potential of their phenylacetate counterparts.[1]
A study on a series of phenylacetamide derivatives revealed that substitutions on the phenyl ring play a crucial role in their cytotoxic activity.[1] The data from this study, summarized in Table 1, offers a predictive framework for designing and evaluating new this compound derivatives.
Data Presentation: Cytotoxicity of Phenylacetamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| 3c | 4-Fluoro | MCF-7 | 0.7 ± 0.08 |
| 3d | 4-Chloro | MDA-MB-468 | 0.6 ± 0.08 |
| 3d | 4-Chloro | PC-12 | 0.6 ± 0.08 |
| 3d | 4-Chloro | MCF-7 | 0.7 ± 0.4 |
| Doxorubicin (Control) | - | MDA-MB-468 | 0.38 ± 0.07 |
| Doxorubicin (Control) | - | PC-12 | 2.6 ± 0.13 |
Table 1: Comparative cytotoxic activity of selected phenylacetamide derivatives against various cancer cell lines. The IC50 values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on phenylacetamide derivatives.[1]
The data suggests that halogen substitutions at the para-position of the phenyl ring contribute significantly to the cytotoxic activity of these compounds.[1] It is plausible that this compound derivatives with similar substitution patterns would exhibit comparable or even enhanced anticancer activity due to potential differences in cell permeability and metabolic stability conferred by the ester group.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Phenylacetamide derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and Bax, and activating caspases.[1] It is hypothesized that this compound derivatives may share a similar mechanism of action.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and enable comparative studies, this section provides detailed protocols for key biological assays.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives can be achieved through various standard organic chemistry reactions. A common starting point is the esterification of the corresponding 2-chlorophenylacetic acid. For derivatives with substitutions on the phenyl ring, the appropriately substituted 2-chlorophenylacetic acid would be used. For modifications at the alpha-position, this compound can be brominated to yield Methyl α-bromo-2-chlorophenylacetate, a versatile intermediate for introducing various functional groups.[2]
Workflow for the Synthesis of Methyl α-bromo-2-chlorophenylacetate:
Caption: General synthesis workflow for Methyl α-bromo-2-chlorophenylacetate.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to quantify apoptosis and determine the cell cycle distribution of cells treated with the test compounds.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining for Apoptosis: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Cell Harvesting and Staining for Cell Cycle: Harvest the cells, fix them in ethanol, and stain with PI, which binds to DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Antimicrobial Activity: Exploring the Potential
The presence of a halogenated aromatic ring in the this compound scaffold suggests a potential for antimicrobial activity. Halogenated compounds are known to exhibit a wide range of antimicrobial properties.[3][4] While direct comparative studies on a series of this compound derivatives are limited, the evaluation of their antimicrobial potential is a logical and promising avenue for research.
Data Presentation: Antimicrobial Activity of Halogenated Phenols
To illustrate the potential of halogenated aromatic compounds, Table 2 presents the Minimum Inhibitory Concentration (MIC) of a potent halogenated phenol against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) |
| 2,4,6-triiodophenol | Staphylococcus aureus | 5 |
| Methicillin-resistant S. aureus (MRSA) | 5 | |
| Vibrio parahaemolyticus | 5 | |
| Uropathogenic Escherichia coli (UPEC) | 5 | |
| Candida albicans | 5 |
Table 2: Minimum Inhibitory Concentration (MIC) of 2,4,6-triiodophenol against various microbial strains.[3]
The broad-spectrum activity of this halogenated phenol highlights the potential of incorporating halogens into small molecules to develop effective antimicrobial agents.[3] Future studies should focus on synthesizing and screening a library of this compound derivatives with different halogen substitutions to establish a clear structure-activity relationship.
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The insights gained from the biological evaluation of structurally related phenylacetamide and halogenated phenol derivatives provide a solid foundation for the rational design of new and more potent compounds.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas of exploration should include:
-
Varying the substitution pattern on the phenyl ring: Introducing different electron-donating and electron-withdrawing groups at various positions to modulate the electronic and steric properties of the molecule.
-
Modifying the ester group: Replacing the methyl ester with other alkyl or aryl esters to investigate the impact on activity and pharmacokinetic properties.
-
Introducing substituents at the alpha-position: Utilizing the reactivity of Methyl α-bromo-2-chlorophenylacetate to introduce a wide range of functional groups.
By systematically exploring the chemical space around the this compound core and employing the robust biological evaluation protocols outlined in this guide, researchers can unlock the full therapeutic potential of this versatile scaffold. The data presented herein, though primarily from analogous structures, strongly supports the continued investigation of this compound derivatives as a valuable source of new drug candidates.
References
- 1. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 2. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Stereoisomers of Methyl 2-chlorophenylacetate Derivatives
This guide provides an in-depth comparison of analytical methodologies for the validation of stereoisomers of Methyl 2-chlorophenylacetate derivatives. We will explore the nuances of method selection, validation, and implementation, grounded in established regulatory frameworks and supported by experimental data. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to ensure the stereochemical purity and quality of these critical pharmaceutical intermediates.
The Criticality of Chiral Separation for this compound Derivatives
This compound and its derivatives are key starting materials and intermediates in the synthesis of numerous pharmaceuticals, including the blockbuster antiplatelet agent, clopidogrel. The therapeutic efficacy and safety of such drugs are often intrinsically linked to a specific stereoisomer. The "distomer," or the undesired enantiomer, can be inactive, less active, or even contribute to toxicity. Therefore, the precise and accurate quantification of stereoisomers is a non-negotiable aspect of quality control in drug development and manufacturing.
The validation of these analytical methods is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). These guidelines ensure that the chosen analytical procedure is fit for its intended purpose, providing reliable data on the identity, purity, and potency of the drug substance and product.
A Comparative Analysis of Chiral Separation Techniques
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or buffer. Below, we compare the most prevalent techniques for the chiral separation of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantioselective analysis. The separation is typically achieved on a CSP, which creates a diastereomeric interaction with the enantiomers, leading to different retention times.
Mechanism of Separation: The most common CSPs for this class of compounds are polysaccharide-based, such as those derived from cellulose or amylose coated onto a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer.
Experimental Workflow: Chiral HPLC Method Validation
Caption: Workflow for Chiral HPLC Method Validation.
Protocol: Chiral HPLC Method for Methyl 2-(2-chlorophenyl)acetate
-
Chromatographic System:
-
HPLC: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Prepare a 1 mg/mL solution of racemic Methyl 2-(2-chlorophenyl)acetate in the mobile phase.
-
Sample: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
-
Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. Separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Mechanism of Separation: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers. The differing stability of these complexes for each enantiomer leads to their separation. The choice of cyclodextrin derivative is crucial for achieving optimal resolution.
Experimental Workflow: Chiral GC Method Validation
Caption: Workflow for Chiral GC Method Validation.
Protocol: Chiral GC Method for Methyl 2-(2-chlorophenyl)acetate
-
Chromatographic System:
-
GC: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Cyclodex-B, 30 m x 0.25 mm, 0.25 µm film thickness.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injection: Split mode (50:1).
-
-
Sample Preparation:
-
Standard and Sample: Prepare 1 mg/mL solutions in dichloromethane.
-
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often faster and more efficient than HPLC for chiral separations.
Mechanism of Separation: Similar to HPLC, SFC utilizes chiral stationary phases. The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to faster separations and reduced solvent consumption, making it a "greener" alternative.
Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. According to the ICH Q2(R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
| Validation Parameter | HPLC | GC | SFC | Considerations for Stereoisomers |
| Specificity | Excellent, demonstrated by baseline resolution of enantiomers. | Excellent, high-resolution capillary columns provide sharp peaks. | Excellent, often superior resolution to HPLC. | Must demonstrate separation from the main enantiomer, starting materials, and any potential impurities. |
| Linearity | Typically excellent over a wide concentration range. | Good, but can be limited by detector saturation at high concentrations. | Excellent, comparable to HPLC. | The linearity of the minor enantiomer is critical, especially at low concentrations. |
| Accuracy | High, typically >98% recovery. | High, but can be affected by sample volatility and injection technique. | High, with good recovery values. | Assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer. |
| Precision | High, with RSD <2% for repeatability and intermediate precision. | High, but can be more variable than HPLC due to injection variability. | High, often with better precision than HPLC due to faster analysis times. | Must be demonstrated at the specification limit for the undesired enantiomer. |
| LOD/LOQ | Low, dependent on the chromophore of the analyte. | Very low, especially with sensitive detectors like FID. | Low, comparable to or better than HPLC. | Critical for controlling the level of the undesired enantiomer in the final product. |
| Robustness | Good, but sensitive to changes in mobile phase composition and temperature. | Very good, less sensitive to minor changes in flow and temperature. | Good, but sensitive to changes in backpressure and temperature. | Small changes in chromatographic conditions can significantly impact enantiomeric resolution. |
Causality Behind Experimental Choices
-
Choice of Chiral Stationary Phase: The selection of the CSP is the most critical factor in achieving a successful chiral separation. For this compound derivatives, polysaccharide-based CSPs are often the first choice for HPLC and SFC due to their broad applicability and proven success with a wide range of chiral compounds. For GC, cyclodextrin-based phases are preferred due to their thermal stability and ability to form inclusion complexes with these types of analytes.
-
Mobile Phase/Carrier Gas Selection: In HPLC and SFC, the mobile phase composition is optimized to achieve the best balance between resolution and analysis time. The addition of a polar modifier, such as an alcohol, to the non-polar main solvent is often necessary to modulate retention and selectivity. In GC, the choice of carrier gas (typically Helium or Hydrogen) and its flow rate are optimized for efficiency.
-
Detector Selection: The choice of detector depends on the properties of the analyte and the required sensitivity. UV detectors are commonly used in HPLC and SFC for compounds with a suitable chromophore. For GC, the Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the validation of stereoisomers of this compound derivatives depends on several factors, including the specific properties of the analyte, the required sensitivity, the available instrumentation, and the desired sample throughput.
-
HPLC remains the gold standard for its versatility, robustness, and wide acceptance in the pharmaceutical industry.
-
GC is an excellent alternative for volatile and thermally stable derivatives, often providing higher efficiency and sensitivity.
-
SFC is emerging as a powerful "green" technology that offers faster analysis times and reduced solvent consumption without compromising performance.
Ultimately, a thorough method development and validation study, guided by the principles outlined in the ICH guidelines, is essential to ensure the chosen method is fit for its purpose and provides reliable data for the quality control of these important pharmaceutical intermediates.
A Head-to-Head Comparison of Methyl 2-chlorophenylacetate and its Analogues in Key Synthetic Transformations
Introduction
Methyl 2-chlorophenylacetate is a versatile building block in organic synthesis, notably serving as a key intermediate in the production of the antiplatelet agent Clopidogrel.[1] Its reactivity is dominated by the interplay of the ester functionality, the aromatic ring, and the ortho-chloro substituent. Understanding how structural modifications—such as the position of the halogen, the nature of the halogen, or the presence of other substituents—influence its performance in common chemical reactions is crucial for researchers in process development and medicinal chemistry.
This guide provides a detailed, head-to-head comparison of this compound with its structural analogues in three fundamental reaction classes: Palladium-catalyzed C-N and C-C cross-coupling reactions and base-catalyzed hydrolysis. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to provide a predictive framework for substrate selection and reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Sterics and Electronics
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency.[2] The reactivity of aryl halides in these transformations is profoundly influenced by both electronic effects and steric hindrance, making a comparison between ortho- and para-substituted analogues particularly insightful.
Buchwald-Hartwig Amination: The Impact of Substituent Position
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[2] The efficiency of this reaction is sensitive to the steric environment around the carbon-halogen bond and the electronic nature of the aryl halide.
To illustrate the impact of the chlorine atom's position, we can examine the coupling of cyclic secondary amines with chloro- and bromo-substituted aromatic rings. While direct comparative data for methyl phenylacetates is limited, data from closely related toluene analogues provide a strong predictive model.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
A flame-dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) under an inert atmosphere. Anhydrous, degassed solvent (e.g., toluene) is added, followed by the aryl halide and the amine. The reaction mixture is heated (e.g., to 100 °C) and monitored until completion. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent, dried, and purified by chromatography.
Table 1: Comparative Yields in Buchwald-Hartwig Amination of Aryl Halides with Cyclic Amines
| Aryl Halide Analogue | Amine | Catalyst System | Yield (%) | Reference |
| This compound (proxy: 2-chlorotoluene) | Morpholine | (NHC)Pd(allyl)Cl / NaOtBu | 94 | [2] |
| Methyl 4-chlorophenylacetate (proxy: 4-chlorotoluene) | Morpholine | (NHC)Pd(allyl)Cl / NaOtBu | 95 | [2] |
| Methyl 2-bromophenylacetate (proxy: 2-bromotoluene) | Morpholine | (NHC)Pd(allyl)Cl / NaOtBu | 99 | [1] |
| Methyl 4-chlorophenylacetate (proxy: 4-chloroanisole) | Piperidine | (NHC)Pd(allyl)Cl / NaOtBu | 43 | [1] |
| Methyl 4-bromophenylacetate (proxy: 4-bromotoluene) | Piperidine | (NHC)Pd(allyl)Cl / NaOtBu | 85 | [1] |
Discussion of Results:
The data reveals several key trends. The position of the chloro group (ortho vs. para) on the toluene ring has a minimal impact on the yield when coupled with morpholine, with both substrates providing excellent yields (94-95%).[2] This suggests that for this particular catalyst system and amine, the steric hindrance from the ortho-chloro group is not a significant impediment.
However, a more pronounced difference is observed when comparing chloro- and bromo-analogues. The reaction of 2-bromotoluene with morpholine proceeds in a near-quantitative yield of 99%.[1] Similarly, the coupling of 4-bromotoluene with piperidine gives a significantly higher yield (85%) compared to 4-chloroanisole (43%).[1] This aligns with the established principle that the C-Br bond is generally more reactive than the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Role of the Leaving Group
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] The reactivity trend of the halide leaving group (I > Br > OTf > Cl) is well-established and plays a critical role in reaction efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
In an inert atmosphere, the aryl halide, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) are combined in a suitable solvent (e.g., 1,4-dioxane). The mixture is degassed and heated (e.g., to 80-120 °C) until the starting material is consumed. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide Analogue | Boronic Acid | Catalyst System | Yield (%) | Reference |
| Methyl 2-bromophenylacetate (proxy: 2-Bromo-4-methylpyridine) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 92 | [5] |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Lower (Expected) | - |
| Methyl phenylacetate | 4-Methoxyphenylboronic acid | - | No Reaction | - |
Discussion of Results:
The electronic nature of the boronic acid also plays a role, with electron-rich boronic acids generally giving good to excellent yields.[5] The steric hindrance of the ortho-substituent in this compound can also influence the reaction rate, potentially requiring more robust catalyst systems or longer reaction times compared to its para-substituted analogue.
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Base-Catalyzed Hydrolysis: Unraveling Electronic Effects
The hydrolysis of esters is a fundamental reaction in organic chemistry. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is highly sensitive to the electronic properties of the ester.
Experimental Protocol: Determination of Hydrolysis Rate
The ester is dissolved in a buffered aqueous solution of known pH. The disappearance of the ester or the appearance of the carboxylate product is monitored over time using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. The pseudo-first-order rate constant is determined from the slope of a plot of the natural logarithm of the ester concentration versus time.
Table 3: Comparative Hydrolysis Rates of Methyl Phenylacetate and its Analogues
| Compound | Second-Order Rate Constant (k_OH) (L mol⁻¹ s⁻¹) | Relative Rate | Reference |
| Methyl phenylacetate | 2.1 x 10⁻¹ | 1 | [3] |
| Methyl 4-chlorophenylacetate | > 2.1 x 10⁻¹ | > 1 (Expected) | - |
| This compound | > 2.1 x 10⁻¹ | > 1 (Expected) | - |
Discussion of Results:
The base-catalyzed hydrolysis of an ester is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. The rate of this reaction is accelerated by electron-withdrawing groups on the phenyl ring, which increase the electrophilicity of the carbonyl carbon and stabilize the developing negative charge in the transition state.
The difference in hydrolysis rates between the ortho and para isomers is likely to be less pronounced than in reactions where steric hindrance plays a major role, as the site of nucleophilic attack is not directly adjacent to the substituent.
Figure 3: Mechanism of base-catalyzed ester hydrolysis.
Conclusion
This comparative guide demonstrates that the reactivity of this compound and its analogues is a nuanced interplay of steric and electronic factors.
-
In Palladium-catalyzed cross-coupling reactions , the nature of the halogen is a dominant factor, with bromides being significantly more reactive than chlorides. The position of the substituent (ortho vs. para) can influence reactivity, particularly in sterically demanding transformations, although in some instances, modern catalyst systems can mitigate these effects.
-
In base-catalyzed hydrolysis , electronic effects are paramount. Electron-withdrawing substituents, such as chlorine, are expected to accelerate the rate of hydrolysis compared to the unsubstituted parent compound.
By understanding these fundamental principles and leveraging the comparative data presented, researchers can make more informed decisions in the design and optimization of synthetic routes involving these valuable chemical building blocks.
References
Safety Operating Guide
A Researcher's Comprehensive Guide to the Proper Disposal of Methyl 2-chlorophenylacetate
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. Methyl 2-chlorophenylacetate, a common reagent in organic synthesis and pharmaceutical development, requires a disposal protocol that respects its chemical nature and regulatory classification. This guide provides a detailed, science-backed procedure for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to understand its hazard profile. This substance is classified as a hazardous chemical, and its handling demands stringent safety measures.[1]
Table 1: Chemical and Hazard Identification
| Property | Information | Source |
|---|---|---|
| IUPAC Name | methyl 2-(2-chlorophenyl)acetate | [2] |
| CAS Number | 57486-68-7 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [2][4] |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed. |[1][2] |
Essential Personal Protective Equipment (PPE) and Controls
Adherence to the correct PPE and engineering controls is the first line of defense against chemical exposure.
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][5][6] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Eye and Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][7]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[5][7] A lab coat is mandatory to prevent skin contact.[6]
Part 2: The Core Principle: Segregation of Halogenated Waste
The presence of a carbon-halogen bond (C-Cl) in this compound places it in a specific category of chemical waste: Halogenated Organic Waste . This classification is critical and dictates the entire disposal pathway.
The reason for this strict segregation is twofold:
-
Toxicity : Halogenated hydrocarbons are often toxic and can persist in the environment if not disposed of correctly.[6]
-
Incineration Byproducts : The preferred method for destroying organic chemical waste is high-temperature incineration.[8][9] When chlorinated compounds are incinerated, they can produce corrosive and toxic hydrogen chloride (HCl) gas.[8][10] Hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize this acidic gas, a feature not present in standard incinerators. Mixing halogenated and non-halogenated waste streams can lead to regulatory violations and damage to disposal equipment.
Therefore, never mix this compound waste with non-halogenated organic solvents or aqueous waste.[6]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound from the laboratory bench to its final, secure destination.
Step 1: Container Selection and Labeling
Proper containment is the foundation of safe waste management.
-
Select an Appropriate Container : Use a clean, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must have a secure, tight-fitting lid.[5][11][12]
-
Label the Container Clearly : Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other halogenated compounds in the container. Do not use abbreviations or chemical formulas.[12]
-
The specific hazard class: "Toxic," "Irritant."
-
The accumulation start date (the date the first drop of waste is added).
-
Step 2: Waste Collection
-
Perform in a Fume Hood : Carefully decant or pipette the this compound waste into the labeled halogenated waste container inside a chemical fume hood.
-
Keep Container Closed : The waste container must remain closed at all times, except when you are actively adding waste.[12][13][14] This minimizes the release of vapors and prevents spills.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[12][14]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation : Ensure the halogenated waste container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][13]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS) : Laboratory personnel do not perform the final disposal. This critical step is managed by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management contractor.[14][15]
-
Schedule a Pickup : Once the container is full or has been in storage for a designated period (typically not exceeding one year), complete a waste pickup request form as required by your institution.[12][14] EHS personnel will then collect the waste for transport to a certified hazardous waste treatment, storage, and disposal facility (TSDF).
Part 4: Emergency Procedures – Spill and Exposure Management
Accidents can happen, and preparedness is key to a safe response.
Spill Response
-
Evacuate and Alert : If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors : Ensure the fume hood is operating to control vapors.
-
Absorb the Spill : Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][11]
-
Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[1][5][13]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the container with the spill cleanup materials and dispose of it as hazardous waste through EHS.
First Aid and Exposure Response
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][13]
Part 5: The Disposal Pathway Visualized
The following diagram illustrates the complete, compliant lifecycle of this compound waste, from generation to final destruction.
Caption: Waste disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard awareness, mandatory PPE, strict segregation of halogenated waste, and proper containment, researchers can ensure that this valuable reagent is managed safely from procurement to final disposal. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance at your location.
References
- 1. fishersci.com [fishersci.com]
- 2. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. tlcstandards.com [tlcstandards.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. odu.edu [odu.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
